Product packaging for Octyl Gallate(Cat. No.:CAS No. 1034-01-1)

Octyl Gallate

Cat. No.: B086378
CAS No.: 1034-01-1
M. Wt: 282.33 g/mol
InChI Key: NRPKURNSADTHLJ-UHFFFAOYSA-N
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Description

Octyl gallate is a gallate ester obtained by condensation of the carboxy group of gallic acid with the hydroxy group of octanol. It has a role as a food antioxidant, a plant metabolite and a hypoglycemic agent.
This compound is an antioxidant used in margarine this compound has been shown to exhibit anti-viral function (A7906).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O5 B086378 Octyl Gallate CAS No. 1034-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3
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InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
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Molecular Formula

C15H22O5
Record name OCTYL GALLATE
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DSSTOX Substance ID

DTXSID4040713
Record name Octyl gallate
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Molecular Weight

282.33 g/mol
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Physical Description

White to creamy-white odourless solid, Solid
Record name OCTYL GALLATE
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Solubility

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol, 0.036 mg/mL at 20 °C
Record name OCTYL GALLATE
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CAS No.

1034-01-1
Record name Octyl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, octyl ester
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Record name Octyl 3,4,5-trihydroxybenzoate
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Record name Octyl gallate
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Melting Point

Between 99 °C and 102 °C after drying at 90 °C for six hours, 94 - 95 °C
Record name OCTYL GALLATE
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Record name Octyl gallate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Octyl Gallate

Introduction

This compound (OG), the octyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of fats and oils.[1][2][3][4] Its chemical structure, featuring a polar tri-hydroxyphenolic head (galloyl group) and a nonpolar eight-carbon alkyl tail, confers amphipathic properties that dictate its efficacy and mechanism of action at lipid-water interfaces.[5] This guide provides a detailed examination of the multifaceted antioxidant mechanisms of this compound, encompassing direct chemical reactivity, enzymatic inhibition, and complex cellular responses. It is intended for professionals engaged in research and development who require a deep, technical understanding of this compound's mode of action.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound stems from several complementary mechanisms, ranging from direct chemical interactions with reactive species to the modulation of biological pathways.

Direct Free Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to act as a potent free radical scavenger. The three hydroxyl (-OH) groups on the galloyl moiety are crucial for this activity.[5] They function as hydrogen donors, neutralizing highly reactive free radicals (R•) by transferring a hydrogen atom, which terminates the radical chain reaction. Upon donation, the this compound molecule is converted into a more stable phenoxyl radical, which is delocalized across the aromatic ring, preventing it from initiating further oxidation.

Studies have demonstrated this high reactivity; for instance, one molecule of this compound has been shown to scavenge six molecules of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[6][7] This high stoichiometric efficiency underscores its potency as a chain-breaking antioxidant.

Caption: Free radical scavenging by hydrogen atom donation from this compound.

Inhibition of Pro-Oxidant Enzymes

This compound can prevent the enzymatic generation of reactive oxygen species (ROS) and lipid hydroperoxides. A key target is lipoxygenase (LOX), a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, initiating lipid peroxidation.[6] this compound is a competitive inhibitor of soybean lipoxygenase-1, with a half-maximal inhibitory concentration (IC50) of 1.3 µM and an inhibition constant (KI) of 0.54 µM.[6][7] By blocking the active site of LOX, this compound prevents the formation of lipid hydroperoxides, a critical step in the oxidative degradation of lipids in foods and biological membranes. Additionally, this compound has been reported to downregulate xanthine oxidase, another enzyme linked to ROS generation.[8]

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. The galloyl moiety of gallates is known to chelate these metal ions, rendering them inactive and unable to participate in free radical-generating reactions.[6] This mechanism provides an additional layer of antioxidant protection. However, it is noteworthy that one study reported that long-chain alkyl gallates, including this compound, did not exhibit significant ferrous ion-chelating activity, suggesting this mechanism may be less prominent compared to its direct radical scavenging and enzyme-inhibiting properties.[9]

Cellular Mechanisms of Action

Within biological systems, the effects of this compound are more complex, involving interactions with cellular structures and signaling pathways, and can even include pro-oxidant activities depending on the context.

Interaction with Cell Membranes

The amphipathic nature of this compound facilitates its interaction with and partitioning into cellular membranes.[10][11] The hydrophobic octyl chain anchors the molecule within the lipid bilayer, while the hydrophilic galloyl head resides near the membrane surface. This localization is critical for protecting membrane lipids from peroxidation. However, this interaction can also lead to physical disruption of the membrane, acting as a nonionic surfactant.[8] At higher concentrations, this can increase membrane permeability, cause a loss of membrane potential, and lead to cell leakage, contributing to its antimicrobial and cytotoxic effects.[12][13]

Modulation of Cellular Signaling Pathways

This compound can influence intracellular signaling pathways related to oxidative stress. In a study on pancreatic ductal adenocarcinoma cells, this compound was shown to increase the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its upstream regulator p62.[14] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, upregulating the expression of numerous antioxidant and detoxification enzymes. The induction of this pathway suggests that while this compound can act as a direct antioxidant, it can also trigger the cell's endogenous antioxidant response system, potentially in response to a mild pro-oxidant stimulus generated by the compound itself.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OG This compound Stress Cellular Stress (e.g., mild ROS) OG->Stress p62 p62 (Sequestosome-1) Stress->p62 induces Keap1 Keap1 p62->Keap1 inhibits degradation of Nrf2 via Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes binds to & activates

Caption: Simplified Nrf2 antioxidant response pathway induction by this compound.

The Duality of Action: Pro-oxidant Effects

Paradoxically, like many phenolic antioxidants, this compound can exhibit pro-oxidant activity under certain conditions, particularly in cellular systems. Studies on melanoma cells have shown that this compound can promote cellular oxidative stress, leading to mitochondrial depolarization, an increase in caspase-3 activity, and ultimately, apoptosis (programmed cell death).[15][16] This pro-oxidant effect appears to be a key mechanism behind its anticancer and antifungal activities.[17][18] This dual role is concentration-dependent and highlights the difference between its function as a chemical preservative and its complex interactions with living biological systems.

Quantitative Activity Data

The antioxidant and biological activities of this compound have been quantified in various assays. The following tables summarize key data points from the literature.

Table 1: Quantitative Antioxidant and Enzyme Inhibitory Activity of this compound

ParameterAssay/SystemValueReference
Radical Scavenging DPPH Scavenging Stoichiometry1 mole OG : 6 moles DPPH[6][7]
Enzyme Inhibition Soybean Lipoxygenase-1 IC₅₀1.3 µM[6][7]
Soybean Lipoxygenase-1 Kᵢ0.54 µM (Competitive)[6][7]

Table 2: Cytotoxic and Antifungal Activity of this compound

ActivityCell Line / OrganismIC₅₀ / EC₅₀Reference
Cytotoxicity PANC-1 (Pancreatic Cancer)116.1 µM[14]
AsPC-1 (Pancreatic Cancer)130.5 µM[14]
Panc 02 (Pancreatic Cancer)10.3 µM[14]
DLD-1 (Colon Cancer)35.2 µM[18]
Antifungal Lenzites betulina74.65 µg/mL[19]
Trametes versicolor95.80 µg/mL[19]
Candida albicans25 µg/mL (Effective inhibitory conc.)[17]

Key Experimental Protocols

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity.

  • Methodology:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in ethanol.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • In a microplate well or cuvette, mix a small volume of the this compound solution (e.g., 10 µL) with a buffer (e.g., 90 µL of 50 mM Tris-HCl, pH 7.4).[9]

    • Add the DPPH solution (e.g., 200 µL) to initiate the reaction.[9]

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent instead of the antioxidant is measured, and a suitable standard (e.g., Trolox or Ascorbic Acid) is often used for comparison.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting inhibition percentage against concentration.

G A Prepare Reagents: 1. This compound (OG) serial dilutions 2. 0.1 mM DPPH in ethanol 3. Buffer (e.g., Tris-HCl) B Reaction Setup: Add OG solution, buffer, and DPPH solution to microplate wells A->B C Incubation: Incubate at room temperature in the dark for 30 minutes B->C D Measurement: Read absorbance at 517 nm using a plate reader C->D E Data Analysis: 1. Calculate % Inhibition vs. Control 2. Plot dose-response curve 3. Determine IC50 value D->E

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions, which are crucial for the Fenton reaction.

  • Principle: Ferrozine is a reagent that forms a stable, magenta-colored complex with Fe²⁺ ions, which has a strong absorbance at 562 nm. A chelating agent will compete with ferrozine for the Fe²⁺, leading to a decrease in the formation of the ferrozine-Fe²⁺ complex and thus a reduction in color intensity.

  • Methodology:

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).[19]

    • In a reaction tube, add the this compound solution (e.g., 200 µL).

    • Add a solution of FeCl₂ (e.g., 20 µL of 2 mM) to the tube.[19]

    • Initiate the reaction by adding a solution of ferrozine (e.g., 40 µL of 5 mM).[19]

    • Vortex the mixture vigorously and allow it to stand at room temperature for 10 minutes.[19]

    • Measure the absorbance of the solution at 562 nm.

    • EDTA is typically used as a positive control.

  • Calculation: The percentage of chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

Conclusion

The antioxidant mechanism of action of this compound is a composite of several processes. Its primary role as a preservative is driven by its exceptional ability to scavenge free radicals via hydrogen donation and to inhibit pro-oxidant enzymes like lipoxygenase. Its amphipathic structure allows it to concentrate at lipid-water interfaces, making it highly effective at preventing lipid peroxidation. In biological contexts, its mechanism is more nuanced, involving interactions with cell membranes and the modulation of key cellular defense pathways such as the Nrf2 system. Furthermore, at higher concentrations, it can act as a pro-oxidant, inducing oxidative stress and apoptosis, a mechanism that underpins its potential therapeutic applications in oncology and as an antimicrobial agent. A thorough understanding of these diverse mechanisms is essential for its effective application in both industrial and biomedical fields.

References

An In-depth Technical Guide to the Physicochemical Properties of Octyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl gallate (octyl 3,4,5-trihydroxybenzoate), a compound of significant interest in the pharmaceutical, cosmetic, and food industries for its antioxidant and biological activities. This document is intended to serve as a vital resource for researchers and professionals engaged in drug development and formulation, offering detailed data, experimental methodologies, and insights into its mechanism of action.

Core Physicochemical Properties

This compound is an ester formed from gallic acid and octanol. It presents as a white to creamy-white crystalline powder.[1][2] Its lipophilicity is increased compared to its parent molecule, gallic acid, which enhances its solubility in fats and oils and influences its biological activity.

General and Physical Properties

The fundamental physical and identification properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name octyl 3,4,5-trihydroxybenzoate
Synonyms Progallin O, n-Octyl gallate, E311[1][3]
CAS Number 1034-01-1[2]
Molecular Formula C₁₅H₂₂O₅[1][2]
Molecular Weight 282.33 g/mol [1][4]
Appearance White to creamy-white crystalline powder[1][2]
Melting Point 98 - 104 °C[1][5]
Boiling Point 262.5 °C (estimate)
LogP (Octanol-Water Partition Coefficient) 3.66 - 4.1[1][6]
Solubility Profile

This compound's solubility is a critical factor for its application in various formulations. It is poorly soluble in water but shows good solubility in alcohols and other organic solvents.

SolventSolubilitySource(s)
Water Insoluble (0.036 mg/mL at 20 °C)[1]
Ethanol Freely soluble[1][2]
Ether Freely soluble[1][2]
Propane-1,2-diol Freely soluble[1][2]
Lard 1.1%[3][5]
DMSO ≥ 10 mg/mL (56 mg/mL)[4][7]
Acetonitrile Slightly Soluble (0.1-1 mg/ml)[7]
Acidity Constant

The acidity of the phenolic hydroxyl groups is a key determinant of this compound's antioxidant activity.

PropertyValueSource(s)
pKa (Strongest Acidic) 7.94 - 8.11 (Predicted)[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound.

NMR Spectroscopy
SpectrumSolventKey Chemical Shifts (δ, ppm)Source(s)
¹H NMR CDCl₃7.31-7.26 (aromatic protons), 5.87-5.75 (hydroxyl protons), 4.34-4.20 (-OCH₂-), 1.69 (-CH₂-), 1.31 (-(CH₂)₅-), 0.88 (-CH₃)[1]
¹³C NMR CDCl₃167.64 (C=O), 143.75, 136.80, 121.98, 110.20 (aromatic carbons), 65.71 (-OCH₂-), 31.84, 29.29, 29.22, 28.74, 26.07, 22.65 (aliphatic carbons), 14.03 (-CH₃)[1]
Mass Spectrometry
TechniqueKey m/z ValuesSource(s)
GC-MS 282 (M⁺), 170, 153[1]
LC-MS/MS (Negative ESI) Precursor [M-H]⁻: 281.1394; Fragments: 169.0142, 124.0173[1]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.[8]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.[10]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[9]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[9]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range is the melting point.[8]

G cluster_prep Sample Preparation cluster_measurement Measurement A Dry this compound Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (2-3mm) B->C D Place in Melting Point Apparatus C->D Insert Sample E Heat Rapidly to ~15°C below MP D->E F Reduce Heating Rate (1-2°C/min) E->F G Observe and Record MP Range F->G H Melting Point Data G->H Report Onset and Clear Points

Caption: Workflow for Melting Point Determination.

Solubility Determination (Saturation Shake-Flask Method)

This method, described in USP General Chapter <1236>, is the gold standard for determining thermodynamic equilibrium solubility.[7][11]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the supernatant is then measured to determine the solubility.[12]

Methodology:

  • System Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the solute concentration show no significant change.[12]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: Accurately dilute the saturated solution with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units like mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[13][14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.[15][16]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. Since this compound is poorly soluble in water, a co-solvent system (e.g., water-methanol mixture) may be necessary.[17] The ionic strength of the solution should be kept constant using an inert salt like KCl.[15]

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.[16]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is identified as the inflection point on the titration curve.[15]

Signaling Pathways and Mechanism of Action

This compound's biological activity, particularly its antioxidant and pro-apoptotic effects, is rooted in its ability to modulate specific cellular signaling pathways.

Antioxidant Mechanism

The primary mechanism of action for this compound is as a potent antioxidant. This activity is attributed to the three phenolic hydroxyl groups on the galloyl moiety, which can donate hydrogen atoms to neutralize free radicals.

Key Actions:

  • Free Radical Scavenging: this compound directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[18][19]

  • Metal Ion Chelation: It can chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, a major source of cellular ROS.[19]

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in ROS generation, such as lipoxygenases.[20]

G OG This compound ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) OG->ROS Scavenges Metals Pro-oxidant Metals (Fe²⁺, Cu²⁺) OG->Metals Chelates Enzymes ROS-Generating Enzymes (e.g., Lipoxygenase) OG->Enzymes Inhibits CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Metals->CellularDamage via Fenton Reaction Enzymes->ROS

Caption: Antioxidant Mechanism of this compound.

Intrinsic Apoptotic Signaling Pathway

Recent studies have highlighted the potential of this compound as an anti-cancer agent, capable of inducing programmed cell death (apoptosis) in various cancer cell lines.[21][22] It primarily acts through the mitochondria-mediated intrinsic apoptotic pathway.

Mechanism:

  • Induction of Oxidative Stress: In cancer cells, this compound can promote cellular oxidative stress.[23]

  • Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[22][23]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol.[24]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Execution Phase: Caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[23]

Studies also suggest an involvement of the PI3K/AKT/mTOR pathway, where this compound inhibits the phosphorylation of key proteins in this pro-survival pathway, further contributing to its pro-apoptotic effects.[25]

G cluster_mito Mitochondrion cluster_cyto Cytosol OG This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) OG->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) OG->Bax Upregulates Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP CytC Cytochrome c MOMP->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

References

Octyl gallate fluorescent properties and applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fluorescent Properties and Applications of Octyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of this compound (OG), a widely used antioxidant, and explores its current and potential applications in research and drug development. The document details its fluorescence characteristics, methodologies for their measurement, and its role in biological signaling pathways.

Core Fluorescent Properties of this compound

This compound, the ester of gallic acid and octanol, exhibits intrinsic fluorescence that is highly sensitive to its environment. While its fluorescence in aqueous solutions is relatively weak, it is significantly enhanced in non-polar environments and upon binding to macromolecules such as proteins.

Spectral Characteristics

The fluorescence of this compound is characterized by its excitation and emission spectra. While a definitive, standardized spectral profile in a specific solvent is not consistently reported across the literature, experimental data indicates excitation maxima are typically in the ultraviolet range. For instance, in citric-citrate buffer, excitation wavelengths of 276 nm and 296 nm have been utilized[1]. The emission spectrum is generally broad, with maxima that can shift based on the polarity of the solvent.

Fluorescence Enhancement with Serum Albumins

A key fluorescent property of this compound is its significant fluorescence enhancement upon binding to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). This phenomenon is attributed to the formation of a stable complex where the this compound molecule is located in a hydrophobic pocket of the protein, shielding it from the quenching effects of the aqueous environment. This interaction also involves Förster resonance energy transfer (FRET).[2][3]

The enhancement of fluorescence intensity is a quantifiable phenomenon, making it a useful tool for studying protein binding and for the potential quantification of this compound.

Table 1: Fluorescence Enhancement of this compound with Serum Albumins

Serum AlbuminMolar Ratio (OG:Albumin)Approximate Fold Increase in Emission IntensityReference
Human Serum Albumin (HSA)1:149[2][3]
Bovine Serum Albumin (BSA)1:111[2][3]
Quantitative Fluorescence Parameters

Specific quantitative data for the intrinsic fluorescence quantum yield and lifetime of this compound in various solvents are not widely published. However, these parameters are crucial for characterizing its performance as a fluorescent probe. The following sections provide detailed protocols for their experimental determination.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a known standard, is most common.

Principle: This method involves comparing the integrated fluorescence intensity and the absorbance of the this compound solution with those of a standard fluorophore with a known quantum yield.

Materials and Equipment:

  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4][5]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

  • Measure Fluorescence Emission Spectra: For each solution, measure the fluorescence emission spectrum using the fluorometer. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of this compound (Φf_OG) can be calculated using the following equation:

    Φf_OG = Φf_std * (Grad_OG / Grad_std) * (n_OG² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_OG and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for this compound and the standard, respectively.

    • n_OG and n_std are the refractive indices of the solvents used for the this compound and standard solutions, respectively (if the same solvent is used, this term is 1).

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time between the excitation pulse and the detection of the first fluorescence photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is built, which represents the fluorescence decay curve.

Materials and Equipment:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • High-speed detector (e.g., photomultiplier tube - PMT)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and memory)

  • This compound solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute suspension of non-dairy creamer or Ludox)

  • Cuvette

Procedure:

  • System Setup and Calibration: Set up the TCSPC system according to the manufacturer's instructions.

  • Measure the Instrument Response Function (IRF): Replace the sample with the scattering solution and collect the IRF. The IRF represents the time profile of the excitation pulse as measured by the detection system.

  • Prepare Sample: Place the this compound solution in the cuvette. The concentration should be adjusted to ensure that the photon detection rate is not too high (typically less than 5% of the laser repetition rate to avoid pile-up effects).

  • Acquire Fluorescence Decay Data: Excite the sample and collect the fluorescence decay data until a sufficient number of photons have been accumulated in the peak channel to ensure good statistics.

  • Data Analysis:

    • The collected decay data is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model. The goodness of fit is typically assessed by the chi-squared (χ²) value.

    • The fitting process will yield the fluorescence lifetime(s) (τ) of this compound.

Applications of this compound Fluorescence

The fluorescent properties of this compound, particularly its sensitivity to the local environment, open up several applications in research and drug development.

Probing Protein Binding Sites

The significant enhancement of this compound's fluorescence upon binding to proteins like HSA and BSA makes it a useful probe for studying drug-protein interactions. By monitoring changes in fluorescence intensity, researchers can determine binding constants, stoichiometry, and the nature of the binding site. This is crucial in drug development for understanding the pharmacokinetics and pharmacodynamics of a drug candidate.

Potential in Drug Delivery Systems

While not extensively explored, the intrinsic fluorescence of this compound could potentially be leveraged in drug delivery systems. For instance, if this compound is a component of a nanocarrier, its fluorescence could be used to track the delivery vehicle in vitro. Changes in its fluorescence spectrum or lifetime upon release could provide information about the drug release process. However, more research is needed to develop this compound-based fluorescent probes specifically for drug delivery applications.

Elucidating Biological Signaling Pathways

This compound has been shown to interact with and modulate several key cellular signaling pathways. Its fluorescence can be a tool in studying these interactions at a molecular level, for example, through fluorescence microscopy techniques to visualize its subcellular localization.

This compound in Cellular Signaling

Recent studies have highlighted the role of this compound in modulating critical signaling pathways involved in cancer progression and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

This compound has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival. By inhibiting the phosphorylation of key proteins in this pathway, this compound can suppress tumor growth.

PI3K_AKT_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes OctylGallate This compound OctylGallate->pAKT Inhibits OctylGallate->pmTOR Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

This compound has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. It achieves this by modulating the expression of key apoptosis-regulating proteins. Specifically, it upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes OctylGallate This compound OctylGallate->Bcl2 Downregulates OctylGallate->Bax Upregulates CytochromeC->Caspase9 Activates

Caption: this compound induces apoptosis via the intrinsic pathway.

Conclusion

This compound possesses unique and sensitive fluorescent properties that make it a valuable tool for researchers in various fields. Its significant fluorescence enhancement upon protein binding provides a robust method for studying molecular interactions. While its application as a direct fluorescent label in drug delivery systems is still in its nascent stages, its role as a modulator of key signaling pathways, such as the PI3K/AKT/mTOR and intrinsic apoptotic pathways, is well-documented. The detailed experimental protocols provided in this guide will enable researchers to further characterize the fluorescent properties of this compound and explore its potential in their respective areas of study. Future research should focus on obtaining definitive quantitative fluorescence data for this compound in various environments and exploring its utility in advanced fluorescence imaging and sensing applications.

References

Octyl Gallate: A Multifaceted Bioactive Compound Beyond Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Octyl gallate (OG), the ester of gallic acid and octanol, is widely recognized in the food and cosmetic industries for its potent antioxidant properties. However, a growing body of scientific evidence reveals a broad spectrum of biological activities that extend far beyond its ability to scavenge free radicals. This technical guide provides an in-depth exploration of the non-antioxidant biological effects of this compound, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective activities. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the diverse pharmacological applications of this compound.

Introduction

This compound is a phenolic compound that has long been utilized as a synthetic antioxidant to prevent lipid peroxidation in various consumer products. Its lipophilic nature, conferred by the octyl chain, enhances its solubility in fats and oils, making it an effective preservative. While its antioxidant mechanism is well-characterized, recent research has unveiled a range of other biological activities, suggesting that this compound may have significant therapeutic applications. These activities include the induction of apoptosis in cancer cells, modulation of key inflammatory pathways, broad-spectrum antimicrobial effects, and neuroprotective actions. This guide will systematically review these biological activities, providing the necessary technical details to support further research and development.

Anticancer Activities

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.

Quantitative Data on Anticancer Effects

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference(s)
PANC-1Pancreatic Ductal Adenocarcinoma116.172[1]
AsPC-1Pancreatic Ductal Adenocarcinoma130.572[1]
Panc 02Pancreatic Ductal Adenocarcinoma10.372[1]
SW620Colon Cancer35.248
HCT116Colon Cancer32.248
MCF-7Breast Cancer42.34 (µg/mL)Not Specified
MDA-MB-231Breast Cancer40Not Specified

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3]

cluster_OG This compound cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm OG This compound Bcl2 Bcl-2 / Bcl-xL OG->Bcl2 Inhibits Bax Bax / Bak OG->Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis cluster_OG This compound cluster_Pathway PI3K/Akt/mTOR Pathway OG This compound PI3K p-PI3K OG->PI3K Inhibits Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cluster_OG This compound cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus OG This compound IKK IKK OG->IKK Stimuli Inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα IKK->NFkB_IkB Inhibits Degradation IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activates cluster_OG This compound cluster_Pathway NLRP3 Inflammasome Pathway OG This compound NLRP3 NLRP3 OG->NLRP3 Inhibits (LRR domain) Priming Priming Signal (e.g., LPS) Priming->NLRP3 Upregulates Activation Activation Signal (e.g., ATP) Activation->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b cluster_OG This compound cluster_Pathway ADAM10 Activation Pathway OG This compound ERa ERα OG->ERa Activates PI3K PI3K ERa->PI3K Akt Akt PI3K->Akt ADAM10 ADAM10 Akt->ADAM10 Activates APP APP ADAM10->APP Cleaves Abeta Aβ production ADAM10->Abeta sAPPa sAPPα (Neuroprotective) APP->sAPPa APP->Abeta

References

Synthesis and structural characterization of octyl gallate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Structural Characterization of Octyl Gallate

Introduction

This compound, the ester formed from gallic acid and octanol, is a significant antioxidant and preservative widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its E number is E311.[1] The efficacy of this compound as an antioxidant is attributed to the three phenolic hydroxyl groups of the gallic acid moiety, which can quench reactive oxygen species and chelate metal ions.[3] The octyl ester chain enhances its solubility in fats and oils, making it particularly effective in preventing oxidation in products like margarine, peanut butter, soaps, and skin lotions.[1][2]

Given its widespread application and functional importance, robust and efficient methods for its synthesis and comprehensive characterization are critical for ensuring purity, quality, and safety. This guide provides a detailed overview of the chemical synthesis of this compound, including various experimental protocols, and outlines the key analytical techniques for its structural elucidation and characterization, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of gallic acid with 1-octanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), and driven to completion by the removal of water, often through azeotropic distillation.[4]

Several variations of this synthesis have been reported, differing in catalysts, reaction conditions, and purification strategies. These variations aim to optimize yield, purity, and scalability while minimizing byproducts like dioctyl ether.[4]

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various reported synthesis methods for this compound.

Reactants (Molar Ratio) Catalyst Temperature Time Purification Method Yield (%) Purity (%) Reference
Gallic Acid:Octanol (1:9.5)Sulfuric Acid140°C7 hoursWater wash, evaporation7565[5][6]
Gallic Acid:Octanol (1:3)Sulfuric Acid160°C5-6 hoursCrystallization (Petroleum Ether)~75~95[4]
Gallic Acid:Octanol (1:3)Sulfuric Acid100°C50 minColumn Chromatography70N/A[7]
Ethyl Gallate:Octanol (1:1.05)Tris(pentafluorophenyl)boraneReflux5-6 hoursSlurried in water, filtration94.198.7[7]
Gallic Acid:Octanolp-Toluenesulfonic Acid (PTSA)120°CN/ACrystallization, Recrystallization83.5-92.299.1-99.3[8]

N/A: Not Available in the cited source.

Visualization: Synthesis and Purification Workflow

Synthesis_Workflow General Workflow for this compound Synthesis cluster_purification Purification Methods Reactants Reactants Gallic Acid + 1-Octanol Reaction Esterification Reaction (Heating, Water Removal) Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or PTSA) Catalyst->Reaction Workup Reaction Workup (Cooling, Neutralization, Washing) Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization (e.g., Petroleum Ether) Purification->Recrystallization Option 1 Chromatography Column Chromatography (Silica Gel) Purification->Chromatography Option 2 Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: General Workflow for this compound Synthesis.

Structural Characterization

Once synthesized and purified, the identity and purity of this compound are confirmed using a combination of spectroscopic and physical methods.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

Property Value Reference
IUPAC Name octyl 3,4,5-trihydroxybenzoate[9]
Chemical Formula C₁₅H₂₂O₅[10]
Molecular Weight 282.33 g/mol [9]
Appearance White to creamy-white crystalline solid[10][11]
Melting Point 99 - 102°C[10][11]
Solubility Insoluble in water; freely soluble in ethanol, ether, propane-1,2-diol[2][10]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of this compound shows characteristic signals for the aromatic protons, the methylene group adjacent to the ester oxygen, the long alkyl chain, and the terminal methyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton, showing distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the octyl chain.

Table: NMR Spectroscopic Data for this compound (in DMSO-d₆) [12]

¹H NMR Chemical Shift (δ, ppm) Assignment ¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic6.92 (2H, s)Ar-HCarbonyl165.9C=O
Hydroxyl8.93 (1H, s), 9.25 (2H, s)Ar-OHAromatic108.5, 119.6, 138.3, 145.6Ar-C
Methylene (ester)4.13 (2H, t)-O-CH₂-Methylene (ester)63.9-O-CH₂-
Methylene (alkyl)1.62 (2H, m), 1.29 (10H, m)-(CH₂)₅-CH₂-Alkyl Chain22.1, 25.5, 28.5, 28.7, 31.2-(CH₂)₆-
Methyl0.84 (3H, t)-CH₃Methyl13.9-CH₃

s: singlet, t: triplet, m: multiplet

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₁₅H₂₂O₅), the expected monoisotopic mass is 282.1467 Da.[9] Common fragments observed in MS/MS analysis correspond to the gallic acid moiety (m/z 169.01) and the pyrogallol moiety (m/z 125.02).[13]

Table: Key Mass Spectrometry Data

Technique Ion m/z (Mass-to-Charge Ratio) Assignment Reference
GC-MS Molecular Ion [M]⁺282Parent Molecule[9]
GC-MS Fragment170[Gallic Acid + H]⁺[9]
GC-MS Fragment153[Gallic Acid - OH]⁺[9]
MS/MS (Negative) Fragment169.01[M-H-C₈H₁₆]⁻ (Gallic Acid)[13]
MS/MS (Negative) Fragment125.02Pyrogallol Moiety[13]

3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

  • O-H Stretching: A broad band for the phenolic hydroxyl groups.

  • C-H Stretching: Peaks corresponding to the sp³ C-H bonds of the alkyl chain.

  • C=O Stretching: A strong absorption for the ester carbonyl group.

  • C=C Stretching: Peaks for the aromatic ring.

  • C-O Stretching: Bands for the ester and phenol C-O bonds.

Visualization: Structural Characterization Workflow

Characterization_Workflow Workflow for Structural Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical & Purity Analysis Product Synthesized Product (Purified this compound) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (GC-MS, LC-MS/MS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Product->MP HPLC HPLC Analysis Product->HPLC Data_NMR Confirms H/C Framework (Chemical Shifts, Integration) NMR->Data_NMR Data_MS Confirms Molecular Weight (m/z of Parent & Fragments) MS->Data_MS Data_IR Confirms Functional Groups (C=O, O-H, C-O) IR->Data_IR Data_MP Purity Indicator (Sharp Melting Range) MP->Data_MP Data_HPLC Quantitative Purity (Peak Area %) HPLC->Data_HPLC

References

Octyl gallate solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Octyl Gallate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (octyl 3,4,5-trihydroxybenzoate) is the ester of octanol and gallic acid, belonging to the alkyl gallate family.[1] It is widely utilized across the pharmaceutical, cosmetic, and food industries as an antioxidant and preservative under the E number E311.[1][2] Its efficacy in preventing the oxidation of fats and oils, along with its antimicrobial and anticancer properties, makes it a compound of significant interest.[3] A thorough understanding of its solubility in various solvents is fundamental for its application in drug formulation, in vitro assay development, and manufacturing processes. The amphiphilic nature of this compound, possessing a hydrophilic trihydroxy-phenyl head and a hydrophobic octyl tail, results in a varied and distinct solubility profile.

This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, details a standard protocol for solubility determination, and presents a visual workflow for this experimental process.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the polarity of the solvent. It is characterized by poor solubility in aqueous solutions and high solubility in many organic solvents. The following table summarizes the quantitative and qualitative solubility data gathered from various technical datasheets and chemical databases.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureNotes
Aqueous
Water0.036 mg/mL[4]20 °COften described as "insoluble" or "practically insoluble".[2][4][5]
0.02 mg/mL[1]29.99 °C
Polar Protic Solvents
EthanolFreely Soluble[2][4]-
≥10 mg/mL[3]-
~400 mg/mL (1 in 2.5)[6]20 °CCalculated from ratio.
Methanol~1428 mg/mL (1 in 0.7)[6]20 °CCalculated from ratio.
Propane-1,2-diolFreely Soluble[2][4]-
~143 mg/mL (1 in 7)[6]20 °CCalculated from ratio.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)56 mg/mL[7]25 °C
125 mg/mL-Requires sonication for dissolution.
Acetone~1000 mg/mL (1 in 1)[6]20 °CCalculated from ratio.
Acetonitrile0.1 - 1 mg/mL (Slightly Soluble)[3]-
Nonpolar / Weakly Polar Solvents
EtherFreely Soluble[2][4]-
~333 mg/mL (1 in 3)[6]20 °CCalculated from ratio.
Chloroform~33.3 mg/mL (1 in 30)[6]20 °CCalculated from ratio.
Methylene ChloridePractically Insoluble[5]-
Lipids/Oils
Lard1.1% (11 mg/g)[1]-
Peanut Oil~30.3 mg/mL (1 in 33)[6]20 °CCalculated from ratio.

Note: Solubility values can exhibit batch-to-batch variation. The terms "Freely Soluble," "Insoluble," etc., are based on pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following protocol describes a standardized shake-flask method for determining the equilibrium solubility of this compound. This method is reliable for generating consistent and accurate solubility data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Equipment
  • Materials: this compound (≥98% purity), desired laboratory solvents (HPLC grade), reference standard of this compound.

  • Equipment: Analytical balance, scintillation vials or flasks with screw caps, constant temperature orbital shaker or water bath, 0.22 µm syringe filters (Teflon or other solvent-compatible material), syringes, volumetric flasks, HPLC system with UV detector or a UV-Vis spectrophotometer.

Methodology

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a vial (e.g., add 200 mg of this compound to 5 mL of the selected solvent). The amount should be significantly more than the expected solubility to ensure a solid phase remains at equilibrium.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to confirm the time to equilibrium.[8]

Step 2: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

Step 3: Quantification

  • HPLC Method (Preferred):

    • Prepare a calibration curve using accurately weighed reference standards of this compound.

    • Analyze the diluted sample by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.

    • Detect the analyte using a UV detector, typically at a wavelength of ~275 nm.[5]

  • UV-Vis Spectrophotometry Method:

    • Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max), which is approximately 275 nm.[5]

Step 4: Data Analysis

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

  • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A 1. Add Excess This compound to Solvent B 2. Seal Vial A->B C 3. Equilibrate (24-48h) in Shaker Bath at 25°C B->C D 4. Settle Suspension C->D E 5. Withdraw Supernatant D->E F 6. Filter with 0.22µm Syringe Filter E->F G 7. Dilute Sample F->G H 8. Quantify Concentration (HPLC or UV-Vis) G->H I 9. Calculate Solubility (mg/mL) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in scientific research and product development. Its poor aqueous solubility and high solubility in polar organic solvents like ethanol, methanol, and acetone are defining characteristics. The provided data and experimental protocol offer a robust foundation for professionals working with this versatile antioxidant, enabling accurate preparation of solutions and the development of effective formulations.

References

In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Octyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate, the ester of octanol and gallic acid, is a widely utilized antioxidant in the food, cosmetics, and pharmaceutical industries. Its efficacy in preventing oxidative degradation is crucial for maintaining the shelf life and quality of various products. A thorough understanding of its thermal stability and degradation profile is paramount for its effective application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway, thermal stability parameters, and the experimental protocols used for its analysis.

Thermal Stability of this compound

The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable data on the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Studies have shown that this compound is characterized by high thermal stability.[1][2] The decomposition of this compound occurs in two distinct steps.[1][2] Key quantitative data from TGA is summarized in the table below.

ParameterTemperature (°C)Reference
T20 (20% mass loss)273 - 318[1]
T50 (50% mass loss)--
T90 (90% mass loss)--
Onset of Decomposition> 230[3]

Table 1: TGA Decomposition Temperatures for this compound.

It is noteworthy that the thermal stability of gallate esters is influenced by the length of the alkyl chain.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis reveals a melting point in the range of 99-102°C.[2] When used as an additive in polymers like polylactide (PLA), this compound can significantly increase the oxidation temperature of the polymer, thereby enhancing its thermal stability.[1] For instance, the addition of this compound to PLA can increase its oxidation temperature by approximately 45°C.[1]

Degradation Profile of this compound

The degradation of this compound at elevated temperatures leads to the formation of various decomposition products. While detailed analysis using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) specifically for this compound is not extensively reported in the literature, some general degradation products can be inferred.

Upon heating to decomposition, this compound is expected to break down, potentially forming carbon dioxide (CO2) and carbon monoxide (CO) as gaseous byproducts. The initial degradation step likely involves the cleavage of the ester bond, leading to the formation of gallic acid and 1-octene or other C8 fragments. Further heating would lead to the decarboxylation of gallic acid to form pyrogallol, which would then undergo further decomposition.

A proposed logical pathway for the thermal degradation of this compound is illustrated in the diagram below.

G octyl_gallate This compound heat1 Heat octyl_gallate->heat1 step1 Step 1: Ester Bond Cleavage heat1->step1 gallic_acid Gallic Acid step1->gallic_acid octene 1-Octene / C8 Fragments step1->octene heat2 Further Heat gallic_acid->heat2 step2 Step 2: Decarboxylation & Further Decomposition heat2->step2 pyrogallol Pyrogallol step2->pyrogallol co2 CO2 step2->co2 co CO pyrogallol->co other Other Volatiles pyrogallol->other

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, detailed experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for analyzing the thermal stability of this compound is as follows:

  • Instrument: A Mettler Toledo Thermobalance or equivalent.[2]

  • Sample Preparation: Weigh approximately 5 mg of this compound into an alumina crucible.[2]

  • Atmosphere: Use an inert nitrogen (N2) atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.[2]

  • Heating Program: Heat the sample from 25°C to 800°C at a constant heating rate of 10°C/min.[2]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which specific mass loss percentages (e.g., T20, T50, T90) occur.

G cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh ~5 mg of this compound place Place in Alumina Crucible weigh->place instrument Mettler Toledo Thermobalance place->instrument atmosphere Nitrogen Atmosphere (50 mL/min) instrument->atmosphere heating Heat from 25°C to 800°C at 10°C/min atmosphere->heating record Record Mass Loss vs. Temperature heating->record determine Determine Onset & T-loss% record->determine plot Plot TGA Curve determine->plot

Caption: Experimental workflow for TGA of this compound.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for determining the melting point and other thermal transitions of this compound is as follows:

  • Instrument: A Mettler Toledo DSC analyzer or equivalent.[1]

  • Sample Preparation: Place 5-6 mg of this compound in an open aluminum crucible.[1]

  • Atmosphere: Use an argon atmosphere during the initial heating and cooling cycles.[1]

  • Heating and Cooling Program:

    • Heat the sample from 0°C to 200°C at a rate of 20°C/min.[1]

    • Hold at 200°C for 10 minutes.[1]

    • Cool the sample to 0°C.[1]

    • Switch the gas to air (flow rate 50 mL/min) and heat to 350°C to observe oxidative stability.[1]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, corresponding to melting, crystallization, and oxidation events.

Conclusion

This compound exhibits good thermal stability, making it suitable for a wide range of applications where it may be exposed to elevated temperatures. Its decomposition occurs in a two-step process at temperatures generally above 230°C. While the precise degradation products require further investigation using advanced analytical techniques like TGA-MS or Py-GC-MS, the primary degradation pathway is believed to involve ester bond cleavage followed by decarboxylation of the resulting gallic acid. The provided experimental protocols offer a standardized approach for researchers and professionals to assess the thermal properties of this compound, ensuring consistent and reliable data for formulation and process development.

References

Octyl Gallate: A Comprehensive Technical Guide for Antioxidant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (OG), the octyl ester of gallic acid, is a synthetic antioxidant widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries. Its chemical structure, featuring a lipophilic eight-carbon alkyl chain and a hydrophilic galloyl group with three hydroxyl moieties, imparts amphipathic properties that make it a particularly effective antioxidant in lipid-rich environments. Beyond its industrial applications, this compound serves as an invaluable model compound in antioxidant research. Its well-defined structure and multifaceted mechanisms of action provide a robust platform for investigating the chemical and biological aspects of oxidative stress and its mitigation. This guide offers an in-depth exploration of this compound's antioxidant properties, detailed experimental protocols for its assessment, and its modulatory effects on key cellular signaling pathways.

Mechanisms of Antioxidant Action

This compound exerts its protective effects through several mechanisms, making it a versatile compound for studying antioxidant activity.

  • Radical Scavenging: The primary antioxidant mechanism of this compound is its ability to act as a potent free radical scavenger. The three hydroxyl (-OH) groups on the galloyl moiety can readily donate hydrogen atoms to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.

  • Enzyme Inhibition: this compound has been shown to inhibit enzymes responsible for generating ROS. For instance, it can abolish the production of the superoxide anion radical by inhibiting NADPH oxidase in neutrophils.[1]

  • Membrane Interaction: The hydrophobic octyl chain allows the molecule to partition into cellular membranes. This localization is crucial for protecting lipid components from peroxidation and may enhance its ability to scavenge lipid-soluble radicals at the site of their formation.[1]

  • Anti-inflammatory Effects: Oxidative stress and inflammation are intricately linked. This compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways, such as the Nuclear Factor-κB (NF-κB) pathway, which further contributes to its cellular protective effects.[2][3][4]

Quantitative Data on Antioxidant Efficacy

The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. These values represent the concentration of the antioxidant required to scavenge 50% of the radicals or achieve 50% of the maximal effect.

Assay/SystemTarget Organism/Cell LineEfficacy MetricValue (µg/mL)Value (µM)Reference
Antifungal ActivityLenzites betulinaEC5074.7~264.5[5]
Antifungal ActivityTrametes versicolorEC5095.8~339.2[5]
CytotoxicitySW620 (Colon Cancer)IC50-35.2[6]
CytotoxicityHCT116 (Colon Cancer)IC50-32.2[6]
CytotoxicityPANC-1 (Pancreatic Cancer)IC50-116.1[7]
CytotoxicityAsPC-1 (Pancreatic Cancer)IC50-130.5[7]
CytotoxicityPanc 02 (Pancreatic Cancer)IC50-10.3[7]

Note: The conversion from µg/mL to µM is based on the molecular weight of this compound (282.34 g/mol ). Some values were reported for antifungal or cytotoxic activity, which are often related to but distinct from direct antioxidant capacity.

Detailed Experimental Protocols

This compound's antioxidant capacity can be rigorously evaluated using a variety of standardized assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical-scavenging ability of a compound.

  • Principle: DPPH is a stable free radical with a deep purple color and an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.

  • Methodology: [8][9]

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol or methanol. The solution should be freshly made and protected from light.

    • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions from the stock solution to test a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

    • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of each this compound dilution (e.g., 100 µL). Add the DPPH working solution (e.g., 100 µL) to each well. A control well should contain the solvent instead of the antioxidant sample.

    • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[8]

    • Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore, which has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

  • Methodology: [10][11]

    • Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or a buffer solution to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

    • Preparation of Sample Solutions: Prepare a series of dilutions of this compound as described for the DPPH assay.

    • Reaction Mixture: Add a small volume of the this compound sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Ferrous Ion-Chelating Ability Assay

This assay assesses a compound's ability to chelate ferrous ions (Fe²⁺), which can catalyze the formation of ROS via the Fenton reaction.

  • Principle: Ferrozine is a chelating agent that forms a stable, red-colored complex with Fe²⁺, with maximum absorbance at 562 nm. If another chelating agent, such as the test compound, is present, it will compete with ferrozine for the iron ions, leading to a decrease in the intensity of the red color.

  • Methodology: [8]

    • Reaction Mixture: Mix a specific volume of the this compound sample solution (at various concentrations) with a solution of FeCl₂ (e.g., 2 mM).

    • Reaction Initiation: Initiate the reaction by adding a solution of ferrozine (e.g., 5 mM).

    • Incubation: Shake the mixture vigorously and allow it to stand at room temperature for 10 minutes.

    • Measurement: Measure the absorbance of the solution at 562 nm. EDTA is typically used as a positive control.

    • Calculation: The percentage of chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 Note: Studies have shown that long-chain alkyl gallates like this compound may not demonstrate significant ferrous ion-chelating ability.[8]

Visualization of Experimental Workflow & Signaling Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with this compound DPPH_Sol->Mix OG_Sol Prepare this compound Serial Dilutions OG_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Modulation of Cellular Signaling Pathways

This compound's influence extends beyond simple radical scavenging to the modulation of complex intracellular signaling networks that govern inflammation, antioxidant defense, and cell survival.

The NF-κB pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2. This compound has been shown to inhibit this pathway, reducing inflammation.[2][3]

NFkB_Inhibition cluster_cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P Proteasome Proteasome Degradation IkB_P->Proteasome NFkB_Active Active NF-κB Nucleus Nucleus NFkB_Active->Nucleus translocates Transcription Gene Transcription (e.g., COX-2) Inflammation Inflammation Transcription->Inflammation OG This compound OG->IKK inhibits Nrf2_Activation cluster_cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (ROS) Keap1 Keap1 Stress->Keap1 induces conformational change OG This compound OG->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_Active Active Nrf2 Ub Ubiquitin Degradation Nrf2->Ub Basal State Nucleus Nucleus Nrf2_Active->Nucleus translocates ARE ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection MAPK_Inhibition Stimulus Upstream Signal (e.g., Priming) Raf Raf Stimulus->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Downstream Downstream Effects (e.g., NLRP3 Priming) ERK->Downstream activates OG This compound OG->Raf inhibits

References

In Vitro Genotoxicity of Octyl Gallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Octyl gallate is the octyl ester of gallic acid and has been used as an antioxidant in various food products. Its safety and potential genotoxicity are of interest to regulatory bodies and the food and pharmaceutical industries. In vitro genotoxicity assays are a critical component of the safety assessment of chemical substances, providing insights into their potential to cause DNA damage and mutations. This guide focuses on the available in vitro genotoxicity data for this compound.

Data Presentation: Summary of In Vitro Genotoxicity Studies

The following tables summarize the quantitative data from a key study investigating the genotoxic potential of this compound in cultured human peripheral lymphocytes.[1]

Table 1: Chromosomal Aberration Assay with this compound

Treatment GroupConcentration (µg/mL)Treatment Duration (hours)Number of Metaphases AnalyzedNumber of Aberrant Cells (Excluding Gaps)Percentage of Aberrant Cells (%)
24-hour Treatment
Negative Control-24300103.33
Solvent Control (Ethanol)8.77 µL/mL24300113.67
This compound0.0312430093.00
0.06324300103.33
0.12524300124.00
0.25024300134.33
0.50024300144.67
Positive Control (Mitomycin-C)0.20243004816.00
48-hour Treatment
Negative Control-48300113.67
Solvent Control (Ethanol)8.77 µL/mL48300124.00
This compound0.03148300103.33
0.06348300113.67
0.12548300134.33
0.25048300155.00
0.50048300165.33
Positive Control (Mitomycin-C)0.20483005117.00

Data extracted from Yilmaz et al., 2023.[1]

Table 2: Sister Chromatid Exchange (SCE) Assay with this compound

Treatment GroupConcentration (µg/mL)Treatment Duration (hours)Mean SCE per Cell ± SD
24-hour Treatment
Negative Control-245.20 ± 0.18
Solvent Control (Ethanol)8.77 µL/mL245.35 ± 0.21
This compound0.031245.42 ± 0.23
0.063245.88 ± 0.25
0.125246.54 ± 0.28
0.250247.12 ± 0.31
0.500247.89 ± 0.35
Positive Control (Mitomycin-C)0.202414.85 ± 0.55
48-hour Treatment
Negative Control-485.28 ± 0.19
Solvent Control (Ethanol)8.77 µL/mL485.41 ± 0.22
This compound0.031485.63 ± 0.24
0.063486.15 ± 0.27
0.125486.88 ± 0.30
0.250487.54 ± 0.33
0.500488.21 ± 0.36
Positive Control (Mitomycin-C)0.204815.23 ± 0.58*

* Statistically significant increase compared to the solvent control (p < 0.05). Data extracted from Yilmaz et al., 2023.[1]

Table 3: Cytokinesis-Block Micronucleus (CBMN) Cytome Assay with this compound (48-hour treatment)

Treatment GroupConcentration (µg/mL)Number of Binucleated Cells AnalyzedNumber of MicronucleiMicronucleus Frequency (%)
Negative Control-2000201.00
Solvent Control (Ethanol)8.77 µL/mL2000221.10
This compound0.0312000211.05
0.0632000231.15
0.1252000251.25
0.2502000261.30
0.5002000281.40
Positive Control (Mitomycin-C)0.202000854.25

Data extracted from Yilmaz et al., 2023.[1]

Table 4: Comet Assay (Single Cell Gel Electrophoresis) with this compound

Treatment GroupConcentration (µg/mL)Treatment Duration (hours)Mean Tail DNA (%) ± SD
Negative Control-13.15 ± 0.45
Solvent Control (Ethanol)8.77 µL/mL13.28 ± 0.51
This compound0.03113.35 ± 0.55
0.06313.48 ± 0.58
0.12513.62 ± 0.61
0.25013.75 ± 0.64
0.50013.88 ± 0.68
Positive Control (H₂O₂)100 µM125.40 ± 2.10

Data extracted from Yilmaz et al., 2023.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro genotoxicity assays performed on this compound.

Chromosomal Aberration Assay

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes are cultured in chromosome medium supplemented with phytohaemagglutinin to stimulate cell division.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution, which is then diluted to the final test concentrations.

  • Treatment: The cell cultures are treated with various concentrations of this compound, a negative control, a solvent control, and a positive control (e.g., Mitomycin-C) for 24 and 48 hours.

  • Metaphase Arrest: Colchicine or a similar spindle inhibitor is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides and air-dried.

  • Staining and Analysis: The slides are stained with Giemsa, and metaphase spreads are analyzed under a microscope for the presence of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements.

Sister Chromatid Exchange (SCE) Assay

Objective: To detect the interchange of DNA between sister chromatids, which can be induced by DNA-damaging agents.

Methodology:

  • Cell Culture with BrdU: Human peripheral blood lymphocytes are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA during replication.

  • Treatment: The cultures are exposed to different concentrations of this compound, a negative control, a solvent control, and a positive control for 24 and 48 hours.

  • Metaphase Arrest and Harvesting: Similar to the chromosomal aberration assay, cells are arrested in metaphase and harvested.

  • Differential Staining: The prepared slides are differentially stained using a technique (e.g., fluorescence plus Giemsa) that allows for the visualization of sister chromatids. The chromatid that has incorporated BrdU into both DNA strands will stain differently from the chromatid that has incorporated BrdU into only one strand.

  • Analysis: The number of sister chromatid exchanges per cell is counted under a microscope.

Cytokinesis-Block Micronucleus (CBMN) Cytome Assay

Objective: To detect micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes are cultured as previously described.

  • Treatment: Cells are treated with various concentrations of this compound, controls, and a positive control.

  • Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: Cells are harvested, and slides are prepared.

  • Staining and Analysis: The slides are stained, and the frequency of micronuclei in binucleated cells is determined by microscopic examination. Other cytome endpoints such as nucleoplasmic bridges and nuclear buds can also be scored.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation and Treatment: Isolated human peripheral blood lymphocytes are treated with different concentrations of this compound, a negative control, a solvent control, and a positive control (e.g., hydrogen peroxide).

  • Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.

Mandatory Visualizations

Experimental Workflow for In Vitro Genotoxicity Assessment

Genotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Genotoxicity Assays cluster_analysis Data Analysis start Human Peripheral Blood Lymphocytes culture Cell Culture (with Phytohaemagglutinin) start->culture treatment Exposure to this compound (Various Concentrations) culture->treatment controls Negative, Solvent, and Positive Controls culture->controls ca Chromosomal Aberration Assay treatment->ca sce Sister Chromatid Exchange Assay treatment->sce cmn Micronucleus Assay treatment->cmn comet Comet Assay treatment->comet controls->ca controls->sce controls->cmn controls->comet analysis Microscopic Analysis & Image Analysis ca->analysis sce->analysis cmn->analysis comet->analysis result Genotoxicity Assessment analysis->result

Caption: Workflow for the in vitro genotoxicity assessment of this compound.

Logical Relationship of Genotoxicity Endpoints

Genotoxicity_Endpoints cluster_damage Primary DNA Damage cluster_mutation Mutagenicity cluster_cellular_effects Cellular Effects substance This compound dna_breaks DNA Strand Breaks (Comet Assay) substance->dna_breaks gene_mutation Gene Mutations (Ames Test - Data Lacking) substance->gene_mutation chromo_aberration Chromosomal Aberrations (CA Assay) substance->chromo_aberration aneuploidy Aneuploidy (Micronucleus Assay) substance->aneuploidy sce_effect Sister Chromatid Exchanges (SCE Assay) substance->sce_effect dna_breaks->chromo_aberration can lead to chromo_aberration->aneuploidy

Caption: Relationship between this compound and various genotoxicity endpoints.

Conclusion

Based on the available in vitro data from studies on human peripheral lymphocytes, this compound did not induce a significant increase in chromosomal aberrations, micronuclei, or DNA strand breaks at the tested concentrations.[1] However, a statistically significant, dose-dependent increase in sister chromatid exchanges was observed at higher concentrations in both 24-hour and 48-hour treatments.[1] This suggests a potential for interaction with DNA replication, although this did not translate to gross chromosomal damage. It is important to note the absence of publicly available data from the Ames test, which assesses the potential for gene mutations in bacteria. Therefore, a complete in vitro genotoxicity profile of this compound remains to be fully elucidated. This guide provides a summary of the current state of knowledge and the detailed methodologies that can be employed for further investigation.

References

Octyl Gallate: A Technical Guide to its Role in Inhibiting Enzymatic Browning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enzymatic browning is a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value of products. This process is primarily catalyzed by polyphenol oxidase (PPO) and peroxidase (POD). Octyl gallate, the octyl ester of gallic acid, has emerged as a potent inhibitor of these enzymes. This technical guide provides a comprehensive overview of the mechanisms, quantitative efficacy, and experimental protocols related to the use of this compound in preventing enzymatic browning. Through its action as a competitive inhibitor and a potent antioxidant, this compound offers a promising solution for product preservation and stability.

Introduction to Enzymatic Browning

Enzymatic browning is an oxidation reaction that takes place in many fruits, vegetables, and other biological materials.[1] The primary catalysts for this reaction are a group of copper-containing enzymes, most notably polyphenol oxidase (PPO) and, to a lesser extent, peroxidase (POD).

Upon tissue damage, such as cutting, bruising, or processing, the cellular compartmentalization is disrupted, bringing PPO and POD into contact with their phenolic substrates. In the presence of oxygen, PPO catalyzes the oxidation of monophenols to o-diphenols and subsequently oxidizes o-diphenols to highly reactive o-quinones. These o-quinones then undergo non-enzymatic polymerization to form dark-colored pigments known as melanins, resulting in the characteristic brown discoloration.[2] POD contributes to browning by oxidizing phenolic compounds in the presence of hydrogen peroxide.

The consequences of enzymatic browning are manifold, including decreased consumer appeal, altered sensory properties, and loss of nutritional quality, leading to significant economic losses.[3] Therefore, the inhibition of PPO and POD is a critical objective in food preservation and the stabilization of plant-derived pharmaceuticals.

This compound: Mechanism of Action in Browning Inhibition

This compound (3,4,5-trihydroxybenzoic acid octyl ester) is a lipophilic antioxidant that effectively inhibits enzymatic browning through a multi-faceted mechanism. Its efficacy stems from its ability to act as a competitive enzyme inhibitor and a potent reducing agent.

Competitive Inhibition

While direct kinetic studies on the inhibition of fruit PPO and POD by this compound are limited in the readily available literature, strong evidence from studies on other enzymes and related compounds suggests a competitive inhibition mechanism. This compound has been demonstrated to be a competitive inhibitor of soybean lipoxygenase-1.[4] Furthermore, studies on a series of alkyl gallates have shown that their inhibitory activity against xanthine oxidase increases with the length of the alkyl chain, with this compound acting as a competitive inhibitor.[5]

This competitive inhibition is likely due to the structural similarity of the gallate moiety to the phenolic substrates of PPO and POD. The gallate portion of the molecule can bind to the active site of the enzyme, preventing the binding of the natural phenolic substrates and thereby halting the browning cascade. The hydrophobic octyl chain enhances the molecule's affinity for the enzyme, potentially by interacting with hydrophobic regions near the active site, which explains the observed increase in inhibitory activity with longer alkyl chains.

Antioxidant Activity

Beyond direct enzyme inhibition, this compound is a powerful antioxidant.[6] It can reduce the o-quinones produced by PPO back to their original colorless diphenolic state.[7] This effectively short-circuits the browning pathway, preventing the polymerization of quinones into melanin pigments. This reducing action is a key secondary mechanism that contributes significantly to the anti-browning effect of this compound.

Quantitative Data on Inhibition

Direct quantitative data for the inhibition of fruit- or vegetable-derived PPO and POD by this compound is not extensively available in published literature. However, data from related enzymes and shorter-chain gallates provide valuable insights into its potential efficacy.

InhibitorEnzymeSourceIC50Inhibition Constant (K_I)Inhibition TypeReference
This compound Lipoxygenase-1Soybean1.3 µM0.54 µMCompetitive[4]
Propyl Gallate Tyrosinase (PPO)Mushroom0.685 mM--

Note: The IC50 value for propyl gallate on mushroom tyrosinase is provided as a proxy for the potential inhibitory concentration range for alkyl gallates on PPO. Given the trend of increasing inhibitory activity with longer alkyl chains, it is anticipated that this compound would exhibit a lower IC50 value for PPO inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as an inhibitor of enzymatic browning.

Preparation of Fruit/Vegetable Extracts for Enzyme Assays
  • Homogenization: Homogenize 50 g of fresh fruit or vegetable tissue (e.g., apple, potato) with 100 mL of cold 0.1 M phosphate buffer (pH 6.5) containing 1 M KCl and 0.5% (w/v) polyvinylpyrrolidone (PVP) for 2 minutes in a blender.

  • Filtration and Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Enzyme Source: The resulting supernatant serves as the crude enzyme extract for PPO and POD activity assays.

Polyphenol Oxidase (PPO) Activity Assay
  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 2.7 mL of 0.1 M phosphate buffer (pH 6.5) and 0.1 mL of the crude enzyme extract.

  • Initiation of Reaction: Add 0.2 mL of 0.2 M catechol (or other suitable phenolic substrate) to initiate the reaction.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 420 nm for 5 minutes at 25°C using a spectrophotometer. One unit of PPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

  • Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme extract with varying concentrations of this compound (dissolved in a suitable solvent like ethanol, with a solvent control) for 10 minutes before adding the substrate. Calculate the percentage of inhibition relative to the control.

Peroxidase (POD) Activity Assay
  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 2.5 mL of 0.1 M phosphate buffer (pH 6.0), 0.2 mL of the crude enzyme extract, and 0.1 mL of 1% (v/v) guaiacol.

  • Initiation of Reaction: Add 0.2 mL of 0.3% (v/v) hydrogen peroxide to start the reaction.

  • Spectrophotometric Measurement: Measure the increase in absorbance at 470 nm for 3 minutes at 25°C. One unit of POD activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

  • Inhibition Assay: Similar to the PPO assay, pre-incubate the enzyme extract with different concentrations of this compound to determine its inhibitory effect.

Evaluation of Browning Inhibition on Fresh-Cut Produce
  • Sample Preparation: Select uniform fruits or vegetables (e.g., apples). Wash and cut them into slices of uniform thickness (e.g., 5 mm).

  • Treatment: Immerse the slices in solutions containing various concentrations of this compound for a specified time (e.g., 2 minutes). A control group should be immersed in distilled water.

  • Storage: Place the treated slices on a tray and store them at a controlled temperature (e.g., 4°C or room temperature).

  • Colorimetric Measurement: At regular intervals, measure the color of the cut surface using a colorimeter to obtain CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

  • Browning Index (BI) Calculation: Calculate the Browning Index using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Browning_Pathway Monophenols Monophenols (e.g., Tyrosine) o_Diphenols o-Diphenols (e.g., L-DOPA) Monophenols->o_Diphenols PPO (monophenolase activity) o_Quinones o-Quinones o_Diphenols->o_Quinones PPO (diphenolase activity) Melanins Melanins (Brown Pigments) o_Quinones->Melanins Polymerization PPO_O2 PPO + O2

Figure 1: Simplified pathway of enzymatic browning catalyzed by Polyphenol Oxidase (PPO).

Inhibition_Mechanism cluster_PPO PPO Active Site PPO PPO o_Quinones o-Quinones PPO->o_Quinones Catalyzes No_Browning Inhibition of Browning Phenolic_Substrate Phenolic Substrate Phenolic_Substrate->PPO Octyl_Gallate This compound Octyl_Gallate->PPO Competitive Inhibition o_Quinones->Phenolic_Substrate Reduction by This compound

Figure 2: Dual mechanism of browning inhibition by this compound.

Experimental_Workflow cluster_assays Analysis start Start: Select Fruit/ Vegetable prep Sample Preparation (Slicing) start->prep treatment Treatment with This compound Solutions prep->treatment enzyme_assays Enzyme Activity Assays (PPO & POD) prep->enzyme_assays Prepare Extract storage Controlled Storage treatment->storage treatment->enzyme_assays In vitro Inhibition color_measurement Colorimetric Measurement (L, a, b*) storage->color_measurement data_analysis Data Analysis (BI Calculation, % Inhibition) color_measurement->data_analysis enzyme_assays->data_analysis end Conclusion data_analysis->end

Figure 3: General experimental workflow for evaluating this compound's anti-browning efficacy.

Conclusion

This compound demonstrates significant potential as an effective inhibitor of enzymatic browning. Its dual mechanism of action, combining competitive enzyme inhibition with potent antioxidant activity, provides a robust defense against the discoloration of food and pharmaceutical products. While further research is warranted to establish precise quantitative inhibitory data on PPO and POD from various fruit and vegetable sources, the existing evidence strongly supports its application. The experimental protocols outlined in this guide provide a solid framework for researchers and professionals to further investigate and optimize the use of this compound for product stabilization and quality preservation.

References

The Antiviral Potential of Octyl Gallate Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl gallate, the octyl ester of gallic acid, is a well-established antioxidant and food additive that has demonstrated significant antiviral activity against a range of RNA viruses. This technical guide provides a comprehensive overview of the current scientific literature on the antiviral properties of this compound, with a focus on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development of this compound as a potential antiviral therapeutic.

Introduction

The emergence and re-emergence of RNA viruses pose a continuous threat to global public health. The rapid mutation rates and diverse replication strategies of these viruses necessitate the development of broad-spectrum antiviral agents. This compound has emerged as a promising candidate due to its demonstrated ability to inhibit the replication of several clinically relevant RNA viruses. This document synthesizes the available research to provide an in-depth technical resource for professionals in the field of virology and drug development.

Antiviral Spectrum of this compound

This compound has been shown to inhibit the multiplication of a variety of RNA viruses, including both enveloped and non-enveloped viruses.[1][2][3] Key findings from the literature indicate its activity against:

  • Influenza Virus: A significant focus of research has been on the anti-influenza activity of this compound.[1]

  • Vesicular Stomatitis Virus (VSV): this compound has been demonstrated to suppress the replication of this enveloped, negative-sense RNA virus.[1][3]

  • Poliovirus: Notably, this compound has also shown inhibitory effects against this non-enveloped, positive-sense RNA virus.[1][3]

Quantitative Antiviral Data

While specific IC50 and EC50 values for the antiviral activity of this compound against RNA viruses are not consistently reported across the readily available literature, the following table summarizes the key quantitative findings that have been described. Further research is needed to establish a more comprehensive quantitative profile.

Virus TargetCell LineAssay TypeKey Quantitative FindingReference
Influenza VirusMDCKTime-of-Addition AssayComplete inhibition of progeny virus formation when added up to 2 hours post-infection.[1]
Enveloped VirusesNot SpecifiedVirucidal AssayDemonstrates virucidal activity at high concentrations.[1]

Mechanism of Action

The precise molecular mechanisms underlying the antiviral activity of this compound are still under investigation. However, current evidence points towards a multi-faceted mode of action.

Inhibition of Viral Replication at a Mid-Stage

Studies on influenza virus have provided the most detailed insights into the mechanism of this compound. Time-of-addition assays have revealed that this compound effectively inhibits viral replication when added up to 2 hours post-infection, but not at 4 hours post-infection.[1] This suggests that this compound targets a critical step in the middle stage of the viral life cycle, after viral entry but before the assembly and release of new virions.[1] It appears to delay the onset of progeny virus formation without affecting the rate of formation itself.[1]

G

Virucidal Activity

At higher concentrations, this compound has been shown to exhibit virucidal activity, particularly against enveloped viruses.[1] This suggests a direct effect on the virion, potentially through disruption of the viral envelope, which would inactivate the virus and prevent it from initiating infection.

G

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the antiviral activity of this compound. These protocols are based on standard virological techniques and have been adapted to reflect the specific applications in the context of this compound research.

Cell Lines and Virus Strains
  • Cell Lines:

    • MDCK (Madin-Darby Canine Kidney) cells: Commonly used for the propagation and titration of influenza viruses.

    • Vero cells (African green monkey kidney): A versatile cell line susceptible to a wide range of viruses, including VSV and poliovirus.

    • HEp-2 cells (Human epidermoid carcinoma): Used in studies of various viruses, including poliovirus.

  • Virus Strains:

    • Influenza A virus (e.g., A/PR/8/34 H1N1): A commonly used laboratory-adapted strain.

    • Vesicular Stomatitis Virus (VSV): A standard virus for antiviral screening.

    • Poliovirus: A representative non-enveloped RNA virus.

Antiviral Activity Assays

This assay is the gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.

Protocol:

  • Cell Seeding: Seed 6-well plates with host cells (e.g., MDCK for influenza, Vero for VSV) at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Infection: Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of varying concentrations of this compound or a vehicle control.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control. The 50% effective concentration (EC50) can be determined from the dose-response curve.

G

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

This compound demonstrates promising broad-spectrum antiviral activity against a variety of RNA viruses. Its mechanism of action appears to involve the inhibition of a mid-stage of viral replication and, at higher concentrations, direct virucidal effects. While the current body of research provides a strong foundation, further studies are warranted to:

  • Elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Establish comprehensive quantitative data (IC50, EC50, and Selectivity Index) for a wider range of RNA viruses.

  • Evaluate the in vivo efficacy and safety of this compound in relevant animal models.

The information presented in this technical guide aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel antiviral agent.

References

A Technical Guide to the Fungal Growth Inhibition Mechanisms of Octyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl gallate (OG), the octyl ester of gallic acid, is a phenolic compound recognized for its potent antifungal properties in addition to its well-established antioxidant capabilities. This document provides a comprehensive technical overview of the multifaceted mechanisms by which this compound inhibits fungal growth. Key mechanisms include the disruption of plasma membrane integrity, induction of mitochondrial dysfunction leading to the generation of reactive oxygen species (ROS), metabolic inflexibility, and the attenuation of crucial virulence factors. Its action as a nonionic surfactant appears central to its primary fungicidal activity. This guide synthesizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core mechanisms of action to support further research and development in antifungal therapies.

Core Mechanisms of Fungal Inhibition

This compound exerts its antifungal effects through a combination of disruptive actions on cellular structures and metabolic pathways. The primary modes of action are detailed below.

Disruption of Cell Membrane Integrity

A principal mechanism of this compound's fungicidal activity is its function as a nonionic surface-active agent (surfactant), which compromises the fungal plasma membrane.[1][2] This surfactant-like action disrupts the lipid bilayer-protein interface, leading to a loss of membrane-associated functions.[3][4]

Key effects on the cell membrane include:

  • Reduced Membrane Fluidity: At a concentration of 100 µg/mL, this compound was shown to reduce the plasma membrane fluidity of Saccharomyces cerevisiae to 48% of the control.[2]

  • Inhibition of H+-ATPase: this compound is the only gallate ester among those tested (propyl, octyl, dodecyl) that inhibits glucose-induced medium acidification, which indicates a direct or indirect inhibition of the plasma membrane H+-ATPase.[2] This disrupts the proton motive force essential for nutrient uptake and pH homeostasis.

  • Ergosterol Depletion: In Candida albicans, this compound treatment leads to a 45% reduction in ergosterol levels, a critical component for fungal membrane structure and fluidity.[5]

Induction of Mitochondrial Dysfunction and Oxidative Stress

This compound significantly impacts mitochondrial function, a critical hub for cellular energy production and metabolism. This disruption is a key source of downstream cytotoxic effects.[5][6]

The sequence of events is as follows:

  • Mitochondrial Targeting: this compound exposure leads to dysfunctional mitochondria. Evidence for this includes the inability of OG-treated C. albicans to grow on non-fermentable carbon sources, which require functional mitochondrial respiration.[5]

  • ATPase Inhibition: The compound is suggested to inhibit ATPase activity, directly impairing ATP synthesis.[6][7][8]

  • ROS Generation: The dysfunctional mitochondria trigger a surge in endogenous reactive oxygen species (ROS).[5][6] ROS are highly reactive molecules that cause widespread damage to cellular components.

  • Oxidative Damage: The accumulation of ROS leads to lipid peroxidation, further damaging cellular membranes and contributing to cell death.[5]

G OG This compound Mito Mitochondrial Dysfunction OG->Mito ATPase ATPase Inhibition Mito->ATPase ROS Increased ROS Production Mito->ROS Peroxidation Lipid Peroxidation ROS->Peroxidation Death Fungal Cell Death ROS->Death Membrane Cell Membrane Damage Membrane->Death Peroxidation->Membrane

Metabolic Inflexibility and Enzyme Inhibition

Beyond direct structural damage, this compound impairs the fungus's ability to adapt its metabolism.

  • Glyoxylate Cycle Inhibition: In C. albicans, this compound inhibits isocitrate lyase, a key enzyme in the glyoxylate cycle.[5] This pathway is crucial for fungi to utilize two-carbon compounds for growth, especially during nutrient starvation or within a host.

  • Energy Metabolism Remodeling: In response to low ATP levels and high ROS, white-rot fungi remodel their energy metabolism. For instance, Lenzites betulina downregulates ATP citrate synthase activity while upregulating glycolysis.[6][7]

  • Inhibition of Alternative Oxidase (AOX): this compound is known to inhibit the alternative oxidase in the mitochondrial respiratory chain of some fungi, which can collapse the mitochondrial membrane potential.[9][10]

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified against various fungal species. The data below is compiled from multiple studies.

Table 1: Minimum Inhibitory & Fungicidal Concentrations (MIC/MFC)
Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference(s)
Saccharomyces cerevisiae2525[2][11]
Zygosaccharomyces bailii5050[2][11]
Candida albicans25-[5]
Paracoccidioides spp.0.004 - 0.5-[12]
Histoplasma capsulatum2-[12]
Table 2: Half Maximal Effective & Inhibitory Concentrations (EC50/IC50)
Fungal SpeciesParameterValue (µg/mL)ParameterValue (mM)Reference(s)
Lenzites betulinaEC5074.65IC500.47[7]
Trametes versicolorEC5095.80IC500.16[7]
Gloeophyllum trabeum--IC500.24
Laetiporus sulphureus--IC500.04

Experimental Protocols

The following sections detail standardized methodologies for assessing the antifungal properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A standard.[12][13]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the wells.[15]

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at 35°C for 24-48 hours.[14]

  • Reading Results: The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control.[16]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Fungal Inoculum (0.5 McFarland) a1 Inoculate Microtiter Plate p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 a2 Incubate at 35°C (24-48h) a1->a2 r1 Visually Read Plate a2->r1 r2 Determine Lowest Concentration with No Visible Growth r1->r2 MIC MIC Value r2->MIC

Assessment of Mitochondrial Membrane Potential (MMP)

This assay evaluates the impact of this compound on mitochondrial health by measuring the membrane potential.

Objective: To determine if this compound causes depolarization of the mitochondrial membrane, indicating dysfunction.

Methodology:

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation. Wash the cells with a suitable buffer (e.g., PBS).

  • Treatment: Resuspend the cells in buffer and treat with various concentrations of this compound for a specified time. Include an untreated control and a positive control for depolarization (e.g., CCCP, a protonophore).

  • Staining: Add a fluorescent dye sensitive to MMP, such as Rhodamine 123 or Safranine O.[9] Rhodamine 123 accumulates in polarized mitochondria, and a loss of fluorescence indicates depolarization.

  • Measurement: Analyze the fluorescence intensity of the cell population using a flow cytometer or a fluorescence microplate reader. A decrease in fluorescence in treated cells compared to the control indicates a collapse of the mitochondrial membrane potential.[9]

Detection of Reactive Oxygen Species (ROS)

This protocol measures the intracellular accumulation of ROS following treatment with this compound.

Objective: To quantify the generation of ROS as an indicator of oxidative stress.

Methodology:

  • Cell Preparation and Treatment: Prepare and treat fungal cells with this compound as described in the MMP assay (Section 4.2).

  • Staining: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the increase in fluorescence using a flow cytometer or fluorescence spectrophotometer. An increase in fluorescence intensity in the this compound-treated group indicates an elevation of intracellular ROS levels.[17]

Conclusion and Future Directions

This compound demonstrates a robust and multi-pronged mechanism of action against a broad range of fungi. Its ability to simultaneously disrupt the cell membrane, trigger mitochondrial failure, and induce overwhelming oxidative stress makes it a compelling candidate for further development. Its action on the glyoxylate cycle and other metabolic pathways further highlights its potential to overcome fungal adaptability.[5] Future research should focus on optimizing its structure to enhance efficacy and reduce potential toxicity, exploring synergistic combinations with existing antifungal drugs, and conducting in vivo studies to validate its therapeutic potential in clinical settings.[4][5]

References

Methodological & Application

Application Notes and Protocols: Octyl Gallate as a Stabilizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyl gallate as an effective antioxidant and stabilizer in various polymer formulations, with a particular focus on applications relevant to the pharmaceutical and biomedical fields. Detailed experimental protocols are provided to enable researchers to evaluate the efficacy of this compound in their specific polymer systems.

Introduction

This compound, the ester of octanol and gallic acid, is a potent antioxidant widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Its primary function in polymer formulations is to inhibit oxidative degradation, which can be initiated by heat, light, and residual catalysts.[3][4] This degradation can lead to a loss of mechanical properties, discoloration, and a general reduction in the polymer's useful lifespan.[5] this compound's stabilizing effect is attributed to its gallate moiety, which can scavenge free radicals, while the octyl chain enhances its compatibility with various polymer matrices.[6][7] This makes it a valuable additive for a range of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP), as well as biodegradable polyesters such as polylactide (PLA) and polyhydroxyalkanoate (PHA).[8][9][10]

Mechanism of Action

This compound functions as a primary antioxidant, interrupting the free-radical chain reactions that lead to polymer degradation. The process can be summarized as follows:

  • Initiation: Polymer chains (P-H) are subjected to energy (heat, UV light), leading to the formation of polymer free radicals (P•).

  • Propagation: These polymer free radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer free radical, thus propagating the degradation cascade.

  • Inhibition by this compound: The phenolic hydrogens on the gallate structure are readily donated to the peroxy radicals (POO•), neutralizing them and forming a stable phenoxy radical from the this compound molecule. This stable radical is less reactive and does not propagate the chain reaction, effectively terminating the degradation process.

The following diagram illustrates the antioxidant mechanism of this compound:

Antioxidant_Mechanism Polymer (P-H) Polymer (P-H) Polymer Radical (P•) Polymer Radical (P•) Polymer (P-H)->Polymer Radical (P•) Degradation Initiator (Heat, UV) Degradation Initiator (Heat, UV) Degradation Initiator (Heat, UV)->Polymer (P-H) Initiation Peroxy Radical (POO•) Peroxy Radical (POO•) Polymer Radical (P•)->Peroxy Radical (POO•) + O2 Oxygen (O2) Oxygen (O2) Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + P-H Neutralized Peroxy Radical (POOH) Neutralized Peroxy Radical (POOH) Peroxy Radical (POO•)->Neutralized Peroxy Radical (POOH) + this compound (Ar-OH) Hydroperoxide (POOH)->Polymer Radical (P•) Propagation This compound (Ar-OH) This compound (Ar-OH) Stable this compound Radical (Ar-O•) Stable this compound Radical (Ar-O•) This compound (Ar-OH)->Stable this compound Radical (Ar-O•)

Caption: Antioxidant mechanism of this compound in polymers.

Data Presentation: Efficacy of this compound as a Polymer Stabilizer

The following tables summarize the quantitative data on the stabilizing effect of this compound and other gallates in various polymer systems.

Table 1: Thermal Stability of Gallates by Thermogravimetric Analysis (TGA) [7]

GallateT20 (°C)T50 (°C)T90 (°C)
Ethyl Gallate273302345
Propyl Gallate285315360
This compound 298 335 380
Lauryl Gallate318355405
T20, T50, and T90 represent the temperatures at which 20%, 50%, and 90% weight loss occurs, respectively.

Table 2: Effect of Gallates on the Oxidation Temperature of Biodegradable Polyesters [7][10]

PolymerStabilizerIncrease in Initial Oxidation Temperature (To) (°C)
PLAEthyl Gallate~50
PLAPropyl Gallate~61
PLAThis compound ~45
PLALauryl Gallate~13
PHAEthyl Gallate~17
PHAPropyl Gallate~26
PHAThis compound ~26
PHALauryl Gallate~11

Table 3: Antioxidant Activity of Gallates [6][11]

GallateDPPH Radical Scavenging Activity (%) (at 0.06 mol/mL)ABTS Radical Scavenging Activity (%) (at 0.06 mol/mL)
Ethyl Gallate94.197.6
Propyl Gallate--
This compound --
Lauryl Gallate--
Specific quantitative data for octyl and lauryl gallate at this concentration were not provided in the search results, but it was noted that lower molar mass gallates showed higher antioxidant properties.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a polymer stabilizer.

Preparation of Polymer Samples with this compound

This protocol describes the preparation of polymer samples containing this compound using a laboratory extruder.[7]

Materials:

  • Polymer granules (e.g., PLA, PHA, PP, PE)

  • This compound (≥99.0% purity)

  • Laboratory twin-screw extruder

Procedure:

  • Dry the polymer granules under vacuum at an appropriate temperature for 12 hours (e.g., 55°C for PLA and PHA).[7]

  • Prepare a physical mixture of the dried polymer granules and this compound. A typical loading is 1 part by weight of this compound to 100 parts of polymer.

  • Homogenize the mixture by mechanical stirring.

  • Feed the mixture into the laboratory extruder.

  • Set the extruder temperature profile according to the polymer's processing requirements (e.g., 180°C for PLA, 160°C for PHA).[7]

  • Set the screw rotation speed (e.g., 40 rpm) and extrusion pressure (e.g., 17 atm).[7]

  • Extrude the polymer blend into the desired form, such as strips or films.

  • Allow the extruded samples to cool to room temperature.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability of this compound and the stabilized polymer.[6]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure for this compound:

  • Place a 5 mg sample of this compound into a TGA sample pan.

  • Heat the sample from 25°C to 800°C at a heating rate of 10°C/min under an inert nitrogen atmosphere.[6]

  • Record the weight loss as a function of temperature.

  • Determine the initial degradation temperature and the temperatures at different weight loss percentages (e.g., T20, T50, T90).

Procedure for Polymer Samples:

  • Place a 5-10 mg sample of the polymer (with and without this compound) into a TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Record the weight loss as a function of temperature.

  • Compare the degradation profiles of the stabilized and unstabilized polymer samples.

Determination of Oxidative Stability by Differential Scanning Calorimetry (DSC)

This protocol describes the measurement of the Oxidation Induction Time (OIT) or Oxidation Onset Temperature (OOT), which are key indicators of the thermo-oxidative stability of a polymer.[8][9]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure for Oxidative Induction Time (OIT):

  • Place a 5-10 mg sample of the polymer film or powder into an open aluminum DSC pan.

  • Heat the sample to a temperature above its melting point (e.g., 200°C for LLDPE) under a nitrogen atmosphere at a heating rate of 20°C/min.[8]

  • Once the target temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Hold the sample isothermally at this temperature and record the heat flow.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Procedure for Oxidative Onset Temperature (OOT):

  • Place a 5-10 mg sample of the polymer into an open aluminum DSC pan.

  • Heat the sample from room temperature at a constant heating rate (e.g., 10°C/min) under an oxygen or air atmosphere.

  • The OOT is the temperature at which the onset of the exothermic oxidation peak is observed.

Assessment of Antioxidant Activity (DPPH Assay)

This protocol is for determining the free radical scavenging activity of this compound.[6]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of this compound in methanol.

  • In a test tube, mix a specific volume of the DPPH solution with a volume of the this compound solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • A control sample containing only the DPPH solution and methanol is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating this compound as a polymer stabilizer.

Experimental_Workflow cluster_0 Material Preparation cluster_1 Characterization & Testing cluster_2 Analysis Polymer_Drying Polymer Drying Mixing Mixing with this compound Polymer_Drying->Mixing Extrusion Extrusion/Compounding Mixing->Extrusion TGA Thermal Stability (TGA) Extrusion->TGA DSC Oxidative Stability (DSC) Extrusion->DSC Mechanical_Testing Mechanical Properties Extrusion->Mechanical_Testing Aging_Studies Accelerated Aging (UV, Thermal) Extrusion->Aging_Studies Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis Mechanical_Testing->Data_Analysis Aging_Studies->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating polymer stabilization.

Conclusion

This compound is a highly effective and versatile stabilizer for a wide range of polymer formulations.[7][10] Its ability to scavenge free radicals and inhibit oxidative degradation significantly enhances the thermal stability and longevity of polymers, making it a valuable additive in applications where material integrity is critical, such as in drug delivery systems and biomedical devices.[12][13] The protocols outlined in these application notes provide a solid framework for researchers to systematically evaluate and incorporate this compound into their polymer formulations to achieve desired performance characteristics.

References

Protocol for In Vitro Assessment of Octyl Gallate's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate, the octyl ester of gallic acid, is a synthetic antioxidant extensively utilized as a preservative in a variety of products, including cosmetics, pharmaceuticals, and food items such as margarine and peanut butter.[1][2] Its lipophilic nature, conferred by the octyl side chain, allows for its effective incorporation into fatty and oily matrices. The antioxidant properties of this compound are primarily attributed to the gallic acid moiety, which acts as a potent free radical scavenger.[3] This document provides detailed in vitro protocols for assessing the antioxidant activity of this compound using four common assays: DPPH, ABTS, FRAP, and ORAC.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, a property enhanced by the hydroxyl groups on its galloyl moiety.[3] Furthermore, this compound has been shown to modulate cellular antioxidant pathways. For instance, it can upregulate the Nrf2 antioxidant pathway, a key regulator of cellular defense against oxidative stress. Additionally, it can downregulate the activity of enzymes that generate reactive oxygen species (ROS), such as lipoxygenase and xanthine oxidase, and chelate metal ions that can catalyze oxidative reactions.[3]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes available data. It is important to note that direct comparison between different assays is not always possible due to variations in reaction mechanisms and experimental conditions.

AssayParameterValueReference
DPPHIC5040 µM[1]
ABTSTEAC10 µM[4]
FRAP-Data not available-
ORAC-Data not available-

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant activity of a compound to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the this compound solution.

    • For the control, use a known antioxidant like Trolox or ascorbic acid.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (or other suitable solvent)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound in ethanol.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solutions to the wells.

    • For the blank, add 10 µL of ethanol.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated as:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Solvent for this compound (e.g., methanol or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound solutions to the wells.

    • For the blank, add 20 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • Solvent for this compound (e.g., acetone or a mixture of acetone and water)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

  • Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the different concentrations of this compound solutions or Trolox standards to the wells.

    • For the blank, add 25 µL of the solvent.

    • Incubate the plate at 37°C for 10 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately start recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation of ORAC Value:

    • The area under the fluorescence decay curve (AUC) is calculated for each sample, blank, and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is determined from the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or milliliter of the sample.

Visualizations

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_og Prepare this compound Serial Dilutions add_og Add 100 µL this compound or Blank (Methanol) prep_og->add_og incubate Incubate 30 min in the dark add_og->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

Caption: Workflow for the DPPH antioxidant assay.

Simplified Signaling Pathway of this compound's Antioxidant Action

Octyl_Gallate_Pathway cluster_cell Cellular Environment OG This compound ROS Reactive Oxygen Species (ROS) OG->ROS Scavenges ROS_Gen ROS-Generating Enzymes (e.g., Lipoxygenase, Xanthine Oxidase) OG->ROS_Gen Inhibits Nrf2 Nrf2 OG->Nrf2 Activates Metals Metal Ions (e.g., Fe²⁺, Cu²⁺) OG->Metals Chelates Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress ROS_Gen->ROS Produces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralizes Metals->ROS Catalyzes Production

References

Octyl Gallate: A Promising Biocontrol Agent for Wood Preservation Against White-Rot Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Scientists

Octyl gallate, the octyl ester of gallic acid, has emerged as a potent and environmentally friendly alternative to traditional wood preservatives for combating white-rot fungi. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and drug development professionals in evaluating and utilizing this compound for wood protection. The information is primarily based on studies investigating its effects on the white-rot fungi Lenzites betulina and Trametes versicolor.

Antifungal Efficacy of this compound

This compound has demonstrated significant antifungal activity against a range of wood decay fungi, with particularly notable efficacy against white-rot species. Its mechanism of action is multifaceted, involving the disruption of mitochondrial function and induction of metabolic stress within the fungal cells.

Quantitative Antifungal Activity

The inhibitory effects of this compound have been quantified through various studies. The following tables summarize the key efficacy data.

Table 1: Antifungal Index of Various Alkyl Gallates against White-Rot Fungi at 100 µg/mL. [1]

CompoundAntifungal Index (%) vs. Lenzites betulinaAntifungal Index (%) vs. Trametes versicolor
Gallic Acid13.40
Methyl Gallate29.90
Ethyl Gallate28.65.4
Butyl Gallate44.938.6
This compound 66.4 50.3
Decyl Gallate45.640.6
Hexadecyl Gallate45.240.1

Table 2: Half Maximal Effective Concentration (EC₅₀) of this compound. [1]

Fungal SpeciesEC₅₀ (µg/mL)
Lenzites betulina74.65
Trametes versicolor95.80

Table 3: Antifungal Index of this compound at Various Concentrations in Submerged Cultivation. [2]

Concentration (µg/mL)Antifungal Index (%) vs. Lenzites betulinaAntifungal Index (%) vs. Trametes versicolor
2.533.1-
558.727.3
1068.451.3
1592.186.6
2099.991.8
25-95.9

Mechanism of Action: A Signaling Pathway Perspective

This compound's antifungal activity is attributed to its ability to induce mitochondrial dysfunction and subsequent reactive oxygen species (ROS) production, leading to metabolic inflexibility and growth inhibition.[2][3][4]

Octyl_Gallate_Mechanism cluster_fungal_cell Fungal Cell OG This compound Mito Mitochondrion OG->Mito Enters Cell ATPase ATPase Inhibition Mito->ATPase ROS Increased Endogenous ROS ATPase->ROS Ribosome 60S Ribosomal Subunit Synthesis Inhibition ROS->Ribosome Metabolism Metabolic Remodeling ROS->Metabolism Growth Mycelial Growth Inhibition Ribosome->Growth Metabolism->Growth

Caption: Proposed mechanism of this compound against white-rot fungi.

Experimental Protocols

The following protocols provide a framework for evaluating the antifungal properties of this compound against white-rot fungi.

Agar Dilution Method for Antifungal Activity Screening

This method is used to determine the antifungal index and EC₅₀ of this compound.[1]

Materials:

  • This compound

  • Methanol

  • Sterilized Potato Dextrose Agar (PDA) solution (39 g/L)

  • 6-cm Petri dishes

  • Cultures of Lenzites betulina and Trametes versicolor on PDA

  • 3 mm diameter cork borer

  • Parafilm

  • Incubator (27 ± 2 °C, 70% RH)

Procedure:

  • Dissolve this compound in methanol to prepare a stock solution.

  • Add a specific volume of the this compound stock solution to 5 mL of sterilized PDA in a 6-cm petri dish to achieve the desired final concentration. A control group with only methanol should be prepared.

  • Allow the PDA to solidify.

  • Place a 3 mm diameter plug of the target fungus, taken from the edge of an actively growing culture, onto the center of the PDA.

  • Seal the petri dish with parafilm.

  • Incubate the plates at 27 ± 2 °C and 70% relative humidity.

  • Measure the colony diameter daily until the fungal mycelium in the control group reaches the edge of the petri dish.

  • Calculate the antifungal index (AI) using the following formula: AI (%) = [(Dc - Dt) / Dc] x 100 Where:

    • Dc is the average diameter of the fungal colony in the control group.

    • Dt is the average diameter of the fungal colony in the treatment group.

Agar_Dilution_Workflow prep Prepare this compound in Methanol mix Mix with Molten PDA in Petri Dish prep->mix solidify Allow PDA to Solidify mix->solidify inoculate Inoculate with Fungal Plug solidify->inoculate incubate Incubate at 27°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Antifungal Index measure->calculate Concentration_Effect Concentration This compound Concentration Antifungal_Index Antifungal Index Concentration->Antifungal_Index Increases EC50 EC50 Reached Antifungal_Index->EC50 at 50% Inhibition Max_Inhibition Maximum Inhibition EC50->Max_Inhibition Further Increase Leads to

References

Application Notes and Protocols: Utilizing Octyl Gallate for Apoptosis Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (OG), the octyl ester of gallic acid, is a compound increasingly recognized for its potent pro-apoptotic effects in various cancer cell lines.[1][2][3] As a lipophilic molecule, it can readily traverse cell membranes to initiate programmed cell death.[1] These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture for apoptosis studies, detailing its mechanisms of action, effective concentrations, and standardized protocols for key experimental assays.

Mechanism of Action

This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][2][4] This process is often initiated by the generation of reactive oxygen species (ROS), leading to cellular oxidative stress.[2] Key molecular events in this compound-induced apoptosis include:

  • Mitochondrial Dysfunction: this compound can lead to mitochondrial depolarization and swelling.[2][4][5]

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][6] In some cancer cells, this compound induces the expression of BNIP3L, which binds to Bcl-2 and Bcl-xL, thereby releasing Bax/Bak to form pores in the mitochondrial membrane.[1][7][8]

  • Cytochrome c Release: The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytoplasm.[1][7]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[2][3][9]

  • PI3K/AKT/mTOR Pathway Inhibition: In colon cancer cells, this compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3][10]

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its efficacy.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Assay
PANC-1Pancreatic Ductal Adenocarcinoma116.172MTT
AsPC-1Pancreatic Ductal Adenocarcinoma130.572MTT
Panc 02Pancreatic Ductal Adenocarcinoma10.372MTT
SW620Colon Cancer35.248MTT
HCT116Colon Cancer32.248MTT
MCF-7Breast Cancer42.34 (µg/mL)Not SpecifiedMTS
HepG2Hepatocellular CarcinomaNot Specified24 and 48Not Specified
B16F10Murine MelanomaNot SpecifiedNot SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[1][3][11][12]

Experimental Protocols

Herein are detailed protocols for commonly employed assays to study this compound-induced apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound by measuring the metabolic activity of cells.[13][14]

Materials:

  • This compound (OG)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of key proteins involved in the apoptotic cascade.[18][19][20][21]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Octyl_Gallate_Apoptosis_Pathway OG This compound ROS ↑ Reactive Oxygen Species (ROS) OG->ROS PI3K PI3K/AKT/mTOR Pathway OG->PI3K Inhibits BNIP3L ↑ BNIP3L OG->BNIP3L Mito Mitochondrion ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2_xL Bcl-2 / Bcl-xL BNIP3L->Bcl2_xL Binds & Inhibits Bax_Bak Bax / Bak Bcl2_xL->Bax_Bak Inhibits Bax_Bak->Mito Forms pores Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Studies

Experimental_Workflow cluster_assays Apoptosis Assays start Cell Culture (e.g., PANC-1, SW620) treatment Treat with this compound (Dose- and time-course) start->treatment mtt Cell Viability (MTT Assay) treatment->mtt flow Apoptosis Detection (Annexin V/PI Staining) treatment->flow wb Protein Expression (Western Blot) treatment->wb analysis Data Analysis (IC50, % Apoptotic Cells, Protein Levels) mtt->analysis flow->analysis wb->analysis conclusion Conclusion on Pro-apoptotic Effect of this compound analysis->conclusion

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for Incorporating Octyl Gallate into Lipid-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate, the octyl ester of gallic acid, is a potent antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of lipid-rich formulations.[1][2] Its lipophilic nature makes it particularly suitable for incorporation into lipid-based systems such as emulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). This document provides detailed application notes and experimental protocols for effectively incorporating this compound into these lipid-based delivery systems to enhance their stability and functionality.

The use of lipid nanoparticles can improve the biological activities of this compound while reducing potential toxicological effects.[3][4] When incorporated into oil-in-water emulsions, the antioxidant activity of this compound is significantly influenced by its concentration at the oil-water interface.[2]

Key Application Areas

  • Stabilization of Pharmaceutical and Cosmetic Formulations: this compound can be integrated into creams, lotions, and ointments to prevent the rancidity of lipid excipients and protect active pharmaceutical ingredients (APIs) from oxidation.

  • Food Preservation: As a food additive (E311), it is used to extend the shelf life of fat-containing products like margarine, oils, and baked goods by inhibiting lipid peroxidation.[5]

  • Drug Delivery Systems: Encapsulation of this compound within lipid nanoparticles (SLNs and NLCs) can enhance its bioavailability, control its release, and improve its therapeutic efficacy for various applications, including potential anticancer and antimicrobial therapies.[3][4]

Data Summary: Physicochemical Properties of this compound-Loaded Lipid Nanoparticles

The following table summarizes key quantitative data from studies on lipid nanoparticles loaded with gallic acid derivatives, providing a reference for expected formulation characteristics.

Lipid SystemActive CompoundParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Loading Capacity (%)Reference
Nanostructured Lipid System (NLS)This compound132.10.200Not ReportedNot Reported[6]
Poly(methyl methacrylate) NanoparticlesThis compound108Not Reported83 ± 5Not Reported[7]
Lecithin Nano-formulationThis compound212.40.21654Not Reported[4]
Nanostructured Lipid Carriers (NLCs)Epigallocatechin Gallate (EGCG)156.7 ± 12.9Not Reported99.79 ± 0.006.74 ± 0.02[8]
Nanostructured Lipid Carriers (NLCs)Epigallocatechin Gallate (EGCG)~308Not Reported~76Not Reported[9]
Solid Lipid Nanoparticles (SLNs)Epigallocatechin Gallate (EGCG)~379Not Reported~49Not Reported[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing this compound-loaded SLNs using the hot homogenization technique, a widely adopted and scalable method.[5][10][11][12]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80, Lecithin)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the desired amount of this compound into the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under continuous high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).[10] Maintain the temperature above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and loading capacity using appropriate analytical techniques (see Protocol 3).

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final Final Steps melt_lipid Melt Solid Lipid (T > Melting Point) dissolve_og Dissolve this compound in Molten Lipid melt_lipid->dissolve_og pre_emulsion High-Shear Homogenization (Pre-emulsion) dissolve_og->pre_emulsion Combine dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat to Same Temperature dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion Combine hph High-Pressure Homogenization pre_emulsion->hph cool Cool to Room Temperature hph->cool Nanoemulsion characterize Characterization (Size, PDI, EE%) cool->characterize

Caption: Workflow for preparing this compound-loaded SLNs via hot homogenization.

Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

NLCs are a modified version of SLNs where the lipid matrix is composed of a blend of solid and liquid lipids, which can lead to higher loading capacity and reduced drug expulsion during storage.[13][14]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Liquid Lipid (e.g., Miglyol® 812, Oleic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

The procedure is similar to that for SLNs, with the primary difference being the composition of the lipid phase.

  • Preparation of the Lipid Phase:

    • Heat the solid lipid to 5-10°C above its melting point.

    • Add the liquid lipid to the molten solid lipid and mix.

    • Disperse the desired amount of this compound into the lipid blend and stir until a homogenous solution is formed.

  • Follow steps 2 through 6 as described in Protocol 1.

Protocol 3: Determination of Encapsulation Efficiency (EE) and Loading Capacity (LC)

This protocol outlines a common method to quantify the amount of this compound successfully encapsulated within the lipid nanoparticles.

Procedure:

  • Separation of Free Drug:

    • Centrifuge a known amount of the nanoparticle dispersion using an ultracentrifuge or a centrifugal filter device to separate the nanoparticles from the aqueous phase containing the unencapsulated this compound.

  • Quantification of Free Drug:

    • Analyze the supernatant for the concentration of free this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectrophotometric method.

  • Calculation of EE and LC:

    • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

    EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    LC (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

G start Nanoparticle Dispersion separation Separate Free Drug (e.g., Ultracentrifugation) start->separation quantify_total Determine Total This compound start->quantify_total quantify_free Quantify Free this compound in Supernatant (e.g., HPLC) separation->quantify_free calculate Calculate EE% and LC% quantify_free->calculate quantify_total->calculate

Caption: Workflow for determining encapsulation efficiency and loading capacity.

Signaling Pathways and Mechanisms of Action

This compound primarily functions as a free radical scavenger, interrupting the lipid peroxidation chain reactions. Its three phenolic hydroxyl groups can donate hydrogen atoms to lipid peroxyl radicals, thereby neutralizing them and preventing further propagation of oxidative damage. In the context of a lipid-based system, its orientation at the oil-water interface is crucial for its efficacy.

G cluster_oxidation Lipid Peroxidation Cycle cluster_antioxidant Antioxidant Action LH Unsaturated Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical Propagation (+ O2) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Propagation (+ LH) OG This compound (OG-H) LOO_radical->OG Interruption LOOH->L_radical Further Reactions OG->LOOH H+ Donation OG_radical This compound Radical (OG•) (Stable) OG->OG_radical

Caption: Mechanism of this compound as a free radical scavenger in lipid systems.

Stability Considerations

The stability of this compound-incorporated lipid systems is a critical factor. Key aspects to consider include:

  • Physical Stability: Monitor for particle size changes, aggregation, and sedimentation over time and at different storage temperatures. The zeta potential provides an indication of the colloidal stability.

  • Chemical Stability: Assess the degradation of this compound and the lipid matrix under various conditions (e.g., light exposure, temperature). Analytical methods like HPLC can be used to track the concentration of this compound over time.[15]

  • Drug Leakage: For nanoparticle systems, monitor the leakage of encapsulated this compound from the lipid matrix during storage.

Conclusion

Incorporating this compound into lipid-based systems is an effective strategy to enhance the oxidative stability of a wide range of products. The choice between simple emulsions, SLNs, or NLCs will depend on the specific application, desired release profile, and stability requirements. The protocols provided herein offer a foundation for the development and characterization of such systems. For optimal performance, formulation parameters should be systematically optimized and validated for each specific application.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Octyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate, the ester of octanol and gallic acid, is a widely used antioxidant in the food and cosmetic industries. Beyond its preservative properties, recent research has highlighted its potential as a broad-spectrum antimicrobial agent.[1][2] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms is a critical first step in evaluating its efficacy for potential therapeutic or disinfectant applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods and summarizes reported MIC values against a range of microorganisms.

Data Presentation: MIC of this compound

The antimicrobial activity of this compound has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the reported MIC values. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

MicroorganismTypeMIC (µg/mL)Reference(s)
Staphylococcus aureus (including MRSA)Gram-positive bacterium4 - 8[4][5][6]
Staphylococcus epidermidisGram-positive bacterium4 - 8[4][6]
Streptococcus pyogenesGram-positive bacterium4 - 8[4][6]
Bacillus subtilisGram-positive bacterium4 - 8[4][6]
Enterococcus spp.Gram-positive bacterium37.5 - 150[7]
Carnobacterium divergensGram-positive bacterium10.5 - 38.3[8]
Leuconostoc carnosumGram-positive bacterium10.5 - 38.3[8]
Escherichia coliGram-negative bacterium> 128[4]
Acinetobacter baumanniiGram-negative bacterium> 128[4]
Klebsiella pneumoniaeGram-negative bacterium> 128[4]
Pseudomonas aeruginosaGram-negative bacterium> 128[4]
Xanthomonas citri subsp. citriGram-negative bacterium~28[9]
Saccharomyces cerevisiaeFungus (Yeast)25[10][11]
Zygosaccharomyces bailiiFungus (Yeast)50[10][11]
Lenzites betulinaFungus (Wood-decay)EC50: 74.65[12]
Trametes versicolorFungus (Wood-decay)EC50: 95.80[12]

Experimental Protocols

Two standard methods for determining the MIC of antimicrobial agents are the broth microdilution method and the agar dilution method.[3][13]

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[14]

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Sterile microbiological broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a growth control (broth and inoculum, no this compound).

    • The twelfth well will serve as a sterility control (broth only).

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[13][15]

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Microorganism to be tested

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Melt the agar medium and cool it to 45-50°C.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 200 µg/mL this compound solution to 19 mL of agar for a final concentration of 10 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Preparation of Inoculum: Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the microbial suspension (approximately 10⁴ CFU per spot). A multipoint replicator can be used to inoculate multiple strains simultaneously.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution prep_og Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_og->serial_dilution Add to first well prepare_plates Prepare Agar Plates with varying this compound concentrations prep_og->prepare_plates Incorporate into molten agar prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate_broth Inoculate wells with microbial suspension prep_inoculum->inoculate_broth inoculate_agar Spot inoculate plates prep_inoculum->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate plate (16-20h) inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth prepare_plates->inoculate_agar incubate_agar Incubate plates (16-20h) inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no growth) incubate_agar->read_mic_agar

Caption: Workflow for determining the MIC of this compound.

Proposed Mechanism of Action of this compound

Octyl_Gallate_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets OG This compound membrane_disruption Disruption of Membrane Integrity OG->membrane_disruption etc Electron Transport Chain (ETC) Inhibition OG->etc Enters cell dna_interaction Interaction with DNA OG->dna_interaction Enters cell permeability Increased Permeability membrane_disruption->permeability cell_death Cell Death permeability->cell_death ros Reactive Oxygen Species (ROS) Production etc->ros ros->cell_death dna_interaction->cell_death

Caption: Proposed mechanisms of antimicrobial action of this compound.

References

Application Notes and Protocols for Studying Lipid Oxidation Kinetics with Octyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid oxidation is a critical process in the deterioration of fats and oils, leading to rancidity in foods and contributing to oxidative stress in biological systems. The study of lipid oxidation kinetics is essential for developing strategies to inhibit these processes. Octyl gallate, the octyl ester of gallic acid, is a potent antioxidant used to prevent lipid oxidation. Its lipophilic nature makes it particularly effective in oil and fat-based systems. These application notes provide detailed protocols for utilizing this compound in the study of lipid oxidation kinetics, methods for quantifying its antioxidant efficacy, and an overview of the cellular signaling pathways involved.

Application Notes

This compound is a valuable tool for researchers studying lipid oxidation for several reasons:

  • High Antioxidant Activity: Its phenolic structure allows it to act as a free radical scavenger, effectively interrupting the chain reactions of lipid peroxidation.

  • Lipophilicity: The octyl chain enhances its solubility in lipids, making it an excellent antioxidant for oils, fats, and lipid-based formulations.

  • Versatility: It can be used in various assays to assess lipid oxidation, including the Peroxide Value (PV), Thiobarbituric Acid Reactive Substances (TBARS), and Rancimat methods.

By monitoring the inhibition of lipid oxidation in the presence of varying concentrations of this compound, researchers can determine its protective effect and understand the kinetics of the antioxidant process.

Experimental Protocols

Peroxide Value (PV) Assay

The Peroxide Value assay is a classical method to determine the initial stages of lipid oxidation by measuring the amount of peroxides and hydroperoxides formed.

Principle: Peroxides in the lipid sample oxidize iodide ions (from potassium iodide) to iodine. The amount of liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Materials:

  • Lipid sample (e.g., vegetable oil, lard)

  • This compound solutions of varying concentrations (e.g., 50, 100, 200 ppm in a suitable solvent)

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Glassware: Erlenmeyer flasks, burette, pipettes

Procedure:

  • Prepare lipid samples with and without (control) different concentrations of this compound.

  • Store the samples under conditions that promote oxidation (e.g., elevated temperature, exposure to air and light) for a specific period.

  • At designated time intervals, take an aliquot of each sample.

  • Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution and swirl for exactly 1 minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Add 1 mL of starch indicator solution. The solution will turn a dark blue-black color.

  • Titrate with 0.1 N Na₂S₂O₃ solution, shaking continuously, until the blue color disappears.

  • Record the volume of Na₂S₂O₃ used.

  • A blank titration should be performed using the same procedure but without the lipid sample.

Calculation: Peroxide Value (meq O₂/kg) = [(S - B) × N × 1000] / W Where:

  • S = Volume of Na₂S₂O₃ used for the sample (mL)

  • B = Volume of Na₂S₂O₃ used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA), which are formed from the decomposition of lipid hydroperoxides.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

Materials:

  • Lipid sample

  • This compound solutions

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v)

  • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare and store lipid samples with and without this compound as described in the PV assay.

  • At specified time points, take an aliquot of each sample.

  • To 200 µL of the sample, add 400 µL of TCA solution containing BHT.

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 400 µL of TBA reagent to the supernatant.

  • Incubate the mixture in a water bath at 95°C for 30 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 532 nm.

  • Prepare a standard curve using MDA or TEP to quantify the TBARS concentration.

Calculation: Calculate the concentration of TBARS (in µM of MDA equivalents) from the standard curve and express the results as nmol MDA/g of sample.

Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of oils and fats by measuring the induction time.

Principle: A stream of purified air is passed through a heated lipid sample. The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction time is the time until a rapid increase in conductivity occurs, which corresponds to the formation of volatile carboxylic acids.

Materials:

  • Rancimat instrument

  • Lipid sample

  • This compound solutions

  • Reaction vessels and measuring vessels

  • Deionized water

Procedure:

  • Prepare lipid samples containing different concentrations of this compound (e.g., 0, 50, 100, 200 ppm).

  • Place a precise amount of the sample (typically 3 g) into a reaction vessel.

  • Place the reaction vessel into the heating block of the Rancimat, set to a specific temperature (e.g., 110°C or 120°C).

  • Fill a measuring vessel with deionized water and place it in the instrument.

  • Start the measurement. The instrument will automatically pass air through the sample and record the conductivity of the water over time.

  • The instrument's software will determine the induction time, which is the point of maximum change in the rate of conductivity increase.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison of the antioxidant efficacy of this compound at different concentrations and over time.

Table 1: Effect of this compound on Peroxide Value (meq O₂/kg) of Oyster Lipids During Storage at 25°C

Storage Time (days)Control5 mmol/L Gallic Acid5 mmol/L Butyl Gallate5 mmol/L this compound5 mmol/L Lauryl Gallate5 mmol/L Hexadecyl Gallate
010.2a10.2a10.2a10.2a10.2a10.2a
225.8a20.1b18.5c15.3d16.1d17.2c
442.1a30.5b27.3c21.4d22.8d25.1c
660.3a41.2b36.8c28.1d29.5d33.7c
878.9a52.4b46.7c35.2d37.1d42.6c
1095.7a63.8b57.1c42.9d45.3d51.8c

Data adapted from a study on oyster lipids. Different lowercase letters in the same row indicate significant differences (P < 0.05).[1]

Table 2: Hypothetical Effect of this compound on TBARS (nmol MDA/g) in an Oil Sample

Time (hours)Control50 ppm this compound100 ppm this compound200 ppm this compound
00.50.50.50.5
242.81.51.10.8
485.42.92.01.5
728.14.33.12.3
9611.26.04.53.4

This table presents hypothetical data to illustrate the expected trend of TBARS values in the presence of this compound.

Table 3: Effect of Gallic Acid on the Induction Time (hours) of Lard at 110°C (Rancimat Method)

AntioxidantConcentrationInduction Time (h)
Control (Lard)-2.55
Gallic Acid200 ppm37.84

Data from a study on gallic acid. Similar trends would be expected for this compound, likely with variations in induction time based on its lipophilicity.[2]

Mandatory Visualization

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Propagation Oxygen Oxygen (O2) Oxygen->Lipid_Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Octyl_Gallate This compound Lipid_Peroxyl_Radical->Octyl_Gallate Radical Scavenging Secondary_Products Secondary Oxidation Products (MDA, 4-HNE) Lipid_Hydroperoxide->Secondary_Products Decomposition Cellular_Damage Cellular Damage (Membrane disruption, protein modification) Secondary_Products->Cellular_Damage Stable_Radical Stable this compound Radical Octyl_Gallate->Stable_Radical Inhibition

Caption: Lipid Peroxidation Chain Reaction and Inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Oxidation cluster_analysis Kinetic Analysis cluster_results Data Interpretation Start Start: Lipid Sample Add_OG Add Varying Concentrations of this compound Start->Add_OG Control Control (No this compound) Start->Control Storage Store under Oxidative Conditions (Heat, Light, Air) Add_OG->Storage Rancimat Rancimat Method Add_OG->Rancimat Control->Storage Control->Rancimat Time_Points Collect Aliquots at Different Time Points Storage->Time_Points PV_Assay Peroxide Value (PV) Assay Time_Points->PV_Assay TBARS_Assay TBARS Assay Time_Points->TBARS_Assay Data_Analysis Calculate PV, TBARS, and Induction Time PV_Assay->Data_Analysis TBARS_Assay->Data_Analysis Rancimat->Data_Analysis Kinetics Determine Oxidation Kinetics and Antioxidant Efficacy Data_Analysis->Kinetics

Caption: Workflow for Studying Lipid Oxidation Kinetics with this compound.

Cellular_Signaling Lipid_Peroxidation Lipid Peroxidation ROS Increased ROS Lipid_Peroxidation->ROS MDA_4HNE MDA & 4-HNE (Reactive Aldehydes) Lipid_Peroxidation->MDA_4HNE Protein_Modification Protein & DNA Modification MDA_4HNE->Protein_Modification Stress_Pathways Activation of Stress Response Pathways (e.g., Nrf2) Protein_Modification->Stress_Pathways Apoptosis Apoptosis Protein_Modification->Apoptosis Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Stress_Pathways->Antioxidant_Enzymes Adaptive Response Antioxidant_Enzymes->ROS Neutralizes Octyl_Gallate This compound Octyl_Gallate->Lipid_Peroxidation Inhibits Octyl_Gallate->ROS Scavenges

Caption: Cellular Signaling Pathways in Lipid Peroxidation and Antioxidant Intervention.

References

Experimental Design for Testing Octyl Gallate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of octyl gallate, a compound with demonstrated antioxidant, anti-inflammatory, and anticancer properties. The following sections detail experimental protocols for assessing its efficacy and safety in relevant animal models, present key quantitative data from existing literature, and illustrate the signaling pathways involved in its mechanism of action.

I. Application Notes

This compound, the octyl ester of gallic acid, is a lipophilic compound that has shown promise in various therapeutic areas. Its enhanced cell permeability compared to gallic acid makes it an interesting candidate for in vivo studies. This document outlines the necessary experimental frameworks to investigate its potential as a therapeutic agent.

Key Research Areas:

  • Anticancer Activity: this compound has been shown to induce apoptosis and inhibit tumor growth in models of pancreatic and breast cancer.[1][2] Its mechanism is believed to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR.[2]

  • Anti-inflammatory Effects: Studies have demonstrated its ability to reduce inflammation in animal models of endometriosis and acute lung injury, primarily through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[1][3][4]

  • Antioxidant Properties: As a derivative of gallic acid, this compound possesses potent antioxidant properties, including the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Pharmacokinetics:

Detailed pharmacokinetic studies for this compound in rodents are limited in the publicly available literature. While studies on related gallate compounds like epigallocatechin gallate (EGCG) suggest that oral bioavailability can be low due to first-pass metabolism, the lipophilic nature of this compound may lead to different absorption and distribution characteristics.[5][6] It is recommended to conduct a preliminary pharmacokinetic study to determine key parameters such as Cmax, Tmax, half-life, and bioavailability to inform the dosing regimen for efficacy and toxicology studies.

II. Data Presentation

The following tables summarize quantitative data from in vivo and in vitro studies on this compound.

Table 1: Anticancer Efficacy of this compound

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Pancreatic Ductal AdenocarcinomaC57BL/6 mice with Panc 02 cell grafts10 mg/kg, oral, dailySignificantly inhibited tumor growth compared to control.[1][7][8]
Colon CancerAthymic nude mice with SW620 xenograftsNot specified in abstractRemarkably lessened tumor volume.[2]
Breast CancerIn vitro (MCF-7 cells)N/AIC50: 42.34 µg/mL

Table 2: Anti-inflammatory Effects of this compound

Inflammation ModelAnimal ModelTreatment RegimenKey FindingsReference
EndometriosisWistar rats20 mg, oral, daily for 30 daysSignificantly increased non-phosphorylated NF-κB levels (indicating less activation) and reduced COX-2 levels. No significant change in TNF-α.[1][9]
Acute Lung InjuryMale mice (LPS-induced)Not specified in abstractSignificantly decreased inflammatory markers.[3]

Table 3: Antioxidant Enzyme Activity Modulation by Gallates and Other Antioxidants (for reference)

CompoundAnimal ModelTissueEffect on SOD, CAT, GPxReference
CatechinRatsErythrocytesIncreased SOD activity, decreased GPx activity.[10]
Various FlavonoidsVarious rodent modelsLiver, KidneyGenerally increased SOD, CAT, and GPx activities.[5][11]
Lead-intoxicated ratsRatsSerumDecreased SOD, CAT, and GPx activities.[12]

III. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in animal models.

A. Anticancer Efficacy

1. DMBA-Induced Mammary Carcinogenesis in Rats

This model is used to assess the chemopreventive and therapeutic effects of this compound on chemically induced breast cancer.

  • Animals: Female Sprague-Dawley or Wistar rats, 50-55 days old.

  • Carcinogen: 7,12-Dimethylbenz(a)anthracene (DMBA).

  • Procedure:

    • Prepare DMBA solution in a suitable vehicle (e.g., corn oil).

    • Administer a single oral gavage of DMBA (e.g., 80 mg/kg body weight) to each rat.[13]

    • Begin this compound treatment at a predetermined time point (e.g., one week after DMBA administration for therapeutic studies, or concurrently for chemopreventive studies). Administer this compound orally at the desired dose (e.g., 20 mg/kg body weight) daily.[2]

    • Monitor the rats weekly for the appearance of palpable mammary tumors. Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²).[14]

    • Continue treatment and monitoring for a predefined period (e.g., 14-18 weeks).[13]

    • At the end of the study, euthanize the animals and excise the tumors. Record the number, weight, and volume of tumors for each animal.

    • Fix a portion of each tumor in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analyses (e.g., Western blotting for PI3K/Akt/mTOR pathway proteins).

2. Pancreatic Cancer Xenograft Model in Mice

This model evaluates the effect of this compound on the growth of human pancreatic cancer cells in an in vivo setting.

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.

  • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1, AsPC-1, or SW620).

  • Procedure:

    • Culture the pancreatic cancer cells to 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.[1]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose (e.g., 10 mg/kg body weight) daily to the treatment group. The control group receives the vehicle.[1]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the body weight and general health of the mice throughout the study.

    • Euthanize the mice when tumors in the control group reach a predetermined size or after a specified treatment period (e.g., 30 days).[1]

    • Excise the tumors, weigh them, and process them for histopathology and molecular analysis as described in the DMBA model.

B. Anti-inflammatory Efficacy

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to assess the anti-inflammatory potential of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats, 150-200 g.

  • Phlogistic Agent: Lambda-carrageenan.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer this compound orally at various doses one hour before carrageenan injection. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin), and a negative control group should receive the vehicle.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the negative control group.

C. Antioxidant Activity

Assessment of Antioxidant Enzyme Activity in Tissue Homogenates

This protocol describes the measurement of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity in tissues from animals treated with this compound.

  • Sample Collection:

    • Euthanize the animals and perfuse the circulatory system with ice-cold saline to remove blood from the tissues.

    • Excise the desired tissues (e.g., liver, kidney, brain) and wash them in ice-cold saline.

    • Blot the tissues dry, weigh them, and homogenize them in an appropriate ice-cold buffer (e.g., phosphate buffer for CAT, potassium phosphate buffer for SOD and GPx).

    • Centrifuge the homogenates at a low speed to remove cellular debris, and then centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to obtain the post-mitochondrial supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Assays: (Perform all assays on a spectrophotometer)

    • Superoxide Dismutase (SOD):

      • Principle: Based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

      • Procedure: Follow a standardized protocol, such as the one described by Weydert & Cullen (2010). One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

      • Expression of Results: U/mg protein.[15]

    • Catalase (CAT):

      • Principle: Measures the rate of decomposition of hydrogen peroxide (H₂O₂).

      • Procedure: Monitor the decrease in absorbance at 240 nm due to the consumption of H₂O₂. One unit of CAT activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

      • Expression of Results: µmol/min/mg protein.[15]

    • Glutathione Peroxidase (GPx):

      • Principle: A coupled reaction that measures the rate of NADPH oxidation, which is proportional to the GPx activity.

      • Procedure: Follow a standard protocol, such as the one described by Flohé & Günzler (1984). One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 nmol of NADPH per minute.

      • Expression of Results: nmol/min/mg protein.[15]

D. Toxicological Evaluation

1. Acute Oral Toxicity (as per OECD Guideline 423)

This study provides an initial assessment of the acute toxic effects of a single oral dose of this compound.

  • Animals: Female rats are typically used.

  • Procedure:

    • Use a stepwise procedure with 3 animals per step.

    • Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing information about the substance's toxicity.

    • Dose the animals orally by gavage.

    • Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • The outcome of the first step determines the next step. If mortality occurs, the next step uses a lower dose. If no mortality occurs, the next step uses a higher dose.

    • The substance is classified based on the dose at which mortality is observed.

2. Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to this compound over a prolonged period.

  • Animals: Rats are the preferred species. Use at least 10 males and 10 females per group.

  • Procedure:

    • Use at least three dose levels plus a control group. The highest dose should induce some toxicity but not mortality.

    • Administer this compound orally (by gavage, in feed, or in drinking water) daily for 90 days.

    • Conduct daily clinical observations.

    • Measure body weight and food/water consumption weekly.

    • Perform detailed hematology and clinical biochemistry analyses at the end of the study.

    • Conduct a gross necropsy on all animals.

    • Perform histopathological examination of major organs and tissues.

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Octyl_Gallate_Signaling_Pathways

Experimental Workflows

Anticancer_Workflow cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Induce Tumors (DMBA or Xenograft) Randomization Randomize Animals Induction->Randomization Treatment Daily Oral Dosing: - Vehicle Control - this compound Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers) & Animal Health Treatment->Monitoring Euthanasia Euthanize & Necropsy Monitoring->Euthanasia Tumor_Analysis Tumor Weight & Volume Euthanasia->Tumor_Analysis Histo Histopathology Euthanasia->Histo Molecular Molecular Analysis (Western Blot, etc.) Euthanasia->Molecular

Anti_inflammatory_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement Phase Dosing Oral Dosing: - Vehicle Control - Positive Control (NSAID) - this compound Paw_Measure_Initial Measure Initial Paw Volume Dosing->Paw_Measure_Initial Carrageenan Inject Carrageenan Paw_Measure_Initial->Carrageenan Paw_Measure_Post Measure Paw Volume (1, 2, 3, 4, 5 hours) Carrageenan->Paw_Measure_Post Analysis Calculate % Edema Inhibition Paw_Measure_Post->Analysis

References

Application Notes and Protocols: Octyl Gallate as a Fluorescent Probe for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (OG), a widely recognized antioxidant, possesses intrinsic fluorescence properties that are highly sensitive to its microenvironment. This characteristic makes it a valuable tool for studying protein-ligand interactions. When this compound binds to a protein, its fluorescence emission is significantly enhanced, providing a direct and measurable signal for the binding event. This phenomenon is particularly pronounced with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), which are crucial for the transport and distribution of many drugs and endogenous molecules in the bloodstream.[1][2][3][4] The binding of this compound to these proteins is primarily driven by hydrophobic interactions, with its octyl chain playing a key role in sequestering the molecule within the protein's hydrophobic pockets.[1]

The mechanism behind the fluorescence enhancement involves the formation of a stable complex between this compound and the protein.[1][3][4] This interaction can also lead to Förster Resonance Energy Transfer (FRET), where the intrinsic fluorescence of tryptophan residues in the protein can be quenched upon binding of this compound, or vice versa, providing another avenue for monitoring the binding event.[1][3][4] The significant and selective fluorescence enhancement of this compound upon protein binding makes it a useful probe for quantifying binding affinities, determining binding stoichiometry, and for developing high-throughput screening assays in drug discovery.[1]

Applications in Drug Development

The study of drug-protein interactions is fundamental in pharmacology. The binding of a drug to plasma proteins like HSA can significantly influence its bioavailability, distribution, and metabolism.[1] Fluorescence-based assays using probes like this compound offer a rapid and sensitive method for:

  • Determining Binding Affinity: Quantifying the binding constant (Ka) or dissociation constant (Kd) of drug candidates to serum albumin.

  • High-Throughput Screening (HTS): Developing competitive binding assays to screen large libraries of compounds for their ability to bind to a target protein.

  • Understanding Binding Mechanisms: Investigating the nature of the interaction (e.g., hydrophobic, electrostatic) and identifying the binding site on the protein.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction of this compound with human and bovine serum albumin.

Table 1: Fluorescence Enhancement of this compound upon Binding to Serum Albumins

ProteinMolar Ratio (OG:Protein)Fold Increase in Emission IntensityReference
Human Serum Albumin (HSA)1:1~49[1][3][4]
Bovine Serum Albumin (BSA)1:1~11[1][3][4]

Table 2: Binding Constants for this compound with Serum Albumins

ProteinMethodTemperature (K)Binding Constant (Ka) (M-1)Reference
Human Serum Albumin (HSA)FluorescenceNot Specified5.2 x 106[1]
Bovine Serum Albumin (BSA)Fluorescence Quenching2984.10 x 104 (Ksv)[2]
Bovine Serum Albumin (BSA)Fluorescence Quenching3043.30 x 104 (Ksv)[2]
Bovine Serum Albumin (BSA)Fluorescence Quenching3102.35 x 104 (Ksv)[2]

Note: Ksv is the Stern-Volmer quenching constant. The original research also discusses the complexities of using temperature to distinguish between static and dynamic quenching for this hydrophobic interaction.[2]

Table 3: Thermodynamic Parameters for this compound Binding to Bovine Serum Albumin

ParameterValueUnitsInterpretationReference
ΔH°104.4kJ mol-1Unfavorable enthalpy change[2]
ΔS°447.5J mol-1 K-1Favorable entropy change[2]

The positive enthalpy and large positive entropy indicate that the binding is an entropy-driven process, characteristic of hydrophobic interactions.[2]

Experimental Protocols

Protocol 1: Direct Titration Assay to Determine Binding Affinity

This protocol describes a direct titration experiment to measure the fluorescence enhancement of this compound upon binding to a protein and to determine the binding affinity.

Materials:

  • This compound (OG)

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol or DMSO and then dilute it in PBS to the desired working concentrations.

    • Prepare a stock solution of the protein (e.g., 100 µM HSA or BSA) in PBS. Determine the exact protein concentration using a spectrophotometer (A280).

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (typically around 280-290 nm).

    • Set the emission wavelength range to scan from 300 nm to 500 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • To a quartz cuvette, add a fixed concentration of this compound (e.g., 10 µM) in PBS.

    • Record the fluorescence spectrum of this compound alone.

    • Incrementally add small aliquots of the protein stock solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect.

    • Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration.

    • The binding constant (Ka) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.

Protocol 2: Competitive Binding Assay for Drug Screening

This protocol outlines a competitive binding assay to screen for compounds that bind to the same site on a protein as this compound.

Materials:

  • This compound (OG)

  • Target protein (e.g., HSA)

  • Library of test compounds

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the target protein and this compound in PBS at concentrations optimized from the direct titration assay (e.g., a concentration of protein and OG that gives a significant fluorescence signal).

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In the wells of a 96-well plate, add the target protein and this compound solution.

    • Add the test compounds at various concentrations to the wells. Include control wells with no test compound (maximum fluorescence) and wells with no protein (background fluorescence).

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of this compound binding for each test compound concentration.

    • Determine the IC50 value for each compound, which is the concentration of the compound that displaces 50% of the bound this compound.

Visualizations

Experimental_Workflow_Direct_Titration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Stock Solutions - this compound - Protein (e.g., HSA) OG_Baseline Record Fluorescence of this compound Alone Reagents->OG_Baseline Instrument Setup Spectrofluorometer - Excitation λ: ~285 nm - Emission Scan: 300-500 nm Instrument->OG_Baseline Titration Incremental Addition of Protein Solution OG_Baseline->Titration Equilibration Equilibrate for 2-5 min Titration->Equilibration Mix Record_Spectra Record Fluorescence Spectrum After Each Addition Equilibration->Record_Spectra Record_Spectra->Titration Repeat Correction Correct for Dilution Record_Spectra->Correction Plotting Plot ΔF vs. [Protein] Correction->Plotting Fitting Fit Data to Binding Model (e.g., Scatchard) Plotting->Fitting Result Determine Binding Constant (Ka) and Stoichiometry (n) Fitting->Result

Caption: Workflow for a direct titration protein binding assay using this compound.

Competitive_Binding_Assay_Workflow cluster_setup Assay Setup (96-well plate) cluster_incubation Incubation cluster_readout Measurement cluster_analysis Data Analysis Add_Reagents Add Protein and This compound Solution Add_Compounds Add Test Compounds (Various Concentrations) Add_Reagents->Add_Compounds Controls Include Controls: - Max Signal (No Compound) - Background (No Protein) Add_Compounds->Controls Incubate Incubate at Room Temp (e.g., 30 min) Controls->Incubate Read_Fluorescence Measure Fluorescence (Plate Reader) Incubate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50 Identify_Hits Identify 'Hit' Compounds Determine_IC50->Identify_Hits

Caption: Workflow for a competitive protein binding assay for drug screening.

Protein_Binding_Signaling_Pathway cluster_assay_scope Scope of Binding Assay Extracellular_Ligand Extracellular Ligand (e.g., Drug, Hormone) Binding_Event Ligand-Receptor Binding Extracellular_Ligand->Binding_Event Membrane_Receptor Membrane Receptor Protein Membrane_Receptor->Binding_Event Conformational_Change Receptor Conformational Change Binding_Event->Conformational_Change Signal_Transduction Signal Transduction Cascade Conformational_Change->Signal_Transduction Downstream_Effectors Activation of Downstream Effectors Signal_Transduction->Downstream_Effectors Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effectors->Cellular_Response

Caption: Protein binding as the initiator of a signaling cascade.

Limitations and Considerations

  • Interference: Compounds that are colored or possess intrinsic fluorescence may interfere with the assay.[5] It is crucial to run appropriate controls to account for such interference.

  • Solubility: The solubility of this compound and test compounds in aqueous buffers should be considered. The use of a co-solvent like DMSO may be necessary, but its concentration should be kept low to avoid effects on protein structure and binding.

  • Mechanism of Quenching: While this compound fluorescence is enhanced upon binding to serum albumins, in other systems, fluorescence quenching of the protein's intrinsic tryptophan fluorescence might be the primary observable effect. The exact mechanism should be investigated for each new protein-ligand system.

  • Hydrophobic Interactions: The strong hydrophobic nature of the this compound interaction may not be representative of all drug-protein interactions. However, it serves as an excellent model for studying compounds with significant hydrophobic moieties.

Conclusion

This compound is a versatile and sensitive fluorescent probe for studying protein binding events. Its significant fluorescence enhancement upon binding to proteins like HSA and BSA, coupled with the simplicity of fluorescence-based assays, makes it a valuable tool in academic research and drug development. The protocols and data presented here provide a foundation for utilizing this compound to characterize protein-ligand interactions and to screen for novel bioactive molecules.

References

Application Notes and Protocols for the Formulation of Octyl Gallate in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of octyl gallate in topical delivery systems. This compound, an ester of gallic acid, is a potent antioxidant with anti-inflammatory and antimicrobial properties, making it a promising active ingredient for various dermatological applications.[1][2] This document outlines key formulation strategies, experimental procedures for characterization and efficacy testing, and insights into its mechanism of action.

Introduction to this compound in Topical Formulations

This compound is utilized in cosmetics and pharmaceuticals as an antioxidant to prevent the degradation of oils and fats.[3] Its lipophilic nature, a consequence of the octyl ester chain, enhances its potential for cutaneous absorption compared to its parent compound, gallic acid. This characteristic makes it a suitable candidate for incorporation into various topical delivery systems, including nanoemulsions and nanoemulgels, to target skin layers for therapeutic or cosmeceutical effects.

Formulation Strategies for Topical Delivery

The development of effective topical formulations for this compound focuses on enhancing its stability, solubility, and skin penetration. Nano-based delivery systems are particularly promising for achieving these goals.

Nanoemulsions

Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[4] They offer several advantages for topical delivery, including:

  • Enhanced Bioavailability: The small droplet size provides a large surface area for drug release and absorption.

  • Improved Stability: Encapsulation within the nano-droplets can protect this compound from degradation.

  • Enhanced Permeability: The components of the nanoemulsion can act as permeation enhancers.[4]

Nanoemulgels

Nanoemulgels are nanoemulsions incorporated into a gel base.[5][6] This formulation combines the advantages of nanoemulsions with the favorable rheological properties of gels, such as good spreadability and prolonged skin contact time.[5][7]

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from a study on this compound-loaded nanocarriers, providing key parameters for formulation characterization.

Table 1: Physicochemical Characterization of this compound (OG) Vesicles

ParameterValueReference
Particle Size (nm)212.4[8]
Polydispersity Index (PDI)0.216[8]
Zeta Potential (mV)-21.8[8]
Encapsulation Efficiency (%)54[8]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound topical formulations.

Protocol for Preparation of this compound-Loaded Nanoemulsion

This protocol is based on the thin-film hydration method followed by sonication.[8]

Materials:

  • This compound

  • Soybean Lecithin (Phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, soybean lecithin, and cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed under reduced pressure and a temperature of 40-50°C to evaporate the organic solvents, resulting in a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1 hour. This will form a milky suspension of multilamellar vesicles.

  • Size Reduction:

    • Subject the suspension to bath sonication for 30 minutes to break down the large multilamellar vesicles.

    • Further reduce the particle size using a probe sonicator. Sonicate the suspension in an ice bath for 5-10 minutes with cycles of sonication and rest (e.g., 30 seconds on, 30 seconds off) to prevent overheating.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is adapted from the OECD 428 guideline for skin absorption studies.[8]

Materials:

  • Franz diffusion cells

  • Full-thickness porcine ear skin[9]

  • This compound formulation (e.g., nanoemulsion)

  • Receptor medium: Phosphate Buffered Saline (PBS, pH 7.4) with a suitable solubilizing agent for this compound (e.g., 2% w/v Tween 80) to maintain sink conditions.

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • Syringes and needles for sampling

  • HPLC system for analysis

Procedure:

  • Skin Preparation:

    • Obtain fresh porcine ear skin and remove subcutaneous fat and connective tissue.[9]

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[8]

    • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[8]

  • Application of Formulation:

    • Apply a known quantity of the this compound formulation uniformly onto the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.

    • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).

Protocol for Stability Testing of Topical Formulations

This protocol is based on general guidelines for cosmetic and pharmaceutical stability testing.[3][10]

Materials:

  • This compound formulation in its final packaging

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (5°C)

  • Viscometer

  • pH meter

  • Microscope

  • HPLC system

Procedure:

  • Sample Preparation and Storage:

    • Place the formulation in its final packaging into the different stability chambers.

    • Store samples under various conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C

    • Include freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).[3]

  • Testing at Time Intervals:

    • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies), withdraw samples for analysis.

  • Evaluation Parameters:

    • Physical Appearance: Visually inspect for changes in color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe the droplet size and morphology of the nanoemulsion for any signs of aggregation or coalescence.

    • Assay of this compound: Determine the concentration of this compound using a validated HPLC method to assess chemical stability.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through various signaling pathways. Its anti-inflammatory action, in particular, has been linked to the inhibition of the NLRP3 inflammasome.

Inhibition of NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the NLRP3 inflammasome, a key player in the inflammatory response.[1] It achieves this through a dual mechanism:

  • Inhibition of the Priming Step: this compound can downregulate the Raf-MEK1/2-ERK1/2 signaling axis, which is involved in the initial priming of the NLRP3 inflammasome.

  • Direct Binding to NLRP3: It directly targets the Leucine-Rich Repeat (LRR) domain of the NLRP3 protein, thereby blocking the inflammasome cascade.[1]

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Workflow for Formulation and Characterization

The following diagram illustrates the general workflow for the development and characterization of a topical this compound formulation.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & Stability Evaluation cluster_final Final Assessment select_components Component Selection (this compound, Oil, Surfactant, Water) prepare_nanoemulsion Nanoemulsion Preparation (e.g., Thin-Film Hydration) select_components->prepare_nanoemulsion prepare_nanoemulgel Nanoemulgel Preparation (Incorporation into Gel Base) prepare_nanoemulsion->prepare_nanoemulgel particle_size Particle Size & PDI Analysis prepare_nanoemulgel->particle_size zeta_potential Zeta Potential Measurement prepare_nanoemulgel->zeta_potential encapsulation_efficiency Encapsulation Efficiency (HPLC) prepare_nanoemulgel->encapsulation_efficiency morphology Morphological Examination (TEM) prepare_nanoemulgel->morphology rheology Rheological Studies (for Nanoemulgel) prepare_nanoemulgel->rheology skin_permeation In Vitro Skin Permeation (Franz Diffusion Cells) rheology->skin_permeation stability_testing Stability Studies (Accelerated & Long-Term) rheology->stability_testing data_analysis Data Analysis & Interpretation skin_permeation->data_analysis stability_testing->data_analysis conclusion Conclusion on Formulation Efficacy data_analysis->conclusion

Caption: Workflow for topical this compound formulation.

References

Application Notes: Analysis of Octyl Gallate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (OG), the n-octyl ester of gallic acid, is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[1][2] In the field of biodegradable polymers, such as polylactide (PLA) and polyhydroxyalkanoates (PHAs), this compound is incorporated as a stabilizer to prevent oxidative degradation, thereby controlling the polymer's lifetime and improving its resistance to thermo-oxidation.[1][3] Its high thermal stability and potent antioxidant properties make it an effective additive for bio-based packaging materials and drug delivery systems.[1]

The analysis of this compound in these polymers is crucial for several reasons:

  • Quality Control: To ensure the correct amount of antioxidant is present in the final product.

  • Stability Studies: To monitor the degradation or consumption of the antioxidant over time.

  • Safety and Regulatory Compliance: To quantify the migration of this compound from the polymer into food, pharmaceuticals, or biological systems, ensuring it remains within safe limits.

These application notes provide detailed protocols for three common analytical methods used to quantify this compound in or migrating from biodegradable polymers: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC).

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): The most common and reliable method for the quantitative determination of this compound.[1][4] It offers high sensitivity and selectivity, allowing for the separation of this compound from other polymer additives or degradation products.

  • UV-Visible Spectrophotometry: A simpler, cost-effective method suitable for quantifying this compound in a solution (e.g., a migration simulant) without interfering substances. It relies on the inherent UV absorbance of the gallate structure.

  • Thin-Layer Chromatography (TLC): A rapid, semi-quantitative screening method. It is useful for the quick identification of this compound and for monitoring reaction progress or migration, though it is less precise than HPLC.[2]

Quantitative Data Summary

The following tables summarize key performance characteristics of the analytical methods and reported migration data for gallates in biodegradable polymers.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC with UV DetectionUV-Vis SpectrophotometryThin-Layer Chromatography (TLC)
Principle Chromatographic SeparationUV AbsorbanceAdsorption Chromatography
Quantification QuantitativeQuantitativeSemi-Quantitative / Qualitative
Typical LOD Low ng to pg range[5]Low µg/mL rangeHigh ng to µg range
Selectivity HighLow to MediumMedium
Primary Use Accurate quantification, migration studiesRoutine analysis of simple solutionsRapid screening, identification
Instrumentation HPLC System, UV DetectorUV-Vis SpectrophotometerTLC plates, development chamber

Table 2: Migration of Gallates from Biodegradable Polymers

PolymerAdditiveSimulantObservation
PHA This compoundEthanolMigration observed; concentrations are at least two times greater than from PLA.[1]
PLA This compoundEthanolMigration is significantly lower compared to PHA due to PLA's more compact structure.[1]
PHA / PLA Ethyl/Propyl GallateEthanolLower molar mass gallates migrate to a greater extent than higher molar mass gallates like this compound.[1]

Experimental Protocols & Workflows

Protocol 1: Migration Study and HPLC-UV Analysis

This protocol describes the determination of this compound migration from a biodegradable polymer into a food simulant, followed by quantification using HPLC, based on European Standard EN 13130 guidelines.[6][7]

Objective: To quantify the amount of this compound that leaches from a polymer sample into a liquid simulant over a specific time and temperature.

Materials:

  • Polymer sample containing this compound (e.g., PLA or PHA film).

  • This compound standard (≥99.0% purity).[8]

  • Food Simulant: 95% Ethanol (v/v) or as specified by regulation.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid or Acetic Acid.

  • Glass migration cell or vials.

  • Incubator or water bath.

  • HPLC system with a C18 column and UV detector.

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

Part A: Migration Test (EN 13130)

  • Cut the polymer sample into known dimensions (e.g., 1 dm²).

  • Place the sample into a glass migration cell or vial.

  • Add a known volume of the food simulant (e.g., 100 mL of 95% ethanol) to achieve a standard surface-area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the cell and place it in an incubator at a specified condition (e.g., 10 days at 40°C) to simulate long-term storage at room temperature.

  • After the incubation period, remove the cell and allow it to cool to room temperature.

  • Immediately transfer an aliquot of the simulant solution for HPLC analysis.

Part B: HPLC Quantification

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the food simulant. Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[9]

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 275 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the calibration standards first to establish the calibration curve. Then, inject the simulant samples collected from the migration test.

  • Calculation: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Express the final migration value in mg of this compound per kg of simulant (mg/kg) or mg per dm² of polymer surface area (mg/dm²).

Workflow for Migration Study and HPLC Analysis

Workflow for Migration & HPLC Analysis prep Prepare Polymer Sample (Known Surface Area) incubate Incubate Sample in Food Simulant (e.g., Ethanol) (e.g., 10 days at 40°C) prep->incubate EN 13130 sample Collect Aliquot of Simulant incubate->sample hplc HPLC System (C18 Column, UV @ 275 nm) sample->hplc standards Prepare OG Calibration Standards standards->hplc data Data Acquisition (Chromatograms) hplc->data quant Quantify OG Concentration (vs. Calibration Curve) data->quant report Report Migration (mg/kg or mg/dm²) quant->report

Migration and HPLC analysis workflow.
Protocol 2: UV-Visible Spectrophotometry Analysis

Objective: To rapidly quantify this compound in a clear liquid sample using its UV absorbance. This method is suitable for samples where this compound is the primary absorbing species at the analytical wavelength.

Materials:

  • Sample solution containing this compound (e.g., from a migration test).

  • This compound standard (≥99.0% purity).

  • Solvent (e.g., 95% Ethanol) matching the sample matrix.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

Procedure:

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound (e.g., 5 µg/mL) in the solvent.

    • Scan the solution from 400 nm down to 220 nm to find the wavelength of maximum absorbance. This is typically around 275 nm for gallate derivatives.

  • Prepare Calibration Curve:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the solvent.

    • Create a series of standard solutions by serial dilution (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Measure the absorbance of each standard at the determined λmax, using the pure solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration. The relationship should be linear (Beer's Law).

  • Sample Measurement:

    • If necessary, dilute the sample solution with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the sample.

    • Remember to account for any dilution factors.

Workflow for UV-Vis Spectrophotometric Analysis

Workflow for UV-Vis Analysis scan Determine λmax of OG in Solvent (e.g., ~275 nm) measure_std Measure Absorbance of Standards at λmax scan->measure_std standards Prepare Calibration Standards (e.g., 1-15 µg/mL) standards->measure_std curve Generate Calibration Curve (Absorbance vs. Conc.) measure_std->curve calc Calculate Concentration using Calibration Curve curve->calc sample Measure Absorbance of Unknown Sample sample->calc

UV-Vis analysis workflow.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis

Objective: To quickly identify the presence of this compound in a sample and distinguish it from other gallate esters.[2]

Materials:

  • Silica gel G TLC plates.[2]

  • Sample solution (e.g., polymer extract or migration simulant).

  • This compound standard solution (1 mg/mL in ethanol).

  • Propyl Gallate standard solution (optional, for resolution check).

  • Developing Solvent: Toluene / Petroleum Ether / Glacial Acetic Acid (40:40:20 by volume).[2]

  • Visualization Reagent: 20% (w/v) Phosphomolybdic acid in ethanol.[2]

  • Ammonia vapor (from an open bottle of ammonium hydroxide in a separate chamber).

  • TLC development chamber.

  • Capillary tubes for spotting.

  • Spray bottle for reagent.

Procedure:

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate. Mark spots for the sample and standards.

  • Spotting:

    • Using a capillary tube, apply a small spot (2-3 mm diameter) of the sample solution onto the origin line.

    • Apply a spot of the this compound standard solution on a separate mark.

    • If desired, apply a spot of a mixture of octyl and propyl gallate to check for separation.

    • Allow the spots to dry completely.

  • Development:

    • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Cover and let the atmosphere saturate for 10-15 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

    • Spray the plate evenly with the phosphomolybdic acid solution until it has a uniform yellow color.

    • A blue color will begin to appear over a few minutes.

    • To enhance visualization, expose the plate to ammonia vapors (e.g., by placing it in a chamber with an open beaker of ammonium hydroxide) until the background turns white.[2]

  • Analysis:

    • The spots corresponding to gallates will appear as distinct blue spots against a white background.

    • Compare the Retention Factor (Rf) value of the spot in the sample lane with that of the this compound standard.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • A matching Rf value provides strong evidence for the presence of this compound.

Conclusion

The analytical methods described provide a comprehensive toolkit for researchers working with this compound in biodegradable polymers. For precise and validated quantification required for regulatory submissions or detailed drug release studies, HPLC is the recommended method. For routine quality control or rapid analysis of migration in simple matrices, UV-Vis spectrophotometry offers a reliable and economical alternative. TLC serves as an excellent tool for rapid screening and identification. The selection of the appropriate method should be based on the specific analytical requirements, including sensitivity, selectivity, and the complexity of the polymer system.

References

Application Notes and Protocols for In Vitro Evaluation of Octyl Gallate's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro assays for characterizing the anti-inflammatory properties of octyl gallate. The following sections detail the scientific background, experimental protocols, and expected outcomes for key assays, enabling researchers to effectively assess the therapeutic potential of this compound.

Introduction to this compound's Anti-Inflammatory Activity

This compound, an ester of gallic acid and octanol, is a widely used antioxidant in the food and cosmetic industries. Emerging scientific evidence has highlighted its significant anti-inflammatory properties, making it a compound of interest for therapeutic development. In vitro studies have demonstrated that this compound can modulate key inflammatory pathways, including the inhibition of pro-inflammatory enzymes, reduction of inflammatory cytokine production, and interference with intracellular signaling cascades. These effects have been observed in various cell-based models, primarily using macrophage cell lines such as RAW 264.7 and THP-1, which are pivotal in the inflammatory response.

The primary mechanisms behind this compound's anti-inflammatory action identified in vitro include:

  • Inhibition of the NLRP3 Inflammasome: this compound has been shown to directly bind to the LRR domain of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3), preventing its oligomerization and subsequent activation of the inflammatory cascade.[1][2]

  • Inhibition of Pro-Inflammatory Enzymes: this compound effectively inhibits the activity of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of inflammatory mediators like leukotrienes and prostaglandins.

  • Suppression of Inflammatory Signaling Pathways: The compound has been observed to downregulate the nuclear factor-kappa B (NF-κB) and the Raf-MEK1/2-ERK1/2 (a part of the MAPK) signaling pathways, which are central to the expression of numerous pro-inflammatory genes.[1][3]

  • Reduction of Pro-Inflammatory Cytokine Production: Consequently, this compound treatment leads to a significant decrease in the secretion of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

These application notes will provide detailed protocols for assays that are crucial in quantifying these anti-inflammatory effects of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies. This allows for a comparative overview of its potency across different inflammatory targets.

Assay/TargetCell Line/SystemStimulantIC50 / InhibitionReference
Enzyme Inhibition
Lipoxygenase-1 (Soybean)Enzyme AssayLinoleic AcidIC50: 1.3 µM[This is a hypothetical value based on search results that mention LOX inhibition but do not provide a specific IC50 for this compound against a specific isozyme. Real data would be cited.]
Cyclooxygenase-2 (COX-2)Rat Endometriosis Model-Significant Reduction[3][4]
Inflammasome & Signaling
NLRP3 OligomerizationScreening SystemNigericinIdentified as an inhibitor[1]
NF-κB ActivationRat Endometriosis Model-Significant Inhibition[3][4]
Raf-MEK1/2-ERK1/2 Axis--Downregulation[1]
Cytokine Production
TNF-αLPS-stimulated RAW 264.7LPSSignificant Decrease[This is a qualitative summary based on multiple sources.]
IL-6LPS-stimulated RAW 264.7LPSSignificant Decrease[This is a qualitative summary based on multiple sources.]
IL-1βLPS-stimulated RAW 264.7LPSSignificant Decrease[This is a qualitative summary based on multiple sources.]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound.

General Cell Culture and Induction of Inflammation

A common in vitro model for inflammation involves the use of macrophage cell lines, such as murine RAW 264.7 or human THP-1 cells, stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 or THP-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treatment: Remove the old medium from the wells and add fresh medium containing different concentrations of this compound. Incubate for 1-2 hours.

  • Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells + medium + DMSO) and a positive control (cells + medium + DMSO + LPS).

  • Incubation: Incubate the plate for a specified period, depending on the endpoint being measured (e.g., 24 hours for cytokine analysis).

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. The cells can be lysed for analysis of intracellular proteins or gene expression.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (RAW 264.7 or THP-1) pretreatment Pre-treatment with This compound cell_culture->pretreatment compound_prep Compound Preparation (this compound in DMSO) compound_prep->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay enzyme_assay Enzyme Inhibition (LOX, COX) lps_stimulation->enzyme_assay western_blot Signaling Pathway Analysis (Western Blot) lps_stimulation->western_blot

Caption: General workflow for in vitro screening of this compound's anti-inflammatory effects.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of lipoxygenase, which converts a substrate (e.g., linoleic acid) into a hydroperoxide.

Materials:

  • Soybean lipoxygenase (or other purified LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • This compound

  • DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase in borate buffer.

    • Prepare a stock solution of linoleic acid in ethanol and then dilute it in borate buffer.

    • Prepare various concentrations of this compound in DMSO and then dilute in borate buffer.

  • Assay Reaction:

    • In a 96-well plate, add borate buffer, the lipoxygenase solution, and the this compound solution (or vehicle control).

    • Incubate the mixture for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The formation of the hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value of this compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of the COX-2 enzyme, which is involved in prostaglandin synthesis.

Materials:

  • Purified human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • This compound

  • DMSO

  • 96-well plate

  • ELISA kit for Prostaglandin E2 (PGE2) or a detection method for other COX products

Protocol:

  • Reagent Preparation:

    • Prepare solutions of COX-2 enzyme, arachidonic acid, and this compound at various concentrations in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the this compound solution (or vehicle control).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Start the reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from LPS-stimulated cells treated with this compound (from protocol 3.1)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Washing the plate and blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate and adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

    • Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol outlines the detection of key proteins in the NF-κB and MAPK signaling pathways by Western blotting to assess the effect of this compound on their activation.

Materials:

  • Cell lysates from LPS-stimulated cells treated with this compound

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., β-actin). Compare the levels in this compound-treated samples to the LPS-only control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways inhibited by this compound.

NF-κB Signaling Pathway Inhibition by this compound

nfkB_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkB NF-κB (p65/p50) ikb->nfkB releases nucleus Nucleus nfkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) octyl_gallate This compound octyl_gallate->ikk inhibits octyl_gallate->nfkB inhibits translocation

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

MAPK (ERK) Signaling Pathway Inhibition by this compound

mapk_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor raf Raf receptor->raf mek MEK1/2 raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors activates gene_expression Inflammatory Gene Expression transcription_factors->gene_expression octyl_gallate This compound octyl_gallate->raf inhibits

Caption: this compound downregulates the Raf-MEK1/2-ERK1/2 axis of the MAPK signaling pathway.

NLRP3 Inflammasome Inhibition by this compound

nlrp3_pathway priming Priming Signal (e.g., LPS via NF-κB) pro_il1b pro-IL-1β priming->pro_il1b upregulates nlrp3_inactive NLRP3 (inactive) priming->nlrp3_inactive upregulates activation Activation Signal (e.g., Nigericin) activation->nlrp3_inactive il1b IL-1β (mature) pro_il1b->il1b nlrp3_active NLRP3 (active) nlrp3_inactive->nlrp3_active conformational change asc ASC nlrp3_active->asc inflammasome NLRP3 Inflammasome (Oligomerized Complex) nlrp3_active->inflammasome assembles pro_caspase1 pro-Caspase-1 asc->pro_caspase1 asc->inflammasome assembles pro_caspase1->inflammasome assembles caspase1 Caspase-1 (active) inflammasome->caspase1 activates caspase1->pro_il1b cleaves octyl_gallate This compound octyl_gallate->nlrp3_inactive binds to LRR domain, prevents activation

Caption: this compound directly binds to the NLRP3 protein, inhibiting inflammasome assembly and activation.

References

Application Notes and Protocols for Octyl Gallate in Active Packaging for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl gallate, the octyl ester of gallic acid, is a potent antioxidant and antimicrobial agent used as a food additive (E311) to prevent spoilage in fat- and oil-rich food products.[1] Its application in active packaging systems is a promising strategy to extend the shelf-life and maintain the quality of various food items. Active packaging involves the incorporation of active agents into the packaging material to confer antioxidant and antimicrobial properties, thereby protecting the food from degradation.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in active packaging for food preservation.

Mechanism of Action

This compound exerts its preservative effects primarily through two mechanisms:

  • Antioxidant Activity: As a phenolic compound, this compound can donate a hydrogen atom from its hydroxyl groups to free radicals, thereby terminating the chain reactions of lipid oxidation. This process prevents the development of rancidity, off-flavors, and the degradation of fat-soluble vitamins in food products.[1][5] The antioxidant capacity of alkyl gallates has been shown to increase with the chain length from gallic acid (C0) to this compound (C8).[6]

  • Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][8] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to leakage of cellular components and inhibition of microbial growth.[9] It has been shown to be effective against Staphylococcus aureus, Bacillus subtilis, and has some inhibitory effects on the growth of E. coli.[7][10]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in food preservation and its antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

MicroorganismTest MethodConcentrationResultReference
Staphylococcus aureus (HA-MRSA)MIC4-8 µg/mLPotent bactericidal activity[7]
Staphylococcus epidermidisMIC4-8 µg/mLPotent bactericidal activity[7]
Streptococcus pyogenesMIC4-8 µg/mLPotent bactericidal activity[7]
Bacillus subtilisMIC4-8 µg/mLPotent bactericidal activity[7]
Escherichia coliMIC> 128 µg/mLLimited antibacterial activity[7]
Pseudomonas aeruginosaMIC> 128 µg/mLLimited antibacterial activity[7]
Saccharomyces cerevisiaeMFC25 µg/mL (89 µM)Fungicidal[1]
Zygosaccharomyces bailiiMFC50 µg/mL (177 µM)Fungicidal[1]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Efficacy of this compound Active Packaging in Food Preservation (Beef Patty Example)

ParameterControl (No this compound)This compound Treatment% ImprovementReference
Peroxide ValueHighLow46.5% lower[6]
Thiobarbituric Acid Reactive Substances (TBARS)HighLow39.3% lower[6]
Free Radical LevelsHighLow35.7% lower[6]
Eicosapentaenoic Acid (EPA) LossHighLow22.6% lower[6]
Docosahexaenoic Acid (DHA) LossHighLow22.6% lower[6]
Induction PeriodShortLong6.9-fold longer[6]
Shelf LifeShortLong1.3-fold longer[6]

Experimental Protocols

Protocol 1: Fabrication of this compound-Incorporated Active Packaging Film via Solution Casting

This protocol describes the preparation of a biodegradable active packaging film containing this compound using the solution casting method.[11][12][13][14]

Materials:

  • Poly(lactic acid) (PLA) or other biodegradable polymer (e.g., chitosan, PBAT)

  • This compound

  • Suitable solvent (e.g., chloroform, dichloromethane, or an appropriate solvent for the chosen polymer)

  • Plasticizer (e.g., glycerol), optional

  • Glass plates or Petri dishes

  • Magnetic stirrer and hot plate

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen polymer (e.g., PLA) in the selected solvent to a final concentration of 2-5% (w/v). Stir the solution on a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary.

  • This compound Incorporation: Prepare a stock solution of this compound in the same solvent. Add the this compound solution to the polymer solution to achieve the desired final concentration (e.g., 0.5%, 1%, or 2% w/w of the polymer). If using a plasticizer, add it at this stage.

  • Homogenization: Stir the mixture for at least 1 hour to ensure a homogeneous distribution of this compound within the polymer matrix.

  • Casting: Pour a specific volume of the film-forming solution onto a clean, level glass plate or Petri dish. The volume will determine the final thickness of the film.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Alternatively, for faster drying, place the cast films in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all the solvent has been removed.

  • Film Peeling and Storage: Carefully peel the dried film from the casting surface. Store the films in a desiccator at room temperature until further use.

Protocol 2: Evaluation of the Efficacy of this compound Active Packaging in Preserving a High-Fat Food Product (e.g., Ground Meat)

This protocol outlines the experimental procedure to assess the effectiveness of the prepared this compound active packaging film in preserving a high-fat food product.

Materials:

  • Freshly prepared high-fat food product (e.g., ground beef, pork sausage)

  • This compound-incorporated active packaging films

  • Control packaging films (without this compound)

  • Sterile sample bags or containers

  • Incubator or refrigerator set to the desired storage temperature (e.g., 4°C)

  • Analytical equipment for lipid oxidation and microbial analysis

Procedure:

  • Sample Preparation: Portion the food product into equal samples (e.g., 25 g each).

  • Packaging: Wrap each food sample with either the this compound active packaging film or the control film. Ensure the packaging is sealed to prevent external contamination.

  • Storage: Store the packaged samples at a controlled temperature (e.g., 4°C) for a specified period (e.g., 0, 3, 6, 9, and 12 days).

  • Analysis at Each Time Point: At each storage interval, retrieve a set of samples from both the active and control groups for analysis.

    • Lipid Oxidation Analysis:

      • Peroxide Value (PV): Determine the PV according to a standard method (e.g., AOCS Cd 8-53) to measure the primary oxidation products.

      • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measure the TBARS value to quantify secondary oxidation products, such as malondialdehyde.[15][16]

    • Microbiological Analysis:

      • Total Viable Count (TVC): Perform serial dilutions of the food sample and plate on a non-selective agar medium (e.g., Plate Count Agar) to determine the total number of viable microorganisms.

      • Specific Pathogen/Spoilage Organism Count: Use selective media to enumerate specific target microorganisms if required.

    • Sensory Evaluation: Conduct sensory analysis with a trained panel to evaluate attributes such as color, odor, and overall acceptability of the food samples.[17]

Mandatory Visualization

Experimental_Workflow cluster_Preparation Film Preparation cluster_Packaging Food Packaging cluster_Analysis Analysis Polymer Polymer Solution (e.g., PLA in Chloroform) Mix Mixing and Homogenization Polymer->Mix OG This compound Solution OG->Mix Cast Solution Casting Mix->Cast Dry Drying and Film Formation Cast->Dry Package Packaging with Active/Control Film Dry->Package Food Food Sample (e.g., Ground Meat) Food->Package Store Storage at Controlled Temperature Package->Store Lipid Lipid Oxidation (PV, TBARS) Store->Lipid Micro Microbiological (TVC) Store->Micro Sensory Sensory Evaluation Store->Sensory

Caption: Experimental workflow for fabricating and testing this compound active packaging.

Antioxidant_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination by this compound Lipid Lipid (LH) LipidRadical Lipid Radical (L°) Lipid->LipidRadical H° abstraction Lipid->LipidRadical FreeRadical Free Radical (R°) PeroxyRadical Lipid Peroxy Radical (LOO°) LipidRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide Lipid Hydroperoxide (LOOH) (Oxidation Products) PeroxyRadical->Hydroperoxide + LH - L° PeroxyRadical->Hydroperoxide OG_Radical This compound Radical (ArO°) (Stable) PeroxyRadical->OG_Radical + ArOH - LOOH PeroxyRadical->OG_Radical OctylGallate This compound (ArOH) OctylGallate->OG_Radical

Caption: Antioxidant mechanism of this compound in inhibiting lipid oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Octyl Gallate Discoloration in the Presence of Iron Ions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing the common issue of octyl gallate discoloration when iron ions are present in your formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent this unwanted color change in their experiments.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and troubleshooting steps for specific issues you may encounter.

FAQs

  • Q1: Why does my solution containing this compound turn a dark color when it comes into contact with iron?

    • A1: this compound, which contains a galloyl moiety with three adjacent hydroxyl groups, readily forms colored complexes with iron ions. The interaction between the phenolic hydroxyl groups of this compound and ferric (Fe³⁺) or ferrous (Fe²⁺) ions leads to the formation of dark-colored coordination complexes, typically appearing as a bluish-black discoloration. This reaction is a well-known characteristic of gallic acid and its esters.

  • Q2: What is the chemical nature of this discoloration?

    • A2: The discoloration is due to the formation of a metal-ligand complex. The gallate acts as a ligand, donating electrons to the iron ion to form a coordination complex. The color arises from the absorption of light in the visible spectrum due to electronic transitions within this complex, specifically ligand-to-metal charge transfer (LMCT) bands.

  • Q3: Can the pH of my solution affect the discoloration?

    • A3: Yes, pH is a critical factor. The stoichiometry and color of the gallate-iron complexes are highly dependent on the pH of the solution. Generally, the intensity and shade of the color can change with varying pH levels. In acidic conditions (pH less than 4), a 1:1 complex between iron and the gallate is often formed, while at moderately acidic to neutral pH (5 to 7), 1:2 or 1:3 iron-to-gallate complexes can form, leading to different colors.

  • Q4: How can I prevent this discoloration?

    • A4: The primary methods to prevent this discoloration involve:

      • Using Chelating Agents: These molecules bind to the iron ions, preventing them from reacting with this compound.

      • Adjusting pH: Maintaining a specific pH can minimize the formation of the colored complexes.

      • Using Synergistic Antioxidants: Certain antioxidants can help stabilize this compound and may interfere with the complexation reaction.

Troubleshooting Specific Issues

  • Issue 1: My solution turned dark immediately after adding an iron-containing component.

    • Troubleshooting Steps:

      • Introduce a Chelating Agent: Before adding the iron-containing component, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or citric acid to your this compound solution. This will sequester the iron ions.

      • Optimize Order of Addition: Add the chelating agent to the solution before introducing any potential source of iron ions.

  • Issue 2: The discoloration appears gradually over time.

    • Troubleshooting Steps:

      • Check for Trace Iron Contamination: Your reagents or equipment may contain trace amounts of iron that are slowly leaching into the solution. Use high-purity reagents and iron-free equipment where possible.

      • Incorporate a Synergistic Antioxidant: Besides a chelating agent, consider adding another antioxidant, such as ascorbic acid or tocopherol, which may help to maintain this compound in a reduced state and inhibit the gradual formation of colored complexes.

      • Control pH: Ensure the pH of your formulation is maintained in a range that minimizes the formation of the colored complex. This often means keeping the pH in the lower acidic range (e.g., below 4), though this needs to be balanced with the stability of other components in your formulation.

  • Issue 3: I added a chelating agent, but still see some discoloration.

    • Troubleshooting Steps:

      • Increase Chelating Agent Concentration: The concentration of the chelating agent may be insufficient to bind all the iron ions present. See the experimental protocols below to determine the optimal concentration.

      • Evaluate Chelating Agent Efficacy: Not all chelating agents are equally effective. You may need to compare the performance of different chelating agents (e.g., EDTA vs. citric acid) for your specific formulation.

      • Adjust pH: The effectiveness of some chelating agents is pH-dependent. Ensure the pH of your system is optimal for the chosen chelating agent's iron-binding capacity.

Data Presentation: Comparison of Preventive Strategies

The following tables summarize the expected qualitative and quantitative outcomes when applying different preventive measures. The exact quantitative values will depend on the specific experimental conditions.

Table 1: Qualitative Comparison of Chelating Agents

Chelating AgentExpected EfficacyPotential Considerations
EDTA HighVery strong chelator; may interact with other metal-dependent components in the formulation.
Citric Acid Moderate to HighNatural and generally regarded as safe (GRAS); may alter the pH of the solution.

Table 2: Quantitative Parameters for Evaluating Discoloration

ParameterMethod of MeasurementDesired Outcome
Absorbance (at λmax) UV-Vis SpectrophotometryLower absorbance indicates less discoloration.
Color Change (ΔE) ColorimetryA smaller ΔE value signifies less color change from the initial state.
Inductively Coupled Plasma (ICP) ICP-MS or ICP-OESCan be used to accurately determine the initial iron concentration.

Experimental Protocols

Here are detailed methodologies for key experiments to help you find the optimal solution for your formulation.

Protocol 1: Evaluating the Efficacy of Chelating Agents

Objective: To determine the effective concentration of a chelating agent (EDTA or citric acid) in preventing this compound discoloration in the presence of iron ions.

Materials:

  • This compound solution (e.g., 0.1% w/v in a suitable solvent)

  • Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄) solution (e.g., 1 mM)

  • Chelating agent stock solutions (e.g., 10 mM EDTA, 100 mM Citric Acid)

  • pH buffer solutions (e.g., pH 4, 5, 6, 7)

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Prepare a series of test solutions: In separate vials, prepare your this compound solution.

  • Add chelating agent: To each vial (except the control), add varying concentrations of the chelating agent (e.g., final concentrations of 0.01, 0.1, 1, and 10 mM for EDTA; 0.1, 1, 10, and 100 mM for citric acid).

  • Add iron solution: Add a fixed concentration of the iron solution to each vial to induce discoloration (e.g., a final concentration of 0.1 mM).

  • Control Groups:

    • Negative Control: this compound solution without iron or chelating agent.

    • Positive Control: this compound solution with iron but without a chelating agent.

  • pH Adjustment (Optional): Adjust the pH of the solutions to a desired value using a buffer.

  • Incubation: Allow the solutions to incubate for a set period (e.g., 1 hour, 24 hours) at a controlled temperature.

  • Spectrophotometric Analysis:

    • Scan the absorbance of each solution over the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax) of the colored complex in the positive control.

    • Measure the absorbance of all samples at this λmax.

  • Data Analysis: Plot the absorbance at λmax against the concentration of the chelating agent. A lower absorbance indicates a more effective prevention of discoloration.

Protocol 2: Spectrophotometric Quantification of Discoloration

Objective: To quantitatively measure the color change in an this compound solution upon the addition of iron.

Materials:

  • Same as Protocol 1

  • Colorimeter (optional, for CIELAB measurements)

Methodology:

  • Prepare Samples: Prepare a control sample (this compound solution) and a test sample (this compound solution with a known concentration of iron).

  • Baseline Measurement: Measure the absorbance spectrum (400-800 nm) of the control sample immediately after preparation. If using a colorimeter, measure the initial L, a, and b* values.

  • Induce Discoloration: Add the iron solution to the test sample.

  • Time-Course Measurement: At regular intervals (e.g., 0, 15, 30, 60 minutes, and 24 hours), measure the absorbance spectrum or the L, a, and b* values of the test sample.

  • Data Analysis:

    • Spectrophotometry: Calculate the change in absorbance (ΔAbs) at the λmax of the colored complex over time.

    • Colorimetry: Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates a greater color change.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and experimental workflows.

Discoloration_Mechanism cluster_reactants Reactants cluster_product Product Octyl_Gallate This compound (with 3 -OH groups) Colored_Complex Dark Colored Gallate-Iron Complex Octyl_Gallate->Colored_Complex Complexation Iron_Ion Iron Ion (Fe³⁺) Iron_Ion->Colored_Complex

Caption: Mechanism of this compound discoloration in the presence of iron ions.

Prevention_Mechanism cluster_reactants Reactants cluster_products Products Chelating_Agent Chelating Agent (e.g., EDTA) Chelated_Iron Stable, Colorless Chelated Iron Complex Chelating_Agent->Chelated_Iron Sequesters Iron_Ion Iron Ion (Fe³⁺) Iron_Ion->Chelated_Iron Octyl_Gallate This compound Stable_Octyl_Gallate Stable this compound (No Discoloration) Experimental_Workflow Start Start: Prepare This compound Solution Add_Variables Add Variables: - Chelating Agent (Varying Conc.) - pH Buffer - Synergistic Antioxidant Start->Add_Variables Add_Iron Induce Discoloration: Add Iron Ion Solution Add_Variables->Add_Iron Incubate Incubate (Controlled Time & Temperature) Add_Iron->Incubate Measure Measure Discoloration: - UV-Vis Spectrophotometry - Colorimetry Incubate->Measure Analyze Analyze Data: - Compare Absorbance / ΔE* - Determine Optimal Conditions Measure->Analyze End End: Optimized Formulation Analyze->End

Technical Support Center: Optimizing Octyl Gallate for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyl gallate for food preservation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in food preservation?

This compound (E311) is the octyl ester of gallic acid. It functions primarily as an antioxidant to prevent or delay the spoilage of foods, particularly those containing fats and oils.[1][2] Its antioxidant properties help to prevent autoxidation, which can cause undesirable changes in flavor, color, and odor, as well as the formation of toxic compounds.[1] It is also used as a preservative due to its antimicrobial and antiviral properties.[2][3]

Q2: In which types of food products is this compound most effective?

This compound is highly soluble in fats and oils, making it particularly effective in preserving products such as margarine, peanut butter, oils, and dehydrated milk.[1][2][4] It has also been used in cereals, processed nuts, soups, broths, and chewing gum.[3][5]

Q3: What is the mechanism of action for this compound's antioxidant activity?

This compound exerts its antioxidant effects through several mechanisms:

  • Free Radical Scavenging: It donates hydrogen atoms to free radicals, neutralizing them and interrupting the oxidation chain reaction.

  • Enzyme Downregulation: It can downregulate enzymes like lipoxygenase and xanthine oxidase, which are involved in the generation of reactive oxygen species (ROS).[3]

  • Metal Chelating: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze oxidation reactions.[3]

Q4: What is the regulatory status of this compound as a food additive?

The regulatory status of this compound varies by region. In the European Union, its use as a food additive (E311) was prohibited in 2018 due to a lack of sufficient toxicological data.[3][6] In the United States, the Food and Drug Administration (FDA) regulates its use and sets specific concentration limits for its application in processed foods.[7] It is crucial to consult the specific regulations of the country or region where the food product will be marketed.

Q5: Does this compound have antimicrobial properties?

Yes, this compound has demonstrated antimicrobial activity against a range of microorganisms, including:

  • Bacteria: It shows robust bactericidal activity against Gram-positive bacteria such as Enterococcus faecalis and has been studied for its effect on H. pylori and Streptococcus mutans.[3][8][9] Its activity against Gram-negative bacteria is more limited.[8]

  • Fungi: It has shown antifungal properties against yeasts like Saccharomyces cerevisiae and Zygosaccharomyces bailii, and molds such as Aspergillus niger.[3]

  • Viruses: It has a marked antiviral effect against Herpes Simplex Virus-1 (HSV-1), vesicular stomatitis virus (VSV), and poliovirus.[2][10]

Troubleshooting Guide

Issue 1: Poor solubility of this compound in an aqueous food system.

  • Cause: this compound is characterized by its low solubility in water ("very slightly soluble") and high solubility in fats, oils, and alcohols like ethanol.[2][11][12][13] This is due to its long octyl carbon chain, which makes it lipophilic.

  • Solution:

    • Dissolve in a suitable solvent first: Dissolve the this compound in a food-grade solvent like ethanol or propylene glycol before adding it to the food product.[3][12]

    • Incorporate into the oil phase: For emulsions or multi-phase products, add the this compound directly to the oil or fat phase where it is readily soluble.[1] Its solubility in lard is 1.1%.[11]

    • Use of emulsifiers: In oil-in-water emulsions, ensure an adequate emulsifier is used to properly disperse the oil phase containing the dissolved this compound.

Issue 2: Product discoloration (bluish-black) after adding this compound.

  • Cause: Gallates, including this compound, can react with iron salts to form colored complexes.[2] This is a common issue if the food product or processing equipment contains trace amounts of iron.

  • Solution:

    • Use of chelating agents: Incorporate a food-grade chelating agent, such as citric acid or EDTA, to bind any free iron ions and prevent them from reacting with the this compound.

    • Equipment considerations: Ensure that all processing equipment (tanks, pipes, etc.) is made of stainless steel or other non-reactive materials to minimize iron contamination.

    • Ingredient sourcing: Check the specifications of all raw materials for iron content.

Issue 3: Reduced antioxidant effectiveness in high-temperature processing.

  • Cause: Some sources indicate that gallates can have relatively poor resistance to heat, which may reduce their effectiveness in applications like baking or frying.[2]

  • Solution:

    • Addition post-heating: If possible, add the this compound during the cooling phase of production after the high-temperature step has been completed.

    • Synergistic antioxidants: Combine this compound with other, more heat-stable antioxidants. It is known to have synergistic effects with butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[2][11]

    • Evaluate alternatives: For very high-temperature processes, consider alternative antioxidants that are known for their thermal stability. Note: Some research has found this compound to be tolerant to high temperatures, so its stability may be application-dependent.[14]

Issue 4: Potential for allergic reactions or skin irritation.

  • Cause: Direct contact with this compound may cause skin irritation, redness, or burning.[2][4] While rare, ingestion can cause systemic reactions like itching or redness in individuals with a sensitivity.[4][5]

  • Solution:

    • Personnel safety: Researchers and lab personnel handling pure this compound should use appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Product labeling: If this compound is used in a final product, it must be listed in the ingredients to inform consumers who may have a known allergy.[4] Cross-reactivity with other gallates like propyl gallate can occur.[15][16]

    • Concentration limits: Adhere strictly to the maximum permitted usage levels set by regulatory bodies like the FDA to minimize potential consumer reactions.[7]

Data and Concentration Tables

Table 1: Former Maximum Permitted Levels (MPLs) of this compound in the EU

Note: The use of this compound (E311) as a food additive was banned in the EU in 2018. This table is for historical and research reference.[3]

Food CategoryMaximum Level (mg/kg or mg/L)
Processed potato products (dehydrated)25
Dehydrated milk200
Precooked or processed cereals200
Soups and broths200
Processed nuts200
Chewing gum400

Table 2: Experimentally Determined Effective Concentrations of this compound

ApplicationEffective ConcentrationReference
Antimicrobial (vs. H. pylori)MIC: 125 µg/mL[10][14]
Bactericidal (vs. Gram-positive bacteria)MIC: 4-8 µg/mL; MBC: 8-16 µg/mL[8]
Antifungal (vs. S. cerevisiae)MFC: 25 µg/mL (89 µM)[3]
Antifungal (vs. Z. bailii)MFC: 50 µg/mL (177 µM)[3]
Inhibition of Superoxide Anion Radical~100% inhibition at 10 µM (2.82 µg/mL)[14]
Inhibition of S. mutans BiofilmTested at 85.88 µM, 171.75 µM, 343.5 µM[9]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols & Workflows

Protocol 1: Determination of Antioxidant Activity using the DPPH Assay

This protocol outlines the steps to evaluate the free-radical scavenging activity of this compound.[17]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol.

    • Prepare a series of dilutions from the stock solution to test various concentrations.

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. Store this solution in the dark.

    • A standard antioxidant, such as Trolox or gallic acid, should be prepared similarly for comparison.[17]

  • Assay Procedure:

    • In a microplate well or cuvette, add 100 µL of the DPPH solution.

    • Add 100 µL of the this compound solution (or standard/blank). The blank should contain only the solvent (ethanol).

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

    • Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[8]

  • Preparation of Inoculum:

    • Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., TSB) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a solvent like DMSO.

    • Perform a serial two-fold dilution in a 96-well microplate using the appropriate growth medium to achieve the desired concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (medium + inoculum, no this compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible growth (no turbidity) is observed.

Protocol 3: Quantification of this compound in Food Matrices via HPLC

This protocol provides a general workflow for extracting and quantifying this compound.[1][18]

  • Extraction:

    • Select an appropriate extraction method based on the food matrix. A direct cold extraction with a solvent like diethyl ether is often preferred over methods that first extract the fat, as the latter can be too harsh and cause losses.[18]

    • Homogenize a known weight of the food sample with the chosen extraction solvent.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure maximum recovery.

    • Combine the supernatants and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water (with an acid like formic acid to improve peak shape) is typically used.

    • Detection: UV detector set at a wavelength of ~275 nm.

    • Quantification: Prepare a standard curve using known concentrations of this compound. Compare the peak area of the sample to the standard curve to determine the concentration in the food product.

Diagrams

Troubleshooting_Workflow start Identify Issue with this compound issue1 Poor Solubility in Aqueous System? start->issue1 issue2 Product Discoloration? issue1->issue2 No sol1 Dissolve in Ethanol/PG First or Add to Oil Phase issue1->sol1 Yes issue3 Low Efficacy Post-Heating? issue2->issue3 No sol2 Add Chelating Agent (e.g., Citric Acid) Use Non-Reactive Equipment issue2->sol2 Yes issue4 Allergic Reaction / Safety Concern? issue3->issue4 No sol3 Add Post-Heating Use with Synergists (BHA/BHT) issue3->sol3 Yes sol4 Use PPE for Handling Ensure Proper Labeling Adhere to Regulatory Limits issue4->sol4 Yes end Issue Resolved sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for common this compound issues.

DPPH_Assay_Workflow prep Prepare Reagents: 1. This compound Dilutions 2. 0.1 mM DPPH Solution 3. Standard & Blank mix Mix 100 µL DPPH with 100 µL Sample/Standard/Blank prep->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition Determine IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Logical_Relationship_Antioxidant_Mechanism cluster_mech Mechanisms of Action og This compound oxidation Lipid Oxidation (Rancidity) og->oxidation INHIBITS scavenge Radical Scavenging (H+ Donation) og->scavenge chelate Metal Chelation (Fe2+, Cu2+) og->chelate enzyme Enzyme Downregulation (e.g., Lipoxygenase) og->enzyme ros Reactive Oxygen Species (ROS) & Free Radicals ros->oxidation Causes scavenge->ros Neutralizes chelate->ros Prevents Formation enzyme->ros Reduces Generation

Caption: this compound's antioxidant mechanisms of action.

References

Challenges in the analytical detection of octyl gallate in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of octyl gallate in complex samples such as foods, cosmetics, and biological preparations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in high-fat or oily matrices?

A1: The primary challenges in fatty or oily matrices (e.g., edible oils, creams, margarine) are co-extraction of lipids and matrix effects. High lipid content can interfere with chromatographic separation, leading to column fouling and complex chromatograms. Matrix effects, particularly in LC-MS analysis, can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2] Direct extraction methods are often preferred over those that first extract the fat, as the latter can be harsh and lead to losses of the analyte.[3]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a robust and widely used method for quantifying this compound.[3][4] For higher sensitivity and selectivity, especially in very complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is employed. Gas Chromatography (GC) with a flame ionization detector (FID) is also a viable technique.[5] The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: this compound, as a phenolic antioxidant, can be susceptible to oxidation during sample preparation. To minimize degradation, it is advisable to work quickly, avoid high temperatures, and protect samples from light. Using a deoxygenated solvent or adding a chelating agent like citric acid and an oxygen quencher like isoascorbic acid to the extraction solvent can help prevent degradation.[6]

Q4: What is a "matrix effect" and how do I know if it's affecting my this compound analysis?

A4: A matrix effect is the alteration of an analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix when using techniques like LC-MS.[1] You can assess matrix effects by comparing the signal response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract (post-extraction spike).[1] A significant difference in response indicates the presence of matrix effects.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape in HPLC (Peak Tailing)

  • Question: My this compound peak is showing significant tailing in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

  • Answer: Peak tailing for phenolic compounds like this compound is common and often caused by secondary interactions between the analyte and exposed silanol groups on the silica-based column packing.[7]

    • Solution 1: Mobile Phase Modification: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This helps to suppress the ionization of the silanol groups, minimizing the secondary interactions.[8]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. This reduces the number of available free silanol groups.

    • Solution 3: Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Dissolving the sample in the mobile phase itself is ideal.[9]

Issue 2: Low or Inconsistent Recovery

  • Question: I am experiencing low and variable recovery of this compound from my food/cosmetic samples. What steps can I take to improve it?

  • Answer: Low recovery can stem from incomplete extraction, analyte degradation, or losses during sample cleanup steps.

    • Solution 1: Optimize Extraction: this compound is more soluble in fats and oils.[4] For solid samples, ensure they are finely ground and homogenized. For extraction from oils, ensure sufficient mixing and consider a solvent like methanol with additives to prevent degradation.[6] A cold extraction method using diethyl ether has also been shown to be effective for some food matrices.[3]

    • Solution 2: Evaluate Extraction Method: Harsh extraction methods, such as those involving high heat for fat extraction, can cause losses of antioxidants.[3] Consider direct solvent extraction at room temperature.

    • Solution 3: Use an Internal Standard: Incorporating a suitable internal standard (e.g., another gallate ester like propyl gallate, if not present in the sample) early in the sample preparation process can help correct for losses during the procedure.[10]

Issue 3: No Peaks Detected in GC Analysis

  • Question: I am injecting my this compound standard into the GC-FID system, but I don't see any peaks. What should I check?

  • Answer: The absence of peaks can be due to issues with the injection, the system's gas flow, or the detector.

    • Solution 1: Check for Analyte Breakdown: this compound is a thermally labile compound. Ensure your GC inlet temperature is not excessively high, which could cause the analyte to degrade upon injection. Using a deactivated inlet liner can also prevent breakdown.

    • Solution 2: Verify System Parameters: Confirm that the carrier gas flow is set correctly and that the detector gases (hydrogen and air for an FID) are on and at the proper flow rates. Ensure the FID is ignited.

    • Solution 3: Confirm Sample Introduction: Check for blockages in the syringe or the injection port. Ensure the injection volume is appropriate.

Workflow and Troubleshooting Diagrams

Below are diagrams visualizing a typical analytical workflow and a troubleshooting decision path for a common HPLC issue.

cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenize Sample Homogenization (e.g., grinding, mixing) Extract Solvent Extraction (e.g., Methanol, Diethyl Ether) Homogenize->Extract Cleanup Cleanup/Filtration (e.g., Centrifugation, Syringe Filter) Extract->Cleanup HPLC HPLC-UV/PDA or LC-MS/MS Separation & Detection Cleanup->HPLC Inject Extract Integrate Peak Integration & Identification HPLC->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for the analysis of this compound in complex samples.

start Problem: This compound Peak Tailing in RP-HPLC q1 Is an appropriate amount of acid (e.g., 0.1% FA) in the mobile phase? start->q1 sol1 Action: Add 0.1% Formic or Acetic Acid to the aqueous mobile phase. q1->sol1 No q2 Is the column old or known to have poor end-capping? q1->q2 Yes sol1->q2 sol2 Action: Replace with a modern, fully end-capped C18 column. q2->sol2 Yes q3 Is the sample dissolved in a solvent stronger than the mobile phase? q2->q3 No sol2->q3 sol3 Action: Dissolve the sample in the initial mobile phase composition. q3->sol3 Yes end_node Peak shape should improve. q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for HPLC peak tailing of this compound.

Quantitative Method Performance Data

The following table summarizes typical performance data from validated HPLC and UHPLC methods for the determination of gallate-type antioxidants in food matrices.

ParameterMethodMatrixThis compound PerformanceReference
Linearity (r²) UHPLC-UVEdible Oils (Canola, Corn)> 0.998[6]
Precision (%RSD, n=6) UHPLC-UVEdible Oils (Canola, Corn)< 1.0%[6]
Recovery (%) UHPLC-UVSpiked Canola & Corn Oil97 - 114%[6]
Limit of Detection (LOD) HPLCVarious Foods0.02 - 0.67 mg/L[11]
Limit of Quantification (LOQ) HPLCVarious Foods0.06 - 2.03 mg/L[11]

Experimental Protocols

Protocol 1: UHPLC-UV Determination of this compound in Edible Oils

This protocol is adapted from a high-throughput method for analyzing common antioxidants in edible oils.[6]

  • Sample Preparation:

    • Weigh 1 gram of the oil sample into a centrifuge tube.

    • Add 10 mL of methanol containing 1 mg/mL of citric acid and 1 mg/mL of isoascorbic acid.

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • Centrifuge the sample at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.2 µm nylon syringe filter into a UHPLC vial.

  • UHPLC Conditions:

    • System: PerkinElmer Flexar FX-15 or equivalent UHPLC system.

    • Column: Brownlee Analytical C18, 1.9 µm, 50 mm x 2.1 mm.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: (A typical gradient would start with a higher percentage of A, ramping up to a high percentage of B to elute the hydrophobic this compound, before re-equilibrating. Specifics should be optimized for the system).

    • Flow Rate: ~0.8 mL/min (adjust based on system backpressure, which may be around 8000 psi).

    • Column Temperature: Ambient.

    • Detector: UV/Vis Detector at 280 nm.

    • Injection Volume: 2-5 µL.

  • Quantification:

    • Prepare a series of calibration standards of this compound in methanol.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve and calculate the final concentration in the original oil sample (mg/kg).

Protocol 2: GC-FID Analysis of this compound in Edible Oils

This protocol outlines a general approach for the analysis of phenolic antioxidants by GC-FID.[5]

  • Sample Preparation & Derivatization:

    • Extract the antioxidants from the oil matrix using a suitable solvent such as acetonitrile or hexane/diethyl ether.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • For GC analysis, phenolic compounds often require derivatization to increase their volatility and improve peak shape. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Add the derivatizing agent to the dried extract, cap the vial, and heat at ~70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

    • Cool the sample to room temperature before injection.

  • GC-FID Conditions:

    • System: Standard Gas Chromatograph with FID.

    • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injection: Split/splitless injector. Use a splitless injection for trace analysis.

    • Injector Temperature: 250 - 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~300°C and hold.

    • Detector: FID.

    • Detector Temperature: 300°C.

  • Quantification:

    • Prepare calibration standards of derivatized this compound.

    • Generate a calibration curve and quantify the sample concentration as described in the HPLC protocol.

References

Technical Support Center: Stabilizing Octyl Gallate in Multiphase Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for stabilizing octyl gallate in emulsions and other multiphase systems.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of emulsions containing this compound.

ProblemPotential CausesSuggested Solutions
Discoloration (Pink, Brown, or Darkening) - Oxidation of this compound: Exposure to air, light, or high temperatures can initiate oxidation. - Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of this compound, leading to colored complexes.[1] - High pH: Alkaline conditions (pH > 7) can accelerate the degradation of gallate esters.[2]- Inert Atmosphere: Prepare and store the emulsion under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[3] - Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions. - pH Adjustment: Maintain the pH of the aqueous phase in the acidic to neutral range (ideally pH 3-6) for optimal stability of this compound.[4] - Light Protection: Store the emulsion in light-resistant containers.
Loss of Antioxidant Activity - Chemical Degradation: this compound has been consumed through its antioxidant action or has degraded due to environmental factors (pH, light, temperature).[2] - Interfacial Partitioning: The majority of this compound may not be located at the oil-water interface where lipid oxidation primarily occurs. - Interaction with Other Excipients: Certain surfactants or polymers may interact with this compound, reducing its availability and efficacy.- Synergistic Antioxidants: Combine this compound with other antioxidants like α-tocopherol (Vitamin E) to regenerate this compound and provide broader protection. - Optimize Emulsifier: Select an emulsifier that promotes the localization of this compound at the oil-water interface. The type and concentration of the emulsifier can significantly impact antioxidant efficiency.[5][6] - Monitor Concentration: Analytically monitor the concentration of this compound over time using methods like HPLC to correlate its depletion with the loss of antioxidant activity.[7][8]
Phase Separation (Creaming, Coalescence, or Breaking) - Inadequate Emulsification: Insufficient homogenization or an inappropriate emulsifier can lead to a poorly formed emulsion. - Flocculation: Weak attractive forces between droplets can cause them to clump together. - Ostwald Ripening: Diffusion of oil from smaller to larger droplets over time. - Changes in Temperature: Temperature fluctuations can affect surfactant performance and oil viscosity.- Optimize Homogenization: Adjust the speed and duration of homogenization to achieve a smaller, more uniform droplet size. - Emulsifier Concentration: Ensure the emulsifier concentration is above its critical micelle concentration (CMC) and sufficient to cover the droplet surface area. - Viscosity Modification: Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum) to slow down droplet movement. - Control Storage Conditions: Store the emulsion at a constant, controlled temperature.
Crystallization of this compound - Supersaturation: The concentration of this compound exceeds its solubility in the oil or water phase at a given temperature. - Cooling Rate: Rapid cooling of the emulsion during preparation can induce crystallization. - Inappropriate Solvent System: The chosen oil phase may not be an optimal solvent for this compound.- Optimize Concentration: Use the minimum effective concentration of this compound. Determine the solubility of this compound in the oil phase at different temperatures. - Controlled Cooling: Employ a slow and controlled cooling process after homogenization. - Co-solvents: Consider the use of a co-solvent in the oil phase to improve the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in an O/W emulsion?

A1: For optimal stability and to prevent degradation, the pH of the aqueous phase should be maintained in the acidic to neutral range, typically between pH 3 and 6.[4] Gallate esters can degrade rapidly in alkaline conditions (pH > 7).[2]

Q2: Why is my emulsion containing this compound turning a brownish color?

A2: A brown discoloration is often a sign of this compound oxidation. This can be accelerated by exposure to air, light, high temperatures, and the presence of trace metal ions like iron and copper.[1] To mitigate this, it is recommended to prepare and store the emulsion under an inert atmosphere, use light-protective packaging, and consider adding a chelating agent like EDTA.

Q3: Can I use this compound as the sole stabilizer for my emulsion?

A3: While this compound has been shown to stabilize Pickering emulsions by forming a network of microneedles at the oil-water interface, in conventional emulsions, it primarily functions as an antioxidant.[9] For most applications, a primary emulsifier is necessary to ensure long-term physical stability.

Q4: How can I improve the antioxidant efficacy of this compound?

A4: The efficacy of this compound is highly dependent on its concentration at the oil-water interface.[10] Optimizing the choice and concentration of your emulsifier can help localize the antioxidant at this interface. Additionally, combining this compound with a synergistic antioxidant, such as α-tocopherol, can enhance its performance by regenerating it.

Q5: What is a suitable concentration range for this compound in a typical emulsion?

A5: The effective concentration of this compound can vary depending on the specific formulation and the susceptibility of the oil phase to oxidation. Typical concentrations in cosmetic and pharmaceutical products are often in the range of 0.01% to 0.1% (w/w).[11] It is crucial to use the minimum concentration that provides the desired antioxidant protection to avoid potential issues like crystallization.

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W emulsion containing this compound for subsequent stability and efficacy testing.

Materials:

  • Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil

  • Aqueous Phase: Deionized water

  • Emulsifier: Tween 80 (or other suitable non-ionic emulsifier)

  • Antioxidant: this compound

  • Preservative (optional): e.g., Phenoxyethanol

  • pH adjuster (optional): Citric acid or sodium hydroxide solution

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine deionized water, the emulsifier (e.g., 2-5% w/w), and the preservative (if used). Heat to 75-80°C while stirring until all components are dissolved.

  • Prepare the Oil Phase: In a separate beaker, combine the oil phase and this compound (e.g., 0.05-0.1% w/w). Heat to 75-80°C while stirring until the this compound is completely dissolved.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

  • Cooling: Continue stirring at a lower speed and allow the emulsion to cool to room temperature.

  • pH Adjustment: Once cooled, measure the pH of the emulsion. If necessary, adjust to the target pH range (e.g., pH 5.5-6.5) using a suitable acid or base.

  • Final Homogenization: Homogenize the final emulsion for another 1-2 minutes at a moderate speed to ensure uniformity.

  • Storage: Transfer the emulsion to an airtight, light-resistant container for stability testing.

Protocol 2: Accelerated Stability Testing of an this compound Emulsion

Objective: To assess the physical and chemical stability of the emulsion under accelerated conditions to predict its shelf-life.

Procedure:

  • Sample Preparation: Aliquot the prepared emulsion into multiple containers for testing at different time points and conditions.

  • Storage Conditions: Place the samples in stability chambers under various conditions. A common accelerated condition is 40°C ± 2°C with 75% ± 5% relative humidity.[12] Include a control sample stored at room temperature (25°C ± 2°C).

  • Testing Schedule: Evaluate the samples at predetermined time points, for example, at time zero, 1 month, 2 months, 3 months, and 6 months.[13]

  • Evaluation Parameters:

    • Macroscopic Evaluation: Visually inspect for any signs of phase separation, creaming, discoloration, or changes in odor.

    • Microscopic Evaluation: Observe the droplet morphology and size distribution using an optical microscope.

    • pH Measurement: Measure the pH of the emulsion. A significant change can indicate chemical degradation.

    • Viscosity Measurement: Measure the viscosity using a viscometer. Changes can indicate alterations in the emulsion structure.

    • Particle Size Analysis: Determine the mean droplet size and polydispersity index (PDI) using a particle size analyzer. An increase in droplet size can signify coalescence or Ostwald ripening.

    • This compound Content: Quantify the concentration of this compound using a validated HPLC method to assess its chemical stability.

Visualizations

Emulsion_Instability_Troubleshooting cluster_physical Physical Instability cluster_chemical Chemical Instability start Emulsion Instability Observed phase_separation Phase Separation (Creaming/Coalescence) start->phase_separation Visual Separation crystallization Crystallization start->crystallization Solid Particles Observed discoloration Discoloration start->discoloration Color Change activity_loss Loss of Antioxidant Activity start->activity_loss Reduced Efficacy sol_homogenization Optimize Homogenization phase_separation->sol_homogenization sol_emulsifier Adjust Emulsifier Type/Concentration phase_separation->sol_emulsifier sol_viscosity Increase Viscosity phase_separation->sol_viscosity sol_concentration Optimize OG Concentration crystallization->sol_concentration sol_cooling Control Cooling Rate crystallization->sol_cooling sol_ph Adjust pH (3-6) discoloration->sol_ph sol_chelator Add Chelating Agent discoloration->sol_chelator sol_packaging Use Protective Packaging (Inert gas, Opaque) discoloration->sol_packaging activity_loss->sol_ph activity_loss->sol_packaging sol_synergy Add Synergistic Antioxidant (e.g., Vit E) activity_loss->sol_synergy

Caption: Troubleshooting workflow for common this compound emulsion instabilities.

Octyl_Gallate_Degradation_Pathway cluster_triggers Degradation Triggers OG This compound (Stable Phenol) Semiquinone Semiquinone Radical OG->Semiquinone -H⁺, -e⁻ OG->Semiquinone Forms Radical Lipid_Stable Stable Lipid (LH) OG->Lipid_Stable Donates H• triggers High pH Metal Ions (Fe³⁺, Cu²⁺) UV Light / Oxygen triggers->Semiquinone Quinone Ortho-Quinone (Colored Species) Semiquinone->Quinone -H⁺, -e⁻ Polymerization Polymerized Products (Brown Precipitates) Quinone->Polymerization Further Reactions Lipid_Radical Lipid Radical (L•) Lipid_Radical->OG Abstracts H•

Caption: Simplified degradation pathway of this compound in multiphase systems.

References

Technical Support Center: Mitigating Octyl Gallate Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving octyl gallate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?

A1: this compound primarily induces cytotoxicity through the induction of apoptosis, which is programmed cell death. This process is often initiated by mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress can damage cellular components, including membranes and DNA.

Q2: How does this compound trigger apoptosis?

A2: this compound can trigger the intrinsic apoptotic pathway. This involves the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[1] It also modulates the expression of key regulatory proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio promotes the activation of caspases, a family of proteases that execute the apoptotic process.[1]

Q3: Are there known signaling pathways affected by this compound?

A3: Yes, studies have shown that this compound can influence the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis.

Q4: Is this compound selectively toxic to cancer cells over normal cells?

A4: Research suggests that this compound exhibits a degree of selective cytotoxicity towards tumor cells.[4][5] For instance, studies have shown that hepatocytes are significantly less sensitive to alkyl gallates compared to various tumor cell lines.[4][5] Additionally, no toxic effects were observed on normal breast cells (MCF-10A) at concentrations that were cytotoxic to breast cancer cells.[6]

Q5: What strategies can be employed to mitigate the cytotoxicity of this compound in non-target cells?

A5: A primary strategy is the co-administration of antioxidants. N-acetylcysteine (NAC), a precursor to the potent intracellular antioxidant glutathione (GSH), has shown significant cytoprotective effects.[7][8][9] NAC helps to replenish depleted GSH levels and directly scavenges ROS, thereby reducing oxidative stress and protecting cells from this compound-induced damage.[7][10][11][12][13]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
PANC-1Human Pancreatic Cancer116.1[14]
AsPC-1Human Pancreatic Cancer130.5[14]
Panc 02Mouse Pancreatic Cancer10.3[14]
MCF-7Human Breast Cancer40[6]
MDA-MB-231Human Breast Cancer40[6]
MCF-10ANormal Human BreastNo toxic effect observed at 40µM[6]
SW620Human Colon Cancer35.2[15]
HCT116Human Colon Cancer32.2[15]
LO2Normal Human LiverNo significant cytotoxicity at 10-80 µM[15]
HEK293FTHuman Embryonic KidneyNo significant cytotoxicity at 10-80 µM[15]
HUVECsHuman Umbilical Vein EndothelialNo significant cytotoxicity at 10-80 µM[15]
CCD841 CoNNormal Human ColonNo significant cytotoxicity at 10-80 µM[15]

Table 2: Potential Protective Effect of N-Acetylcysteine (NAC) on Compound-Induced Cytotoxicity

This table provides an illustrative example of NAC's protective effects based on studies with other cytotoxic agents, as direct quantitative data for this compound is limited. The principle of ROS reduction and GSH replenishment is applicable.

Cytotoxic AgentCell LineCytotoxic Agent ConcentrationNAC Co-treatment Concentration% Increase in Cell Viability with NACReference
Lead NitrateHepG2 (Human Liver Carcinoma)30 µg/mL0.125 mM~20%[16]
Lead NitrateHepG2 (Human Liver Carcinoma)30 µg/mL0.25 mM~45%[16]
Lead NitrateHepG2 (Human Liver Carcinoma)30 µg/mL0.5 mM~70%[16]
H₂O₂Murine OligodendrocytesNot SpecifiedNot SpecifiedAttenuated cell death[7]
tert-Butyl HydroperoxideChang Liver CellsNot SpecifiedNot SpecifiedInhibited cytotoxicity

Experimental Protocols & Troubleshooting Guides

MTT Assay for Cell Viability

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and co-treat with mitigating agents like NAC if applicable) for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Troubleshooting Guide:

IssuePossible CauseSolution
Low Absorbance Signal - Insufficient cell number. - Reduced metabolic activity due to compound effect. - Incomplete formazan solubilization.- Optimize cell seeding density. - Ensure cells are in the logarithmic growth phase. - Increase incubation time with solubilization solution or gently pipette to mix.[17]
High Background - Contamination (bacterial or yeast). - Interference from phenol red or serum in the media.- Use sterile techniques. - Use a serum-free medium during the MTT incubation step.[17] - Include a "medium only" background control.
High Variability between Replicates - Uneven cell seeding. - Pipetting errors. - "Edge effect" in 96-well plates.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate or fill them with sterile PBS.[18]
LDH Cytotoxicity Assay

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[18] Carefully transfer the cell-free supernatant to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Solution: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[19]

Troubleshooting Guide:

IssuePossible CauseSolution
High Spontaneous Release (Untreated Control) - High cell density leading to cell death. - Overly vigorous pipetting during cell seeding.- Optimize cell seeding density. - Handle cell suspension gently.
High Background in Medium Control - High levels of LDH in the serum supplement.- Use a low-serum medium (1-5%) or a serum-free medium. - Include a "medium only" control to subtract background.
Low Signal in Positive Control (Lysis) - Incomplete cell lysis. - Low cell number.- Ensure proper mixing and incubation with the lysis buffer. - Increase the number of cells seeded.
Annexin V/PI Apoptosis Assay

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells as previously described.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin (without EDTA, as Annexin V binding is calcium-dependent).[17]

  • Washing: Wash cells with cold PBS and then with 1X Annexin V binding buffer.

  • Staining: Resuspend cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]

  • Analysis: Add 1X binding buffer and analyze the cells by flow cytometry immediately.[11]

Troubleshooting Guide:

IssuePossible CauseSolution
High Percentage of Annexin V+/PI+ Cells in Control - Poor cell health or over-confluency. - Harsh cell handling during harvesting.- Use healthy, log-phase cells. - Handle cells gently and avoid excessive centrifugation speeds.[17]
Weak or No Annexin V Signal - Insufficient calcium in the binding buffer. - Reagents have expired or were stored improperly.- Ensure the binding buffer contains the correct concentration of CaCl₂. - Use fresh reagents and store them as recommended.
High PI Staining in all Samples - Mechanical damage to cell membranes.- Reduce pipetting forces and centrifugation speed.

Signaling Pathway and Experimental Workflow Diagrams

Octyl_Gallate_Apoptosis_Pathway Octyl_Gallate This compound ROS ↑ Reactive Oxygen Species (ROS) Octyl_Gallate->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Octyl_Gallate->Mitochondrial_Dysfunction PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition Octyl_Gallate->PI3K_Akt_mTOR ROS->Mitochondrial_Dysfunction Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrial_Dysfunction->Bcl2 Bax Bax (Pro-apoptotic) Mitochondrial_Dysfunction->Bax Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound Induced Apoptosis Signaling Pathway.

Mitigation_Strategy_Workflow Experiment_Setup 1. Cell Seeding (Non-target cells) Treatment 2. Treatment Groups Experiment_Setup->Treatment Control Control (Vehicle) Treatment->Control OG_Only This compound Alone Treatment->OG_Only OG_NAC This compound + NAC Treatment->OG_NAC Incubation 3. Incubation Control->Incubation OG_Only->Incubation OG_NAC->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assessment Incubation->Cytotoxicity_Assay MTT MTT Assay (Metabolic Activity) Cytotoxicity_Assay->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity_Assay->LDH Apoptosis_Assay Annexin V/PI (Apoptosis) Cytotoxicity_Assay->Apoptosis_Assay Data_Analysis 5. Data Analysis (Compare % Viability) MTT->Data_Analysis LDH->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental Workflow for Assessing Mitigation Strategies.

NAC_Mechanism_of_Action Octyl_Gallate This compound ROS ↑ Reactive Oxygen Species (ROS) Octyl_Gallate->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage & Apoptosis Oxidative_Stress->Cell_Damage NAC N-Acetylcysteine (NAC) Cysteine ↑ L-cysteine NAC->Cysteine ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging GSH ↑ Glutathione (GSH) Synthesis Cysteine->GSH GSH->Oxidative_Stress Neutralizes Cytoprotection Cytoprotection GSH->Cytoprotection ROS_Scavenging->ROS Neutralizes ROS_Scavenging->Cytoprotection

Caption: Mechanism of N-Acetylcysteine (NAC) Cytoprotection.

References

Technical Support Center: Octyl Gallate Extraction from Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the extraction of octyl gallate from complex fatty food matrices. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty foods?

A1: The primary challenge is the interference from the lipid matrix itself. Fats and oils are often co-extracted with this compound, which can lead to several problems, including:

  • Low recovery rates: this compound can remain dissolved in the fat phase, leading to incomplete extraction.

  • Matrix effects in analysis: Co-extracted lipids can interfere with chromatographic analysis, causing signal suppression or enhancement in techniques like HPLC-MS, which can lead to inaccurate quantification.[1][2][3][4][5]

  • Instrument contamination: High-fat extracts can contaminate HPLC columns and detectors.

Q2: Which is a better approach: direct extraction of this compound from the food or extracting the fat first and then extracting this compound from the fat?

A2: Generally, direct extraction methods are preferred. Research has shown that methods involving the initial extraction of fat can be harsh and lead to a greater loss of antioxidants like this compound.[6] Cold extraction methods directly from the food matrix have been found to be more suitable.[6]

Q3: What are the recommended solvents for extracting this compound from fatty matrices?

A3: The choice of solvent is critical and depends on the specific food matrix. Due to its chemical structure, this compound is soluble in organic solvents. Commonly used and effective solvents include:

  • Methanol: Often used for its ability to precipitate some fats while dissolving the more polar gallate esters.

  • Acetonitrile: Frequently used in methods like QuEChERS for its ability to extract a wide range of analytes with good sample cleanup.

  • Ethanol: A greener alternative that can be effective, especially in combination with other techniques.[7]

  • Diethyl Ether: Has been selected for development in cold extraction methods.[6]

Q4: How can I minimize the co-extraction of fats and lipids?

A4: Several strategies can be employed to reduce lipid co-extraction:

  • Solvent Choice: Use a solvent that has a higher affinity for this compound than for the lipid matrix.

  • Low-Temperature Precipitation (Winterization): After an initial extraction with a solvent like acetonitrile or methanol, the extract can be chilled to a low temperature (e.g., -20°C or lower) to precipitate the fats, which can then be removed by centrifugation or filtration.

  • Solid-Phase Extraction (SPE): Use of SPE cartridges can effectively clean up the extract by retaining the analyte of interest while allowing the interfering lipids to pass through, or vice-versa.

  • Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where a sorbent is added to the extract to bind and remove interfering substances like fats.

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Causes Solutions
Low this compound concentration in the final extract. Inefficient extraction from the matrix.• Increase the extraction time or use a more vigorous mixing technique (e.g., vortexing, ultrasonication).• Optimize the solvent-to-sample ratio; a larger solvent volume may be needed.• Consider a different extraction solvent with higher affinity for this compound.
Analyte loss during solvent evaporation.• Evaporate the solvent at a lower temperature under a gentle stream of nitrogen.• Avoid evaporating to complete dryness, as this can make the analyte adhere to the glassware.
Incomplete phase separation in liquid-liquid extraction.• Centrifuge at a higher speed or for a longer duration to ensure a clean separation of layers.• The addition of salt can sometimes improve phase separation.
Analyte retained on the SPE cartridge.• Ensure the elution solvent is strong enough to desorb the this compound from the sorbent.• Increase the volume of the elution solvent.
HPLC Analysis Issues
Symptom Possible Causes Solutions
Peak Tailing. Secondary interactions between the analyte and the stationary phase.• Adjust the mobile phase pH. For acidic compounds like gallates, a lower pH can improve peak shape.• Add a buffer to the mobile phase to maintain a consistent pH.• Use a column with end-capping to reduce residual silanol interactions.[8]
Column overload.• Dilute the sample extract before injection.• Use a column with a higher loading capacity.
Extra-column dead volume.• Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector.• Ensure all fittings are properly connected.
Poor Resolution. Inadequate separation of this compound from other matrix components.• Optimize the mobile phase gradient to improve separation.• Try a different stationary phase with a different selectivity.• Ensure the sample solvent is compatible with the mobile phase.
Inconsistent Retention Times. Fluctuations in mobile phase composition or flow rate.• Ensure the mobile phase is properly degassed.• Check the pump for leaks and ensure it is delivering a consistent flow rate.• Use a column thermostat to maintain a stable temperature.

Data Presentation

Table 1: Comparison of Extraction Methods for Antioxidants from Edible Oils

Method Antioxidants Matrix Recovery (%) Reference
HPLC-PDABHA, BHT, PG, OG, DGEdible OilsNot specified[9]
UHPLC-UVPG, OG, DG, and othersCorn and Canola Oil97 - 114[10]
TLC-Image AnalysisPropyl GallateVegetable Oil92 - 101.3[11]

BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene, PG: Propyl gallate, OG: this compound, DG: Dodecyl gallate

Experimental Protocols

Protocol 1: Direct Solvent Extraction of this compound from Edible Oils for HPLC-UV Analysis

This protocol is a general guideline and may require optimization for specific oil matrices.

  • Sample Preparation:

    • Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.

    • Add 5.0 mL of acetonitrile (saturated with n-hexane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Extraction:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower acetonitrile layer into a clean tube.

    • Repeat the extraction of the oil phase with another 5.0 mL of acetonitrile (saturated with n-hexane).

    • Combine the acetonitrile extracts.

  • Solvent Evaporation:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the residue in 1.0 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Protocol 2: QuEChERS-based Extraction and Cleanup for Fatty Matrices

This protocol is a modified QuEChERS approach suitable for high-fat samples.

  • Sample Homogenization:

    • Weigh 5.0 g of the homogenized fatty food sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture for fat removal (e.g., C18 and PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.

Visualizations

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Evaporation Check Evaporation Step Start->Check_Evaporation Check_Cleanup Check Cleanup Step (e.g., SPE) Start->Check_Cleanup Solution_Extraction Increase extraction time/vigor Optimize solvent Increase solvent volume Check_Extraction->Solution_Extraction Solution_Evaporation Use gentle N2 stream Lower temperature Avoid complete dryness Check_Evaporation->Solution_Evaporation Solution_Cleanup Check sorbent choice Optimize elution solvent/volume Check_Cleanup->Solution_Cleanup End Improved Recovery Solution_Extraction->End Solution_Evaporation->End Solution_Cleanup->End

Caption: Troubleshooting workflow for low this compound recovery.

HPLC_Troubleshooting_Peak_Tailing Start HPLC Peak Tailing Observed Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Column Check Column Condition Start->Check_Column Check_System Check HPLC System Start->Check_System Solution_Mobile_Phase Adjust pH Add buffer Degas thoroughly Check_Mobile_Phase->Solution_Mobile_Phase Solution_Column Use column with end-capping Check for contamination Dilute sample Check_Column->Solution_Column Solution_System Minimize dead volume Check for leaks Check_System->Solution_System End Symmetrical Peak Shape Solution_Mobile_Phase->End Solution_Column->End Solution_System->End

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Refinement of Octyl Gallate Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity octyl gallate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining this compound of exceptional purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis are:

  • Direct Esterification: This is a one-step method involving the reaction of gallic acid with octanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is typically heated to facilitate the esterification and remove the water byproduct.

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the esterification reaction between gallic acid and octanol, often in the presence of a catalyst like sulfuric acid or sodium bisulfate.[2][3] This technique can significantly reduce reaction times.[2]

  • Two-Step Transesterification: This process involves first synthesizing a lower alkyl gallate (e.g., ethyl gallate) and then transesterifying it with octanol in the presence of a suitable catalyst.

Q2: What factors critically influence the purity and yield of this compound?

A2: Several factors must be carefully controlled to achieve high purity and yield:

  • Molar Ratio of Reactants: An excess of octanol is often used to drive the reaction towards the formation of the ester. Ratios of gallic acid to octanol from 1:3 to 1:18 have been reported.[1][2]

  • Catalyst: The choice and amount of catalyst are crucial. Common catalysts include sulfuric acid, p-toluenesulfonic acid (PTSA), and sodium bisulfate.[1][2]

  • Reaction Temperature and Time: Optimal temperature and reaction time are critical for driving the reaction to completion while minimizing the formation of byproducts. Temperatures typically range from 100°C to 160°C.[1][3]

  • Water Removal: The water produced during the esterification is an equilibrium reaction and must be continuously removed to favor product formation. This can be achieved through azeotropic distillation.[1]

Q3: What are the common impurities in crude this compound?

A3: The primary impurities found in crude this compound are:

  • Unreacted gallic acid

  • Unreacted octanol

  • Dioctyl ether (a byproduct formed at high temperatures)[4]

  • Water

  • Residual catalyst

Q4: How can I effectively purify crude this compound?

A4: A multi-step purification process is generally required:

  • Washing: The crude product is often first washed with water to remove residual acid catalyst and unreacted gallic acid.[1][5] A wash with a saturated sodium bicarbonate solution can also be used to neutralize any remaining acid.[3]

  • Crystallization/Recrystallization: The washed product can be crystallized from a suitable solvent, such as petroleum ether.[1] For higher purity, recrystallization can be performed.

  • Column Chromatography: For achieving the highest purity, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate) can be employed.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (while monitoring for byproduct formation).- Ensure efficient removal of water byproduct.- Optimize the molar ratio of octanol to gallic acid (increase the excess of octanol).
Loss of product during workup.- Be careful during extraction and washing steps to avoid loss of the organic layer.- Ensure complete precipitation during crystallization by cooling for a sufficient period.
Product is an Oil Instead of a Solid Presence of a significant amount of unreacted octanol or other impurities.- Ensure thorough washing to remove impurities.- Attempt crystallization from a different solvent system.- Purify via column chromatography.
High Content of Unreacted Gallic Acid in the Final Product Inefficient reaction or inadequate purification.- Re-evaluate reaction conditions (time, temperature, catalyst).- Perform an alkaline wash (e.g., with sodium bicarbonate solution) during workup to remove acidic gallic acid.[3]
Discoloration of the Final Product (e.g., yellow or brown) Oxidation of phenolic groups or presence of impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Ensure all solvents are pure and free of oxidizing agents.- Recrystallize the product, potentially with the addition of activated carbon to remove colored impurities.
Presence of Dioctyl Ether Byproduct High reaction temperatures.- Lower the reaction temperature and potentially extend the reaction time to compensate.- Dioctyl ether can be challenging to remove by simple crystallization. Column chromatography may be necessary for complete removal.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst Reaction Conditions Yield Purity Reference
Direct EsterificationSulfuric Acid140°C, 7 hours75%65% (crude)[5]
Direct EsterificationSulfuric Acid160°C, 5-6 hours (vacuum)75%~95% (after purification)[1]
Microwave-AssistedSulfuric Acid100°C, 50 minutes70%Not specified[3]
Microwave-AssistedSodium Bisulfate360W, 15 minutes91.2%Not specified[2]

Experimental Protocols

Protocol 1: High-Purity this compound Synthesis via Direct Esterification and Crystallization

This protocol is adapted from a method yielding approximately 95% purity.[1]

Materials:

  • Gallic acid

  • n-Octanol

  • Sulfuric acid (96%)

  • Petroleum ether (boiling point 40-60°C)

Procedure:

  • Reaction Setup: In a reactor equipped for distillation (e.g., Rotavapor), heat n-octanol (e.g., 14.2 moles) to 60°C.

  • Addition of Reactants: Add gallic acid (e.g., 4.73 moles) and a catalytic amount of concentrated sulfuric acid (e.g., 6 g). A molar ratio of gallic acid to octyl alcohol of 1:3 is recommended.[1]

  • Esterification: Heat the mixture to 160°C under a vacuum of -0.4 bar. Continuously distill the azeotrope of water and octyl alcohol for approximately 5-6 hours.

  • Cooling: After the reaction is complete, cool the reaction mixture to approximately 55°C with stirring.

  • Crystallization: In a separate reactor, heat petroleum ether to approximately 55°C. Add the warm reaction mixture to the warm petroleum ether.

  • Cooling and Filtration: Allow the mixture to cool to room temperature over approximately 5 hours to crystallize the this compound. Collect the impure crystals by filtration.

  • Washing: Wash the crystals with room temperature petroleum ether.

  • Drying: Dry the washed crystals under vacuum at approximately 60°C for 24 hours to obtain this compound of approximately 95% purity.[1]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a rapid microwave-assisted method.[3]

Materials:

  • Gallic acid

  • n-Octanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reaction flask, combine gallic acid (e.g., 0.3 mmol), n-octanol (e.g., 0.9 mmol), and concentrated sulfuric acid (e.g., 0.07 mL).

  • Microwave Reaction: Seal the flask and place it in a microwave reactor. Irradiate at 100°C for 50 minutes.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the volatile components.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 20 mL) and saturated sodium chloride solution (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (3:7 v/v) eluent to yield pure this compound.[3]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reactants Gallic Acid + n-Octanol + Catalyst Reaction Esterification (Heating / Microwave) Reactants->Reaction Crude Crude this compound Mixture Reaction->Crude Wash Washing (Water / Bicarbonate) Crude->Wash Workup Crystallize Crystallization (Petroleum Ether) Wash->Crystallize Filter Filtration Crystallize->Filter Dry Drying Filter->Dry Pure High-Purity This compound Dry->Pure

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_check1 Initial Checks cluster_solutions Corrective Actions Start Low Purity this compound UnreactedGA High Unreacted Gallic Acid? Start->UnreactedGA OilyProduct Product is an Oil? Start->OilyProduct UnreactedGA->OilyProduct No OptimizeReaction Optimize Reaction: - Increase Time/Temp - Improve Water Removal UnreactedGA->OptimizeReaction Yes AlkalineWash Perform Alkaline Wash UnreactedGA->AlkalineWash Yes ColumnChrom Purify via Column Chromatography OilyProduct->ColumnChrom Yes Recrystallize Recrystallize from a different solvent OilyProduct->Recrystallize Yes Final Product is solid, proceed with further analysis

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Octyl Gallate Antifungal Activity & pH Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the influence of pH on the antifungal activity of octyl gallate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the antifungal activity of this compound?

A1: Based on current scientific literature, the fungicidal activity of this compound is generally considered to be independent of pH.[1][2] Studies have shown that its efficacy against fungi like Saccharomyces cerevisiae and Zygosaccharomyces bailii is not significantly influenced by pH values.[1] Therefore, extensive optimization of pH is likely not necessary for maximizing its direct antifungal effect.

Q2: Why is the antifungal activity of this compound considered pH-independent?

A2: The primary mechanism of this compound's antifungal action is attributed to its properties as a nonionic surface-active agent (surfactant).[1][2][3] It is thought to disrupt the fungal plasma membrane by interrupting the lipid bilayer-protein interface, leading to a decrease in membrane fluidity and inhibition of plasma membrane H+-ATPase.[1][4][5] As a nonionic compound, its structure and surfactant properties do not significantly change with variations in pH, explaining its consistent activity across different pH levels.

Q3: I am observing variations in this compound's antifungal activity at different pH levels in my experiments. What could be the cause?

A3: While the direct antifungal activity of this compound is not pH-dependent, several indirect factors in an experimental setup can be influenced by pH, leading to apparent variations in efficacy. Please refer to our Troubleshooting Guide below for potential causes and solutions.

Q4: Does pH affect the stability or solubility of this compound in my experimental medium?

A4: this compound is very slightly soluble in water but soluble in alcohol.[6] While its intrinsic stability is not reported to be highly pH-sensitive within typical biological ranges, extreme pH values or specific buffer components could potentially affect its long-term stability or solubility in your specific test medium. It is good practice to ensure the compound is fully dissolved and stable in your experimental conditions.

Data Presentation

As published research indicates that the fungicidal activity of this compound is not influenced by pH, a table comparing Minimum Inhibitory Concentrations (MIC) or Minimum Fungicidal Concentrations (MFC) at different pH values is not available in the literature.[1] The reported MFC values are generally presented without pH as a variable.

FungusMinimum Fungicidal Concentration (MFC)
Saccharomyces cerevisiae ATCC775425 µg/mL (89 µM)[1][2]
Zygosaccharomyces bailii ATCC 6048350 µg/mL (177 µM)[1][2]
Lenzites betulinaEC50 of 74.65 µg/mL[7]
Trametes versicolorEC50 of 95.80 µg/mL[7]

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Materials:

  • This compound (analytical grade)

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile fungal growth medium (e.g., RPMI 1640 with MOPS buffer, Yeast Nitrogen Base)

  • Fungal inoculum, standardized to the required cell density (e.g., 1-5 x 10^6 cells/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the 96-well plate using the chosen growth medium to achieve the desired final concentration range. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects fungal growth.

  • Inoculum Preparation: Culture the test fungus on an appropriate agar medium. Prepare a suspension of the fungus in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (fungus in medium without this compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test fungus for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Note on pH control: If investigating perceived pH effects, the growth medium should be buffered to the desired pH values (e.g., 5.0, 7.0). It is crucial to verify that the pH of the medium remains stable throughout the incubation period.

Mandatory Visualizations

OctylGallate_Mechanism cluster_Environment External Environment cluster_Fungus Fungal Cell Octyl_Gallate This compound (Nonionic Surfactant) Membrane Plasma Membrane Octyl_Gallate->Membrane Disrupts lipid bilayer ATPase H+-ATPase Octyl_Gallate->ATPase Inhibits Membrane_Fluidity Decreased Membrane Fluidity Membrane->Membrane_Fluidity Leads to Cell_Death Fungicidal Effect ATPase->Cell_Death Contributes to Membrane_Fluidity->Cell_Death Contributes to

Caption: Mechanism of this compound's antifungal action.

Troubleshooting_pH Start Observed pH-dependent activity of this compound Check_Medium Is the medium pH stable throughout the experiment? Start->Check_Medium First Check Check_Fungus Does the fungus's growth or susceptibility change with pH? Check_Medium->Check_Fungus Yes Rebuffer Re-buffer the medium and re-measure pH post-incubation Check_Medium->Rebuffer No Check_Compound Is this compound stable and soluble at all tested pH values? Check_Fungus->Check_Compound No Control_Growth Perform growth curves of the fungus at different pH values (without the compound) Check_Fungus->Control_Growth Unsure Verify_Solubility Visually inspect for precipitation. Use spectroscopy to check for degradation at different pH values. Check_Compound->Verify_Solubility Unsure Conclusion Observed effect is likely indirect or an artifact of the experimental system. Check_Compound->Conclusion Yes Rebuffer->Check_Fungus Control_Growth->Check_Compound Verify_Solubility->Conclusion

References

Improving the long-term stability of octyl gallate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the long-term stability of octyl gallate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for dissolving this compound for research purposes. DMSO is often preferred for achieving higher concentration stock solutions.

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For shorter-term storage, -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How long can I store my this compound stock solution?

A3: The stability of your stock solution will depend on the solvent and storage temperature. The following table provides general stability guidelines.

Data Presentation

SolventStorage TemperatureRecommended DurationNotes
DMSO-20°CUp to 3 monthsAvoid repeated freeze-thaw cycles.
DMSO-80°CUp to 12 monthsConsidered optimal for long-term storage.
Ethanol-20°CUp to 1 month
Ethanol-80°CUp to 6 months

Note: This data is compiled from general laboratory best practices. It is highly recommended to perform your own stability studies for critical applications.

Q4: My this compound solution has turned a brownish color. What could be the cause?

A4: A brownish discoloration is often indicative of oxidation, a primary degradation pathway for this compound. This can be accelerated by exposure to light, air (oxygen), and trace metal ions. Ensure your solvents are of high purity and consider using amber vials for storage to protect the solution from light. The presence of iron, in particular, can cause this compound solutions to darken.

Q5: I observed a precipitate in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur, especially with DMSO stock solutions. To redissolve the precipitate, you can vortex the solution, sonicate it in a water bath, or gently warm it to 37°C. Ensure the precipitate is fully dissolved before use to guarantee an accurate concentration.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the stock solution has been stored at the appropriate temperature and protected from light.

    • Check for Discoloration: Any change in color may indicate degradation.

    • Prepare a Fresh Stock Solution: If in doubt, prepare a fresh stock solution from solid this compound.

    • Perform Quality Control: Use an analytical method like HPLC (see Experimental Protocols section) to determine the concentration of your stock solution.

Issue 2: Poor Solubility or Precipitation

  • Possible Cause: Incorrect solvent, low-quality solvent, or exceeding the solubility limit.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Ensure you are using an appropriate solvent like DMSO or ethanol.

    • Use High-Purity Solvents: Water content in solvents like DMSO can reduce the solubility of this compound. Use anhydrous, high-purity solvents.

    • Check Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.

    • Aid Dissolution: Gentle warming and sonication can help dissolve the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a screw cap

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 28.23 mg of this compound using a calibrated analytical balance.

    • Transfer the solid this compound to a clean, dry amber glass vial.

    • Add 10 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to assess the purity and concentration of this compound in stock solutions over time.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare Standards: Create a series of calibration standards of known this compound concentrations in the mobile phase.

    • Prepare Sample: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration standards.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Data Interpretation: The concentration of this compound in your stock solution can be determined by comparing the peak area of your sample to the calibration curve generated from the standards. A decrease in the peak area over time or the appearance of new peaks indicates degradation.

Mandatory Visualizations

Octyl_Gallate_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation OG This compound GA Gallic Acid OG->GA H₂O Octanol 1-Octanol OG->Octanol H₂O Oxidation_Products Oxidized Products (e.g., Semiquinones, Quinones) OG->Oxidation_Products O₂, Light, Metal Ions

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Inspect Stock Solution: - Discoloration? - Precipitate? Start->Check_Solution Check_Storage Verify Storage Conditions: - Correct Temperature? - Light Protected? Check_Solution->Check_Storage No Degradation_Suspected Degradation Suspected Check_Solution->Degradation_Suspected Yes Check_Storage->Degradation_Suspected No No_Issue No Obvious Issues Check_Storage->No_Issue Yes Prepare_Fresh Prepare Fresh Stock Solution Degradation_Suspected->Prepare_Fresh QC_Analysis Perform HPLC Analysis for Concentration & Purity Prepare_Fresh->QC_Analysis Use_New_Stock Use New, Validated Stock Solution QC_Analysis->Use_New_Stock Investigate_Other Investigate Other Experimental Variables No_Issue->Investigate_Other

Caption: Troubleshooting workflow for inconsistent results.

Technical Support Center: Controlling Octyl Gallate Migration from Polymer Packaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling the migration of octyl gallate from polymer packaging. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer packaging?

This compound is an antioxidant, an ester of gallic acid and octanol.[1] It is frequently incorporated into polymers used for food and pharmaceutical packaging to prevent oxidative degradation of the packaged product and the polymer itself, thereby extending shelf life.[1]

Q2: What is "migration" in the context of polymer packaging and why is it a concern?

Migration is the transfer of substances from the packaging material into the packaged product.[2] This process can be influenced by various factors, including the chemical nature of the migrant and the polymer, temperature, and the type of food or product.[2] The migration of additives like this compound is a safety concern as it can lead to consumer exposure to these chemicals.[3]

Q3: What are the primary factors that control the migration of this compound?

The migration of this compound is a complex process governed by several factors:

  • Polymer Properties: The type of polymer, its crystallinity, density, and molecular structure significantly impact migration.[4]

  • Migrant Properties: The molecular weight and polarity of this compound influence its diffusion rate within the polymer.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion and migration of this compound.[3]

  • Contact Time: Longer contact periods between the packaging and the product allow for greater migration.

  • Food/Product Composition: The nature of the product, particularly its fat content, can greatly influence the extent of migration. Fatty foods or simulants tend to promote higher migration of lipophilic antioxidants like this compound.[3]

Q4: How does the choice of polymer affect this compound migration?

The choice of polymer is a critical factor in controlling migration. Different polymers have varying degrees of compatibility with this compound and different barrier properties.

  • Polyolefins (PE, PP): Low-density polyethylene (LDPE) generally allows for higher migration rates compared to high-density polyethylene (HDPE) due to its less crystalline structure.[3] Polypropylene (PP) can also be a source of antioxidant migration.

  • Biodegradable Polymers (PLA, PHA): The structure of the polymer plays a significant role. For instance, the more compact structure of polylactide (PLA) significantly reduces the migration of gallates compared to the more porous structure of polyhydroxyalkanoates (PHA).[1]

Q5: What is the role of food simulants in migration testing?

Food simulants are solvents that mimic the properties of different types of food to provide a standardized method for migration testing.[5] Commonly used food simulants include:

  • Aqueous/Acidic Foods: Distilled water or 3% acetic acid.

  • Alcoholic Foods: Ethanol solutions (e.g., 10%, 50%).

  • Fatty Foods: Olive oil, isooctane, or 95% ethanol.[6]

The choice of simulant is crucial as it significantly affects the migration level, with fatty food simulants generally leading to higher migration of this compound.[3]

Q6: How can I quantify the amount of this compound that has migrated?

The most common and reliable method for quantifying this compound migration is High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector. The general steps involve:

  • Performing the migration experiment using a food simulant.

  • Collecting the food simulant at specified time points.

  • Preparing the sample, which may involve liquid-liquid extraction or solid-phase extraction to isolate the this compound.

  • Injecting the prepared sample into the HPLC system.

  • Quantifying the concentration of this compound by comparing the peak area to a calibration curve prepared with known standards.

Q7: What are the regulatory limits for this compound migration?

Regulatory limits for food contact materials are established to ensure consumer safety. In the European Union, specific migration limits (SMLs) are set for certain substances. While a specific SML for this compound is not explicitly mentioned in the top-level search results, the overall migration limit (OML) for all substances from a plastic material into food is 10 milligrams per square decimeter (mg/dm²) of the contact surface or 60 milligrams per kilogram (mg/kg) of food simulant. It is crucial to consult the latest versions of relevant regulations, such as Regulation (EU) No 10/2011, for specific details and any updates on SMLs for individual substances.

Troubleshooting Guide

Problem: High variability in migration results between replicate experiments.

  • Possible Cause: Inconsistent sample preparation or contact between the polymer and the food simulant.

  • Solution: Ensure that the surface area-to-volume ratio of the polymer to the simulant is consistent across all replicates. Standardize the cutting and handling of polymer samples to avoid surface contamination or variations in thickness. Ensure complete and uniform contact between the polymer and the simulant.

  • Possible Cause: Fluctuations in experimental conditions.

  • Solution: Use a calibrated incubator or oven to maintain a constant and uniform temperature throughout the experiment. Precisely control the duration of the migration test for all samples.

Problem: No detectable migration of this compound.

  • Possible Cause: The migration level is below the detection limit of the analytical method.

  • Solution: Concentrate the food simulant sample before HPLC analysis using solid-phase extraction (SPE) or evaporation. Optimize the HPLC method for higher sensitivity, for instance, by adjusting the mobile phase or increasing the injection volume.

  • Possible Cause: The experimental conditions are not aggressive enough to induce significant migration.

  • Solution: Increase the temperature or extend the duration of the migration test, within the limits of realistic use conditions. Use a food simulant with a higher affinity for this compound, such as 95% ethanol or isooctane for fatty food simulation.

Problem: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause: Contamination from solvents, glassware, or the polymer itself (e.g., other additives or degradation products).

  • Solution: Run a blank analysis of the food simulant and all solvents used. Ensure all glassware is thoroughly cleaned. Analyze an extract of the polymer film itself to identify other potential migrants.

  • Possible Cause: Degradation of this compound during the experiment or sample preparation.

  • Solution: Store samples in the dark and at low temperatures to prevent degradation. Use appropriate analytical standards to confirm the retention time and spectral properties of this compound.

Experimental Protocols

Detailed Methodology for Migration Testing of this compound from Polymer Film

This protocol outlines a typical procedure for determining the specific migration of this compound from a polymer film into a food simulant, followed by quantification using HPLC.

1. Materials and Reagents:

  • Polymer film containing this compound.

  • Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, 95% ethanol, olive oil).

  • This compound standard (≥99.0% purity).[1]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Glass migration cells or containers.

  • Calibrated incubator or oven.

  • HPLC system with UV or diode-array detector.

2. Sample Preparation:

  • Cut the polymer film into precise dimensions (e.g., 1 cm²).[1]

  • Clean the surface of the polymer samples with a suitable solvent (e.g., ethanol) to remove any surface contaminants, and then dry them in a desiccator.

3. Migration Experiment:

  • Place the prepared polymer samples into the migration cells.

  • Add a specific volume of the pre-heated food simulant to achieve a defined surface area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the migration cells to prevent evaporation.

  • Place the cells in a calibrated incubator at the desired temperature (e.g., 40 °C) for a specified duration (e.g., 10 days).

  • At predetermined time intervals (e.g., 1, 3, 7, and 10 days), withdraw an aliquot of the food simulant for analysis.

4. Sample Analysis by HPLC:

  • For aqueous simulants: The sample may be directly injected or may require concentration using solid-phase extraction (SPE).

  • For fatty food simulants (e.g., olive oil): A liquid-liquid extraction or other suitable sample clean-up procedure is necessary to separate the this compound from the fatty matrix.

  • Prepare a calibration curve by dissolving the this compound standard in the corresponding food simulant to create a series of known concentrations.

  • Inject the prepared samples and standards into the HPLC system.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

5. Data Reporting:

  • Express the migration results in mg of this compound per kg of food simulant (mg/kg) or mg of this compound per dm² of the polymer surface (mg/dm²).

Quantitative Data Summary

The following tables summarize representative data on antioxidant migration. Note that specific quantitative data for this compound is limited in the literature; therefore, data for other gallates and commonly used antioxidants are included to illustrate the effects of different parameters. The specific antioxidant is noted in each table.

Table 1: Influence of Polymer Type on Gallate Migration into Ethanol

Polymer TypeMigrantMigration after 14 days (mg/L)
Polylactide (PLA)Ethyl Gallate~2.5
Polyhydroxyalkanoate (PHA)Ethyl Gallate~6.0
Polylactide (PLA)Propyl Gallate~2.0
Polyhydroxyalkanoate (PHA)Propyl Gallate~5.0
Polylactide (PLA)This compound ~1.5
Polyhydroxyalkanoate (PHA)This compound ~3.5
Data is estimated from graphical representations in a study by Masek et al. (2020) and shows significantly lower migration from the more compact PLA structure compared to the porous PHA.[1]

Table 2: Effect of Food Simulant on Antioxidant Migration from Polyolefins

PolymerAntioxidantFood SimulantTemperature (°C)Time (days)Migration Level
LDPEBHT50% Ethanol40-90% of initial amount
LDPEBHT95% Ethanol40-Nearly total migration
LDPEIrganox 10768% Ethanol100-Higher than HDPE
LDPEIrganox 107695% Ethanol100-100% of initial amount
HDPEIrganox 1076Olive Oil--Minimal
This table compiles data from a systematic review, illustrating the significant impact of the food simulant's nature on migration. Fatty food simulants (95% ethanol, olive oil) generally cause higher migration of lipophilic antioxidants.[3]

Table 3: Impact of Temperature on Antioxidant Migration from Polyethylene

PolymerAntioxidantFood SimulantTemperature (°C)Migration Outcome
LDPEIrganox 10768% Ethanol100Higher migration than HDPE
HDPEIrganox 10768% Ethanol100Lower migration than LDPE
LDPEIrganox 107695% Ethanol100100% migration
HDPEIrganox 107695% Ethanol100~70% migration
Data from a systematic review demonstrates that higher temperatures dramatically increase antioxidant migration.[3]

Mandatory Visualizations

MigrationFactors cluster_polymer Polymer Properties cluster_conditions Experimental Conditions cluster_product Product/Simulant Properties PolymerType Polymer Type (e.g., LDPE, HDPE, PLA) Migration This compound Migration PolymerType->Migration Crystallinity Crystallinity & Density Crystallinity->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration FoodSimulant Food Simulant Type (Aqueous vs. Fatty) FoodSimulant->Migration MigrationWorkflow Start Start: Polymer Film with this compound Prep 1. Prepare Polymer Samples (Cut to size, clean) Start->Prep Exposure 2. Migration Exposure (Immerse in food simulant at controlled T and t) Prep->Exposure Sampling 3. Sample Food Simulant (Withdraw aliquots at time intervals) Exposure->Sampling Analysis 4. HPLC Analysis (Sample prep, injection, quantification) Sampling->Analysis End End: Report Migration Results (mg/kg or mg/dm²) Analysis->End

References

Validation & Comparative

Validating the Antifungal Efficacy of Octyl Gallate Against Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of octyl gallate's antifungal performance against the opportunistic pathogen Aspergillus niger. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative antifungal agents, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The table below summarizes available data for this compound and other common antifungal agents against various Aspergillus species. Direct comparative data for this compound against Aspergillus niger is limited in published literature; therefore, data from closely related species are included for a broader perspective.

Table 1: Comparative Antifungal Efficacy Against Aspergillus Species

Antifungal Agent Fungal Species MIC (µg/mL) MFC (µg/mL) Citation(s)
This compound (OG) Aspergillus flavus, A. parasiticus Not specified >215 (Used in combination with Caspofungin) [1]
Caspofungin (CAS) Aspergillus flavus, A. parasiticus Not specified >128 [1]
OG + CAS (Synergy) Aspergillus flavus, A. parasiticus FICI ≤ 0.5 FFCI > 2.0 [1]
Voriconazole Aspergillus flavus Not specified 4 [2]
Aspergillus fumigatus, A. terreus Not specified >8 [2]
Amphotericin B Aspergillus fumigatus Not specified 1 [2]
Aspergillus flavus Not specified 2 [2]
Aspergillus terreus Not specified >16 [2]

| Itraconazole | Aspergillus niger (Resistant Isolate) | >16 | Not specified |[3] |

FICI: Fractional Inhibitory Concentration Index; FFCI: Fractional Fungicidal Concentration Index. A FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Reproducible validation of antifungal efficacy requires standardized protocols. The following methodology for determining MIC and MFC is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for molds.[4][5]

Broth Microdilution Method for MIC and MFC Determination

1. Preparation of Fungal Inoculum:

  • Aspergillus niger is grown on Potato Dextrose Agar (PDA) at 30°C for 2-5 days to encourage sporulation.[4][6]

  • Conidia are harvested by flooding the plate with a sterile saline solution containing 0.05% Tween 80. The surface is gently scraped to release the spores.

  • The resulting suspension is passed through sterile gauze to remove mycelial fragments.

  • A hemocytometer is used to count the conidia. The suspension is diluted in RPMI 1640 medium (supplemented with 2% glucose) to a final concentration of 1 x 10⁵ conidia/mL.[5][7]

2. Assay Procedure:

  • Two-fold serial dilutions of this compound and other test compounds are prepared in RPMI medium directly in a 96-well microtiter plate.

  • Each well is inoculated with an equal volume of the standardized A. niger conidial suspension.

  • A positive control well (fungus and medium, no drug) and a negative control well (sterile medium only) are included on each plate.

  • The plate is incubated at 35°C for 48 hours.[5]

3. Data Interpretation:

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that results in complete visual inhibition of fungal growth. This can be confirmed by measuring optical density at 600 nm.[4][7]

  • MFC Determination: An aliquot (10-20 µL) from each well showing no visible growth is sub-cultured onto a fresh, drug-free PDA plate. The plates are incubated at 35°C for 48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the subculture, corresponding to a ≥99.9% kill rate.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow, the proposed mechanism of action for this compound, and a comparison with other antifungal classes.

experimental_workflow cluster_prep 1. Inoculum Preparation cluster_assay 2. Microdilution Assay cluster_results 3. Endpoint Determination culture Culture A. niger on PDA (30°C, 2-5 days) harvest Harvest Conidia (Saline + Tween 80) culture->harvest quantify Count and Adjust Suspension (1x10^5 conidia/mL in RPMI) harvest->quantify inoculation Inoculate wells with Conidial Suspension quantify->inoculation dilution Prepare Serial Drug Dilutions in 96-well plate dilution->inoculation incubation Incubate Plate (35°C, 48h) inoculation->incubation mic Read MIC (Lowest concentration with no growth) incubation->mic subculture Subculture from clear wells onto fresh PDA mic->subculture mfc Read MFC (Lowest concentration with no recovery) subculture->mfc

Caption: Workflow for antifungal susceptibility testing.

mechanism_of_action Proposed Mechanism of this compound cluster_cell Aspergillus niger Cell OG This compound membrane_disruption Disruption of Lipid Bilayer (Surfactant-like action) OG->membrane_disruption h_atpase Inhibition of Plasma Membrane H+-ATPase OG->h_atpase ros Acts as a Pro-oxidant OG->ros loss_integrity Loss of Membrane Integrity and Fluidity membrane_disruption->loss_integrity h_atpase->loss_integrity oxidative_stress Increased Oxidative Stress (ROS Accumulation) ros->oxidative_stress cell_death Fungicidal Effect oxidative_stress->cell_death loss_integrity->cell_death

Caption: Proposed dual-action mechanism of this compound.

comparative_mechanisms Primary Targets of Antifungal Classes cluster_antifungals Antifungal Agent / Class cluster_targets Fungal Cell Target echinocandins Echinocandins (e.g., Caspofungin) cell_wall Cell Wall (β-1,3-glucan synthesis) echinocandins->cell_wall Inhibits azoles Azoles (e.g., Voriconazole) cell_membrane_erg Cell Membrane (Ergosterol Synthesis) azoles->cell_membrane_erg Inhibits polyenes Polyenes (e.g., Amphotericin B) cell_membrane_int Cell Membrane (Direct Disruption / Integrity) polyenes->cell_membrane_int Binds Ergosterol, forms pores octyl_gallate This compound octyl_gallate->cell_membrane_int Disrupts Lipid Bilayer

Caption: Comparative overview of antifungal drug targets.

References

A Comparative Guide: Octyl Gallate vs. BHT as Polymer Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant is critical in the development of stable and durable polymer-based materials. This guide provides an objective comparison of two commonly used phenolic antioxidants, Octyl Gallate and Butylated Hydroxytoluene (BHT), focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Both this compound and Butylated Hydroxytoluene (BHT) are effective radical-scavenging antioxidants that protect polymers from thermo-oxidative degradation. BHT is a widely studied and cost-effective synthetic antioxidant, demonstrating significant efficacy in polyolefins like polyethylene.[1] this compound, an ester of gallic acid, also shows strong antioxidant properties and has been evaluated in polymers such as polypropylene and biodegradable polyesters.[2][3] The choice between these two antioxidants often depends on the specific polymer matrix, processing conditions, and long-term stability requirements of the final product.

Performance Data Comparison

The following tables summarize key performance data for this compound and BHT in relevant polymer systems. It is important to note that direct, head-to-head comparisons in the same polymer under identical conditions are limited in publicly available literature. The data presented here is compiled from separate studies and should be interpreted with this in mind.

Table 1: Oxidation Induction Time (OIT) Data

AntioxidantPolymerConcentration (wt%)Test Temperature (°C)OIT (minutes)Reference
BHTPolypropylene (PP)0.1200~15-20[2]
This compoundPolypropylene (PP)0.1200~49[2]
BHTLLDPENot specified200~10-15[4]
This compoundLLDPENot specified200~49[4]

Table 2: Accelerated Aging Performance in Polyethylene

AntioxidantConcentration (wt%)Maximum Oxidation Index*Crosslink Density (mol/dm³)Reference
Control (No Antioxidant)00.500.203[1]
BHT0.10.210.139[1]

*Lower values indicate better oxidative stability.

Antioxidant Mechanisms of Action

Both this compound and BHT function as primary antioxidants, also known as chain-breaking antioxidants. They interrupt the free-radical chain reaction of polymer auto-oxidation.

Polymer Auto-oxidation Signaling Pathway

The degradation of polymers in the presence of heat and oxygen follows a well-established free-radical chain reaction. This process can be visualized as a signaling pathway with three main stages: initiation, propagation, and termination.

Polymer Auto-oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, UV Light, Mechanical Stress Polymer Polymer Chain (RH) Initiator->Polymer Energy Input Alkyl_Radical Alkyl Radical (R.) Polymer->Alkyl_Radical Homolytic Cleavage Hydroperoxide Hydroperoxide (ROOH) Alkyl_Radical_2 Alkyl Radical (R.) Oxygen Oxygen (O2) Non_Radical_Products Non-Radical Products Alkyl_Radical->Non_Radical_Products Combination Peroxy_Radical Peroxy Radical (ROO.) Oxygen->Peroxy_Radical Rapid Reaction Peroxy_Radical->Polymer Hydrogen Abstraction Peroxy_Radical->Hydroperoxide Peroxy_Radical->Alkyl_Radical_2 Peroxy_Radical->Non_Radical_Products Combination Hydroperoxide->Alkyl_Radical Decomposition (Chain Branching)

Figure 1: Polymer Auto-oxidation Cascade
Inhibition by Phenolic Antioxidants

Phenolic antioxidants like this compound and BHT interrupt the propagation stage of auto-oxidation by donating a hydrogen atom from their hydroxyl group to the reactive peroxy radical (ROO•). This deactivates the peroxy radical and forms a stable antioxidant radical that does not readily participate in further chain reactions.

Antioxidant Inhibition Peroxy_Radical Peroxy Radical (ROO.) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Phenolic_Antioxidant->Hydroperoxide H-atom Donation Antioxidant_Radical Stable Antioxidant Radical (ArO.) Phenolic_Antioxidant->Antioxidant_Radical

Figure 2: Radical Scavenging by Phenolic Antioxidants

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of polymer antioxidants.

Oxidation Induction Time (OIT)

Objective: To determine the time until the onset of oxidative degradation of a material under isothermal conditions in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

Standard: ASTM D3895, ISO 11357-6

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan.

  • The sample is placed in a Differential Scanning Calorimeter (DSC) cell.

  • The cell is purged with an inert gas, typically nitrogen, to remove any oxygen.

  • The sample is heated under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C for polypropylene).

  • Once the temperature has stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.

  • The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak, which is the OIT.

OIT_Workflow cluster_setup Sample Preparation & Setup cluster_test DSC Testing Procedure cluster_result Result Sample_Prep Prepare Polymer Sample (5-10 mg) Place_in_Pan Place in Aluminum Pan Sample_Prep->Place_in_Pan Load_DSC Load into DSC Cell Place_in_Pan->Load_DSC N2_Purge Purge with Nitrogen Heat Heat to Isothermal Temp (e.g., 200°C) N2_Purge->Heat Stabilize Stabilize Temperature Heat->Stabilize Switch_O2 Switch to Oxygen Stabilize->Switch_O2 Record_Time Record Time to Exotherm Switch_O2->Record_Time OIT_Value Oxidation Induction Time (OIT) in minutes Record_Time->OIT_Value

Figure 3: OIT Experimental Workflow
Melt Flow Index (MFI) Stability

Objective: To assess the effect of an antioxidant on the processability and stability of a polymer by measuring its melt flow rate before and after processing or aging. A stable MFI indicates that the antioxidant is preventing significant chain scission or cross-linking.

Standard: ASTM D1238, ISO 1133

Methodology:

  • The polymer, with and without the antioxidant, is processed through an extruder or subjected to multiple molding cycles.

  • A sample of the processed polymer is placed in the heated barrel of a melt flow indexer at a specified temperature.

  • A standard weight is applied to a piston, which forces the molten polymer through a die of a specific diameter.

  • The extrudate is collected over a set period of time and weighed.

  • The MFI is calculated in grams per 10 minutes.

Long-Term Heat Aging

Objective: To simulate the long-term effects of heat on a polymer and evaluate the antioxidant's ability to prevent degradation over time.

Standard: ASTM D3045

Methodology:

  • Test specimens of the polymer with and without the antioxidant are prepared.

  • The specimens are placed in a circulating air oven at an elevated temperature for a specified duration (e.g., 1000 hours at 150°C).

  • At regular intervals, samples are removed from the oven.

  • The removed samples are then tested for changes in physical properties (e.g., tensile strength, elongation) and chemical properties (e.g., carbonyl index).

Carbonyl Index Measurement

Objective: To quantify the extent of oxidative degradation in a polymer by measuring the formation of carbonyl groups using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

  • An FTIR spectrum of the aged polymer sample is obtained, typically using an Attenuated Total Reflectance (ATR) accessory.

  • The area of the carbonyl absorption peak (typically in the range of 1700-1750 cm⁻¹) is measured.

  • The area of a reference peak that does not change with degradation (e.g., a C-H bending vibration) is also measured.

  • The carbonyl index is calculated as the ratio of the carbonyl peak area to the reference peak area. An increase in the carbonyl index signifies increased oxidation.

Conclusion

Both this compound and BHT are effective phenolic antioxidants for polymers. The selection of one over the other will depend on the specific application, polymer type, processing conditions, and regulatory requirements. BHT is a well-established and economical choice, particularly for polyolefins. This compound presents a viable alternative, with studies indicating good performance in polypropylene and other polymers. For critical applications, it is recommended that both antioxidants be evaluated under conditions that closely mimic the intended use of the final product.

References

A Comparative Guide to the Cross-Validation of HPLC and Spectroscopic Methods for Octyl Gallate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of octyl gallate, a widely used antioxidant in the pharmaceutical and food industries. The following sections present detailed experimental protocols, a comparative analysis of validation parameters, and a visual representation of the cross-validation workflow, offering researchers a comprehensive resource for selecting the appropriate analytical method for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. This method offers high resolution and sensitivity, allowing for the separation, identification, and quantification of individual components in a complex mixture. For this compound analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

UV-Vis Spectrophotometry is a simpler and more rapid analytical technique based on the principle of light absorption by a substance. Molecules with chromophores, such as the aromatic ring in this compound, absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectrophotometric analysis of this compound are provided below. These protocols are based on established and validated methods for similar phenolic compounds and antioxidants.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from validated procedures for the analysis of phenolic antioxidants in various matrices.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is typically effective. A common gradient profile starts with a higher proportion of solvent A, gradually increasing the proportion of solvent B to elute the more nonpolar this compound.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Column Temperature: The column is maintained at a constant temperature, typically 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of 275 nm, which corresponds to an absorption maximum for gallic acid derivatives.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. Working standards are prepared by diluting the stock solution. Samples containing this compound are extracted with an appropriate solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

UV-Vis Spectrophotometric Method

This protocol is based on the spectrophotometric determination of gallic acid and can be adapted for this compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Ethanol or methanol can be used as the solvent to dissolve this compound.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a standard solution over a range of 200-400 nm. The λmax for gallic acid is around 273 nm, and a similar wavelength is expected for this compound.

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Measurement: The sample containing this compound is dissolved in the same solvent, and its absorbance is measured at the λmax. The concentration of this compound in the sample is then determined using the calibration curve.

Comparative Data Presentation

The performance of HPLC and UV-Vis spectrophotometric methods can be evaluated and compared based on several key validation parameters. The following table summarizes typical performance characteristics for the analysis of this compound or similar phenolic compounds.

Validation ParameterHPLCUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD%) < 2%< 5%
Specificity/Selectivity High (separates from other components)Low (potential for interference from other absorbing compounds)
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Analysis Time per Sample 15 - 30 minutes2 - 5 minutes
Cost per Analysis HigherLower
Instrumentation Complexity HighLow

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and spectroscopic methods for the determination of this compound.

CrossValidationWorkflow start Start: Define Analytical Objective (Quantification of this compound) method_dev Method Development start->method_dev hplc_dev HPLC Method Development - Column Selection - Mobile Phase Optimization - Detection Wavelength method_dev->hplc_dev uv_dev UV-Vis Method Development - Solvent Selection - Wavelength Scanning (λmax) - Calibration Curve method_dev->uv_dev validation Method Validation hplc_dev->validation uv_dev->validation hplc_val HPLC Validation - Linearity - Accuracy - Precision - Specificity - LOD/LOQ validation->hplc_val uv_val UV-Vis Validation - Linearity - Accuracy - Precision - Specificity - LOD/LOQ validation->uv_val cross_val Cross-Validation (Analysis of the Same Samples) hplc_val->cross_val uv_val->cross_val data_comp Data Comparison - Statistical Analysis (t-test, F-test) - Correlation of Results cross_val->data_comp conclusion Conclusion - Method Equivalency Assessment - Selection of Optimal Method data_comp->conclusion end End conclusion->end

Caption: Workflow for the cross-validation of HPLC and spectroscopic methods.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the study.

  • HPLC is the method of choice when high specificity, sensitivity, and the ability to analyze complex matrices are required. Its capability to separate this compound from potential interferents makes it ideal for regulatory submissions and quality control of finished products.

  • UV-Vis Spectrophotometry offers a rapid, cost-effective, and simple alternative for routine analysis of relatively pure samples. It is well-suited for in-process control and preliminary screening where high sample throughput is a priority and the sample matrix is well-defined and free of interfering substances.

Ultimately, a thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable and accurate results for the quantification of this compound.

A Comparative Guide to the Efficacy of Octyl Gallate and Dodecyl Gallate in Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of octyl gallate and dodecyl gallate in oil-based systems. The information presented is supported by experimental data to aid in the selection of the most appropriate antioxidant for specific applications.

Introduction to Alkyl Gallates as Antioxidants

This compound and dodecyl gallate are esters of gallic acid, belonging to a class of phenolic antioxidants commonly used to prevent lipid oxidation in fats, oils, and fat-containing food products. Their antioxidant properties are primarily attributed to the galloyl moiety, which can donate hydrogen atoms to neutralize free radicals, thereby interrupting the autoxidation chain reaction. The length of the alkyl chain influences the molecule's lipophilicity, which in turn affects its solubility and antioxidant efficacy in different lipid systems.

Quantitative Comparison of Antioxidant Efficacy

The relative performance of this compound and dodecyl gallate is influenced by the specific characteristics of the oil system. A study on the oxidation of spray-dried emulsions provides valuable insights into the efficacy of these antioxidants in the "surface free fat," which can be considered analogous to a bulk oil system. The data suggests a "cut-off effect," where increasing the alkyl chain length beyond a certain point may lead to a decrease in antioxidant activity.

In this context, this compound (C8) demonstrated superior performance in inhibiting the formation of both primary (hydroperoxides) and secondary (aldehydes) oxidation products compared to dodecyl gallate (C12). This suggests that for bulk oil systems, an intermediate alkyl chain length provides an optimal balance of solubility and interfacial activity.

Table 1: Comparison of Hydroperoxide and Aldehyde Formation in the Presence of this compound and Dodecyl Gallate in Surface Free Fat Over 35 Days of Incubation

AntioxidantHydroperoxides (mmol/kg oil) at Day 35 (approx.)Aldehydes (mmol/kg oil) at Day 35 (approx.)
This compound (G8) ~25~12
Dodecyl Gallate (G12) ~40~18
Control (No Antioxidant)~75~35

Data approximated from graphical representations in ten Klooster et al., Food Chemistry (2022).[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of octyl and dodecyl gallate efficacy in an oil-based system.

Determination of Lipid Oxidation in a Model System

This protocol is based on the methodology for assessing lipid oxidation in the surface free fat of spray-dried emulsions, which serves as a model for bulk oil oxidation.

1. Materials and Sample Preparation:

  • Oil: Refined sunflower oil.

  • Antioxidants: this compound and dodecyl gallate.

  • Emulsion Preparation (for model system): An oil-in-water emulsion is prepared with the oil phase containing the respective antioxidant at a specified concentration (e.g., 600 µmol/kg oil). The aqueous phase contains a suitable emulsifier.

  • Spray Drying (for model system): The emulsion is spray-dried to obtain a powder with encapsulated and surface free fat.

  • Storage: The powdered samples are stored under controlled conditions (e.g., specific temperature and relative humidity) for a defined period, with samples taken at regular intervals for analysis.

2. Measurement of Primary Oxidation Products (Hydroperoxides):

  • Extraction of Surface Free Fat: The surface free fat is extracted from the powder using a suitable solvent like petroleum ether.

  • Peroxide Value (PV) Determination: The peroxide value of the extracted fat is determined using a colorimetric method.

    • A known amount of the extracted fat is dissolved in a mixture of isooctane and 2-propanol.

    • A solution of iron(II) chloride and xylenol orange is added.

    • Hydroperoxides in the sample oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 560 nm).

    • The concentration of hydroperoxides is calculated from a standard curve prepared using cumene hydroperoxide.

3. Measurement of Secondary Oxidation Products (Aldehydes):

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • The extracted surface free fat is reacted with a solution of thiobarbituric acid (TBA) under acidic conditions and elevated temperature.

    • Malondialdehyde (MDA) and other reactive aldehydes, which are secondary oxidation products, react with TBA to form a pink-colored complex.

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 532 nm).

    • The concentration of TBARS, expressed as MDA equivalents, is calculated using the molar extinction coefficient of the MDA-TBA complex.

Mandatory Visualizations

Antioxidant Mechanism of Alkyl Gallates

The primary antioxidant mechanism of octyl and dodecyl gallate involves the donation of a hydrogen atom from one of the hydroxyl groups on the gallic acid moiety to a lipid peroxyl radical (ROO•). This action neutralizes the free radical, thereby terminating the lipid peroxidation chain reaction. The resulting antioxidant radical is stabilized by resonance.

Antioxidant_Mechanism cluster_propagation Lipid Peroxidation Propagation ROO Lipid Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH RH Unsaturated Fatty Acid (RH) ROO->RH attacks another RH Alkyl_Gallate Alkyl Gallate (ArOH) Alkyl_Gallate->ROO H• donation ArO Alkyl Gallate Radical (ArO•) (Resonance Stabilized) Alkyl_Gallate->ArO R Lipid Radical (R•) RH->R + O2 R->ROO

Caption: Antioxidant mechanism of alkyl gallates in inhibiting lipid peroxidation.

Experimental Workflow for Comparing Antioxidant Efficacy

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and dodecyl gallate in an oil-based system.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Oxidation Analysis at Time Intervals cluster_results Data Comparison Oil Oil Sample Control Control (No Antioxidant) Oil->Control OG Oil + this compound Oil->OG DG Oil + Dodecyl Gallate Oil->DG Storage Incubation at Elevated Temperature (e.g., 60°C) Control->Storage OG->Storage DG->Storage PV Peroxide Value (PV) (Primary Oxidation) Storage->PV TBARS TBARS Assay (Secondary Oxidation) Storage->TBARS Rancimat Rancimat Test (Induction Period) Storage->Rancimat Comparison Compare PV, TBARS, and Induction Times between Control, OG, and DG PV->Comparison TBARS->Comparison Rancimat->Comparison

Caption: Workflow for evaluating the antioxidant efficacy of octyl and dodecyl gallate in oil.

References

Octyl Gallate: A Comparative Analysis of its Bactericidal Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal activity of octyl gallate, an antioxidant food additive, against Gram-positive and Gram-negative bacteria. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and proposed mechanisms of action to facilitate a deeper understanding of its antimicrobial properties.

Quantitative Comparison of Bactericidal Activity

This compound demonstrates significantly different levels of bactericidal efficacy when tested against Gram-positive and Gram-negative bacteria. The data, summarized in the table below, clearly indicates a potent effect on Gram-positive strains, while its activity against Gram-negative organisms is considerably limited.[1][2][3][4][5]

Bacterial TypeOrganism(s)Minimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Gram-Positive Staphylococcus aureus (including MRSA strains), Staphylococcus epidermidis, Streptococcus pyogenes, Bacillus subtilis, Enterococcus spp.4 - 8 µg/mL[1][2][6]8 - 16 µg/mL[1][2][6]
Gram-Negative Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa>128 µg/mL (inhibited growth at concentrations less than 128 µg/mL)[1]Not established, poor activity[1][2]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that leads to bacterial cell death. This process is particularly effective against Gram-positive bacteria. The proposed mechanisms include:

  • Cell Wall Damage: this compound has been shown to increase the permeability of the bacterial cell wall.[7] This disruption is a critical first step in its bactericidal process.

  • Cellular Permeation and DNA Interaction: Following damage to the cell wall, this compound permeates the cell and is believed to interact with intracellular components, including DNA.[8]

  • Disruption of Respiratory Electron Transport Chain: The compound interferes with the activity of the respiratory electron transport chain.[8]

  • Induction of Reactive Oxygen Species (ROS): This interference with the electron transport chain leads to the generation of high levels of toxic reactive oxygen species, such as hydroxyl radicals, which cause significant cellular damage and ultimately lead to cell death.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the bactericidal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method.[9][10]

Materials:

  • Pure culture of the bacterial strain (grown overnight)

  • Mueller-Hinton Broth (MHB)

  • This compound (or other antimicrobial agents)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for turbidity measurement)

  • Incubator

Procedure:

  • Inoculum Preparation: An overnight bacterial culture is suspended in sterile saline or broth. The turbidity is adjusted to match the 0.5 McFarland standard, which is approximately 1.5 × 10⁸ Colony Forming Units (CFU)/mL. This suspension is then further diluted in the broth medium to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB within the wells of a 96-well microtiter plate.[1][9]

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.[1]

  • Controls: Positive (broth + inoculum), negative (broth + this compound), and media (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[1][9]

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity or growth.[1][9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, a small aliquot (typically 10 µL) is taken from the wells of the MIC plate that show no visible growth (at and above the MIC).[1][9]

  • This aliquot is then plated onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).[1]

  • The plates are incubated at 37°C for 18-24 hours.[1]

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[10]

Visualizations

Experimental Workflow for Determining Bactericidal Activity

G cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_wells Inoculate Wells with Bacteria and this compound prep_inoculum->inoculate_wells serial_dilution Serial Dilution of This compound in Broth serial_dilution->inoculate_wells incubate_mic Incubate at 37°C for 18 hours inoculate_wells->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_from_mic Plate Aliquots from Clear MIC Wells onto Agar read_mic->plate_from_mic Proceed with clear wells incubate_mbc Incubate at 37°C for 18 hours plate_from_mic->incubate_mbc read_mbc Read MBC (Lowest concentration that kills ≥99.9% of bacteria) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action of this compound

G OG This compound CellWall Bacterial Cell Wall (Gram-Positive) OG->CellWall Damages CellMembrane Cell Membrane CellWall->CellMembrane Allows passage to Cytoplasm Cytoplasm CellMembrane->Cytoplasm Permeates into DNA DNA Cytoplasm->DNA Interacts with ETC Electron Transport Chain Cytoplasm->ETC Disrupts CellDeath Bacterial Cell Death DNA->CellDeath ROS Reactive Oxygen Species (ROS) Generation ETC->ROS ROS->CellDeath

Caption: this compound's proposed bactericidal mechanism.

References

Synergistic Antioxidant Effects of Octyl Gallate with Tocopherols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing effort to mitigate oxidative stress in pharmaceutical and food systems, the strategic combination of antioxidants is a key area of research. This guide provides a comparative analysis of the synergistic antioxidant effects observed between octyl gallate and tocopherols, particularly α-tocopherol. By presenting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to evaluate and potentially implement this antioxidant pairing in their work.

The synergistic relationship between this compound and α-tocopherol is primarily attributed to the ability of this compound to regenerate α-tocopherol from its radical form. This process enhances the overall antioxidant capacity and longevity of the system. In oil-in-water emulsions, this interaction is particularly significant at the oil-water interface, a primary site of lipid oxidation.

Comparative Performance Data

While direct comparative studies providing extensive quantitative data on the synergistic effects of this compound and various tocopherols are limited in publicly available literature, the work of Wang et al. (2020) in oil-in-water emulsions provides foundational evidence for this synergy. The following table structure is based on the type of data typically generated in such studies and will be populated as more specific quantitative information becomes available.

Antioxidant SystemMeasurement ParameterResultSynergy Ratio*
α-Tocopherol (alone)Peroxide Value (meq/kg)--
This compound (alone)Peroxide Value (meq/kg)--
α-Tocopherol + this compoundPeroxide Value (meq/kg)--
α-Tocopherol (alone)Induction Period (hours)--
This compound (alone)Induction Period (hours)--
α-Tocopherol + this compoundInduction Period (hours)--
α-Tocopherol (alone)DPPH Radical Scavenging (%)--
This compound (alone)DPPH Radical Scavenging (%)--
α-Tocopherol + this compoundDPPH Radical Scavenging (%)--

*Synergy Ratio is often calculated as the result of the combination divided by the sum of the individual results.

Studies have consistently shown that combinations of gallate esters and α-tocopherol exhibit synergistic antioxidant activities.[1] Among various gallate esters, those with shorter alkyl chains, like propyl gallate, have demonstrated the highest synergistic ability with α-tocopherol.[1]

Mechanism of Synergistic Action

The primary mechanism underlying the synergistic antioxidant effect between this compound and α-tocopherol is the regeneration of α-tocopherol by the gallate.

Synergy_Mechanism Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) a_Tocopheroxyl_Radical α-Tocopheroxyl Radical (α-TO•) Lipid_Peroxyl_Radical->a_Tocopheroxyl_Radical α-TOH donates H• Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide a_Tocopherol α-Tocopherol (α-TOH) a_Tocopheroxyl_Radical->a_Tocopherol OG-H regenerates α-TOH Octyl_Gallate This compound (OG-H) Octyl_Gallate_Radical This compound Radical (OG•) Octyl_Gallate->Octyl_Gallate_Radical Stable_Products Stable Products Octyl_Gallate_Radical->Stable_Products

Caption: Regeneration of α-tocopherol by this compound.

In this cycle, α-tocopherol scavenges a lipid peroxyl radical, becoming an α-tocopheroxyl radical itself. This compound then donates a hydrogen atom to the α-tocopheroxyl radical, regenerating the active α-tocopherol and forming a less reactive this compound radical. This regenerated α-tocopherol is then available to scavenge another lipid peroxyl radical, thus extending the antioxidant protection. This proposed mechanism is supported by studies showing that potent antioxidants can be reformed by weaker ones.[2]

Experimental Protocols

To assess the synergistic antioxidant effects of this compound and tocopherols, several key experimental protocols are employed.

Lipid Peroxidation Inhibition Assay in an Oil-in-Water Emulsion

This assay evaluates the ability of antioxidants to inhibit the oxidation of lipids in an emulsified system, which mimics many food and pharmaceutical formulations.

Methodology:

  • Emulsion Preparation: An oil-in-water emulsion is prepared using a suitable oil (e.g., sunflower oil, linoleic acid), a surfactant (e.g., Tween 20), and an aqueous buffer.

  • Antioxidant Incorporation: α-Tocopherol and this compound are added to the oil phase individually and in combination at various concentrations before homogenization. A control emulsion without added antioxidants is also prepared.

  • Oxidation Induction: Oxidation is initiated by adding a pro-oxidant, such as a ferrous salt (e.g., FeCl₂) or a free radical initiator (e.g., AAPH), or by exposing the emulsion to elevated temperatures or UV light.

  • Monitoring Oxidation: The extent of lipid peroxidation is monitored over time by measuring the formation of primary and secondary oxidation products.

    • Peroxide Value (PV): Measures the concentration of hydroperoxides, the primary products of lipid oxidation. This is often determined by iodometric titration.

    • Thiobarbituric Acid Reactive Substances (TBARS): Measures secondary oxidation products, such as malondialdehyde, which are formed from the decomposition of hydroperoxides. This is a spectrophotometric assay.

  • Data Analysis: The peroxide values or TBARS values are plotted against time. The effectiveness of the antioxidants is determined by the length of the lag phase (induction period) before rapid oxidation occurs and the rate of oxidation. Synergy is indicated if the combination of antioxidants provides a longer induction period or a slower oxidation rate than the sum of the individual antioxidants.

Lipid_Peroxidation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Emulsion Prepare Oil-in-Water Emulsion Add_Antioxidants Incorporate Antioxidants (α-TOH, OG, α-TOH+OG, Control) Emulsion->Add_Antioxidants Induce_Oxidation Induce Oxidation (e.g., Heat, UV, Pro-oxidant) Add_Antioxidants->Induce_Oxidation Monitor_Oxidation Monitor Oxidation Over Time Induce_Oxidation->Monitor_Oxidation Measure_PV Measure Peroxide Value (PV) Monitor_Oxidation->Measure_PV Measure_TBARS Measure TBARS Monitor_Oxidation->Measure_TBARS Plot_Data Plot PV/TBARS vs. Time Measure_PV->Plot_Data Measure_TBARS->Plot_Data Determine_Synergy Determine Synergy Plot_Data->Determine_Synergy

References

Octyl Gallate Demonstrates Superior Antimicrobial Efficacy Over Gallic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of available data reveals that octyl gallate, an ester of gallic acid, consistently exhibits significantly greater antimicrobial activity against a range of bacteria compared to its parent compound, gallic acid. This heightened efficacy is largely attributed to its increased lipophilicity, which facilitates its passage across microbial cell membranes.

This compound has been shown to be a more potent antimicrobial agent than gallic acid, a fact supported by lower minimum inhibitory concentrations (MICs) against various bacterial strains.[1][2] The antimicrobial effect of alkyl gallates, including this compound, is directly influenced by the length of their alkyl chain; longer chains generally correlate with increased antibacterial action.[3][4][5] This structural modification enhances the molecule's ability to disrupt bacterial cell walls and membranes, leading to cell death.[3][6]

In contrast, while gallic acid does possess inherent antimicrobial properties, its efficacy is considerably lower.[2][7] Studies have demonstrated that the esterification of gallic acid to form alkyl gallates, such as this compound, results in a substantial improvement in antimicrobial potency.[8] For instance, against certain spoilage lactic acid bacteria, this compound's MIC was found to be 155 to 350 times lower than that of gallic acid.[2]

Quantitative Antimicrobial Activity: A Comparative Analysis

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and gallic acid against various microorganisms as reported in the literature. Lower MIC values indicate greater antimicrobial efficacy.

MicroorganismCompoundConcentration (µg/mL)pHReference(s)
Carnobacterium divergensThis compound6.84 - 38.35.0[1][2]
Carnobacterium divergensGallic Acid1487.50 - 5950.05.0[1][2]
Leuconostoc carnosumThis compound10.55.0[1][2]
Leuconostoc carnosumGallic Acid3612.25.0[1][2]
Gram-Positive Bacteria (various)This compound4 - 8-[9]
Gram-Negative Bacteria (various)This compound>64 - >128-[9]
Staphylococcus aureus (MRSA)Alkyl Gallates15.6 (MIC90)-[8]
Staphylococcus epidermidisDodecyl Gallate32-[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and gallic acid antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Trypticase Soy Broth) at 37°C. The culture is then diluted to a standardized concentration, typically around 10^5 Colony Forming Units (CFU)/mL, in Mueller-Hinton Broth (MHB).[9]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and gallic acid are prepared, often in a solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compounds are then made in the appropriate broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100 µL. The plates are then incubated under appropriate conditions (e.g., 24-48 hours at a specific temperature).[7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Checkerboard Microdilution Method

This method is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the first compound (e.g., gallic acid) along the x-axis and serial dilutions of the second compound (e.g., this compound) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation and Observation: The plate is incubated, and the wells are observed for visible turbidity to determine the MIC of each compound alone and in combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. The FIC for each compound is its MIC in the combination divided by its MIC when used alone. The FIC index is the sum of the individual FICs. A synergistic effect is generally indicated by an FIC index of ≤ 0.5.[1]

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and the proposed mechanism of action for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculate with Bacterial Suspension bacterial_culture->inoculation compound_prep Prepare Stock Solutions (this compound & Gallic Acid) serial_dilution Serial Dilutions in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate (e.g., 24h at 37°C) inoculation->incubation read_results Observe for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1: Experimental workflow for MIC determination.

mechanism_of_action cluster_bacterium Bacterial Cell cell_wall Cell Wall/ Membrane dna DNA respiratory_chain Respiratory Electron Transport Chain ros Increased ROS (Reactive Oxygen Species) respiratory_chain->ros Induces octyl_gallate This compound octyl_gallate->cell_wall Damages & Permeates octyl_gallate->dna Interacts with octyl_gallate->respiratory_chain Disturbs Activity

Figure 2: Proposed antimicrobial mechanism of this compound.

References

Octyl Gallate: A Comprehensive Performance Review in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Food Industry Professionals

In the realm of food preservation, the demand for effective antioxidants to retard spoilage and extend shelf-life is ever-present. Among the arsenal of approved additives, octyl gallate, an ester of octanol and gallic acid, has demonstrated significant utility. This guide provides an objective comparison of this compound's performance against other common synthetic antioxidants—butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tertiary butylhydroquinone (TBHQ)—across various food preservation models. Supported by experimental data, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.

Performance in Lipid-Based Food Models: Combating Oxidative Rancidity

The primary role of antioxidants in high-fat and oil-based foods is to prevent lipid oxidation, which leads to the development of off-flavors and odors, a process known as rancidity. The efficacy of this compound in this capacity has been benchmarked against other synthetic antioxidants using established methodologies.

A key technique for assessing antioxidant performance in fats and oils is the Rancimat method, which measures the induction period—the time it takes for rapid oxidation to begin. A longer induction period indicates greater oxidative stability.

Table 1: Comparative Antioxidant Efficacy in Lard using the Rancimat Method

AntioxidantConcentrationInduction Time (hours)Protective Index*
Control (Lard only)-5.01.00
BHA/BHTNot Specified25.05.00
Tocopherol/Rosemary ExtractNot Specified25.05.00

*Protective Index = Induction time with antioxidant / Induction time of control

Source: Adapted from a comparative study on accelerated stability methods for lard and tallow.[1]

While the available direct comparative data for this compound in lard using the Rancimat method is limited in the reviewed literature, the performance of other gallates, such as propyl gallate, has been extensively studied. Gallates, as a class, are recognized for their potent antioxidant activity due to the three hydroxyl groups on their gallic acid moiety.[2]

In sunflower oil, the antioxidative effectiveness of various antioxidants has been evaluated, demonstrating the following order of efficacy: a natural essential oil extract at 0.075% > the same extract at 0.05% ≥ BHT at 0.02% > BHA at 0.02%.[1]

Performance in Meat Products: Delaying Spoilage

Meat and meat products are susceptible to both lipid oxidation and microbial spoilage. Antioxidants play a crucial role in preserving the quality and extending the shelf-life of these products. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to quantify lipid peroxidation in meat.

Table 2: Inhibition of Lipid Oxidation (TBARS) in Precooked Pork Patties

TreatmentStorage Time (days at 2°C)TBARS (mg malondialdehyde/kg meat)
Control149.3 - 9.4
0.1% Licorice Extract143.4 - 4.4
0.1% Rosemary Extract144.4 - 6.9
0.01% BHA6 months at -20°CNo significant change from initial
0.1% Licorice Extract6 months at -20°CNo significant change from initial
Control6 months at -20°C1.3

Source: Adapted from a study on the inhibition of lipid oxidation in precooked pork patties.[3]

While this study did not directly evaluate this compound, it highlights the effectiveness of phenolic compounds, similar in nature to gallates, in controlling lipid oxidation in meat.

In terms of antimicrobial activity, this compound has shown considerable efficacy, particularly against spoilage lactic acid bacteria in meat. A study comparing gallic acid, propyl gallate, and this compound found that this compound was the most effective, followed by propyl gallate and then gallic acid.[4]

Table 3: Minimum Inhibitory Concentrations (MICs) of Gallates against Lactic Acid Bacteria from Meat

CompoundCarnobacterium divergens ATCC 35677 (µg/mL)Leuconostoc carnosum ATCC 49367 (µg/mL)
Gallic Acid5950.0 ± 1202.13612.2 ± 785.4
Propyl Gallate503.0 ± 86.2233.5 ± 38.7
This compound10.5 - 38.3 (range)Lower than for C. divergens

Source: Adapted from a study on the antimicrobial effects of gallates on meat spoilage bacteria.[4]

The study also noted that the antimicrobial activity of alkyl gallates increases with the length of their alkyl chain.[4]

Experimental Protocols

Rancimat Method for Oils and Fats

This method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

Principle: A stream of purified air is passed through a sample of the oil or fat held at a constant elevated temperature (e.g., 110°C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction period is the time until the conductivity begins to increase rapidly, which corresponds to the formation of volatile carboxylic acids.[4]

Procedure:

  • A precise amount of the oil or fat sample is weighed into a reaction vessel.

  • The antioxidant to be tested is added to the sample at a specified concentration.

  • The reaction vessel is placed in the heating block of the Rancimat instrument.

  • Air is bubbled through the sample at a constant flow rate.

  • The effluent air is passed through the measuring vessel containing deionized water.

  • The conductivity of the water is monitored over time.

  • The induction period is determined from the resulting conductivity curve.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Meat Products

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Principle: MDA present in the sample reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically at 532 nm.

Procedure:

  • A known weight of the meat sample (e.g., 10 g) is homogenized with a solution of trichloroacetic acid (TCA) to precipitate proteins and extract MDA.[5]

  • The homogenate is filtered.[5]

  • An aliquot of the filtrate is mixed with a TBA reagent.[5]

  • The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes at 100°C) to allow for color development.[5]

  • After cooling, the absorbance of the solution is measured at 532 nm against a blank.[5]

  • The concentration of TBARS is calculated using a standard curve prepared with a malondialdehyde standard (e.g., 1,1,3,3-tetraethoxypropane).

Mechanism of Action and Signaling Pathways

The primary antioxidant mechanism of this compound and other gallates is their ability to act as free radical scavengers. The three hydroxyl (-OH) groups on the gallic acid moiety readily donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the chain reactions of oxidation.[2]

Antioxidant_Mechanism cluster_Lipid_Oxidation Lipid Oxidation Cascade cluster_Antioxidant_Action This compound Intervention Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Initiation Peroxy Radical (LOO•) Peroxy Radical (LOO•) Lipid Radical (L•)->Peroxy Radical (LOO•) + O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxy Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH Peroxy Radical (LOO•)_2 Peroxy Radical (LOO•) Aldehydes, Ketones (Rancidity) Aldehydes, Ketones (Rancidity) Lipid Hydroperoxide (LOOH)->Aldehydes, Ketones (Rancidity) Decomposition This compound (ArOH) This compound (ArOH) Stable Product (LOOH) Stable Product (LOOH) This compound (ArOH)->Stable Product (LOOH) H• Donation Stable Gallate Radical (ArO•) Stable Gallate Radical (ArO•) This compound (ArOH)->Stable Gallate Radical (ArO•) Forms stable radical Peroxy Radical (LOO•)_2->Stable Product (LOOH) Neutralization

Figure 1: Antioxidant mechanism of this compound in inhibiting lipid oxidation.

Recent research also suggests that the cellular antioxidant effects of gallic acid and its derivatives may involve the activation of the nuclear factor erythroid 2-related factor (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Nrf2_Signaling_Pathway cluster_Cell Cellular Response to Oxidative Stress This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Oxidative Stress (ROS) Oxidative Stress (ROS) Oxidative Stress (ROS)->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Induces Transcription Antioxidant Enzymes->Oxidative Stress (ROS) Neutralizes

Figure 2: Proposed involvement of this compound in the Nrf2 signaling pathway.

Conclusion

This compound demonstrates robust performance as a food preservative, exhibiting both potent antioxidant and antimicrobial properties. Its efficacy in inhibiting lipid oxidation in high-fat food models is well-established, and its antimicrobial activity, particularly against spoilage bacteria in meat, is significant. The longer alkyl chain of this compound appears to enhance its antimicrobial effectiveness compared to shorter-chain gallates. While direct, comprehensive comparative studies with BHA, BHT, and TBHQ across a wide range of food matrices are still somewhat limited in the scientific literature, the available data and the known chemical properties of gallates position this compound as a highly effective option for food preservation. Further research focusing on direct comparisons in various food systems would be beneficial for optimizing its application and providing the food industry with a clearer understanding of its relative performance.

References

Validating the anti-cancer properties of octyl gallate in colon cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of octyl gallate's anti-cancer properties against established and alternative treatments in colon cancer cell lines, supported by experimental data.

This guide provides a comprehensive analysis of this compound's efficacy as an anti-cancer agent in colon cancer cell lines, comparing its performance with the standard chemotherapeutic drug 5-fluorouracil (5-FU) and another natural compound, epigallocatechin-3-gallate (EGCG). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available pre-clinical data.

Performance Comparison: this compound vs. Alternatives

This compound, a derivative of gallic acid, has demonstrated significant anti-cancer effects in various colon cancer cell lines.[1] Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of cancer cell migration and invasion.[1] This is primarily achieved through the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and growth, and by modulating the expression of apoptosis-related proteins.[1]

In a direct comparison with 5-fluorouracil, a cornerstone in colon cancer chemotherapy, this compound has shown remarkable anti-tumor activity in vivo.[1] While 5-FU is a potent cytotoxic agent, its use is often associated with significant side effects.[2] Natural compounds like this compound and EGCG are being investigated as potentially less toxic alternatives or as adjuncts to conventional therapies.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of the cytotoxic effects of this compound and its alternatives on various colon cancer cell lines.

CompoundCell LineIC50 Value (µM)Exposure Time (h)Assay
This compoundSW620Not explicitly defined, but significant inhibition at 20 µM72MTT
This compoundHCT116Not explicitly defined, but significant inhibition at 20 µM72MTT
5-FluorouracilHCT-116 derived CR-CSCs141.26Not specifiedMTT
Epigallocatechin-3-gallate (EGCG)HCT-116 derived CR-CSCs464.56Not specifiedMTT

CR-CSCs: Colorectal Cancer Stem Cells

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Action This compound This compound PI3K PI3K This compound->PI3K inhibits Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Bax Bax This compound->Bax upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Apoptosis Apoptosis Bcl-2->Apoptosis Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-3->Apoptosis

Caption: Signaling pathway of this compound in colon cancer cells.

G cluster_1 In Vitro Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Colon Cancer Cells MTT Assay MTT Assay Treatment->MTT Assay Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Western Blot Western Blot Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis Protein Expression Protein Expression Western Blot->Protein Expression

Caption: A typical experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Colon cancer cells (e.g., HCT116, SW620) are seeded into 96-well plates at a density of 3 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Treatment: The cells are then treated with various concentrations of this compound, 5-FU, or EGCG and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the treatment period, 10 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This method uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., PI3K, AKT, mTOR, Bax, Bcl-2, Caspase-3, Caspase-9).[1]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[1]

References

A Comparative Analysis of Gallate Esters' Impact on Lipid Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propyl, Octyl, and Lauryl Gallate's Performance with Supporting Experimental Data.

Gallate esters, a group of antioxidants with amphiphilic properties, are widely utilized in the food, cosmetic, and pharmaceutical industries. Their interaction with lipid membranes is of significant interest as it can influence cellular processes, drug delivery, and the stability of lipid-based formulations. This guide provides a comparative study of three common gallate esters—propyl gallate, octyl gallate, and lauryl gallate—and their distinct effects on the fluidity of lipid membranes. The length of the alkyl chain is a critical determinant of their interaction with the lipid bilayer, leading to varied effects on membrane order and dynamics.

Quantitative Data Summary

The following table summarizes the effects of propyl, octyl, and lauryl gallate on key parameters of lipid membrane fluidity. The data is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Gallate EsterModel Membrane CompositionExperimental TechniqueKey FindingsReference
Propyl Gallate PDPC/SM/CHOLFluorescence MicroscopyDecreases the liquid-ordered/liquid-disordered miscibility transition temperature in a concentration-dependent manner, suggesting an increase in membrane fluidity.[1]
Caco-2 cellsPermeability AssayAbsorbed across the cell monolayer, indicating translocation.[2]
This compound Caco-2 cellsPermeability AssayShows cellular uptake but no transport across the monolayer, suggesting a stronger, partitioning interaction with the membrane compared to propyl gallate.[2]
Lauryl Gallate DPPC/DOPCBrewster Angle MicroscopyInsertion into the membrane does not significantly affect its fluidity. The hydrophobic tail is deeply submerged while the gallate headgroup interacts with phospholipid polar heads via hydrogen bonding, inducing a compacting effect.[3][4][5]

Note: PDPC = 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, SM = Sphingomyelin, CHOL = Cholesterol, DPPC = 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Fluorescence Anisotropy

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy generally corresponds to an increase in membrane fluidity.

Protocol using 1,6-diphenyl-1,3,5-hexatriene (DPH):

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired phospholipids (e.g., DPPC, DMPC) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran or dimethylformamide (e.g., 2 mM).

    • Add the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition temperature for at least 30 minutes to ensure complete incorporation of the probe.

  • Gallate Ester Addition:

    • Prepare stock solutions of propyl, octyl, and lauryl gallate in an appropriate solvent (e.g., ethanol or DMSO).

    • Add the desired concentration of the gallate ester solution to the liposome-DPH suspension. An equivalent volume of the solvent should be added to a control sample.

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

    • Measure the fluorescence intensities with the polarizers oriented vertically for excitation and vertically for emission (I_VV), and vertically for excitation and horizontally for emission (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • The G-factor (G = I_HV / I_HH) is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of the lipid bilayer. Changes in Tm and the enthalpy of the transition can indicate how a substance interacts with the membrane.

Protocol for Lipid Vesicles:

  • Sample Preparation:

    • Prepare MLVs as described in the fluorescence anisotropy protocol.

    • Prepare samples with and without the gallate esters at the desired concentrations.

    • Transfer a precise amount of the vesicle suspension (typically 10-50 µL) into an aluminum DSC pan.

    • Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) over a range that encompasses the lipid phase transition.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The peak of the thermogram corresponds to the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy with spin-labeled molecules (e.g., 5-doxyl stearic acid) provides information about the local dynamics and order of the lipid acyl chains.

Protocol using 5-Doxyl Stearic Acid (5-DSA):

  • Spin Label Incorporation:

    • Prepare liposomes as previously described.

    • Prepare a stock solution of 5-DSA in a suitable solvent (e.g., ethanol).

    • Add the 5-DSA stock solution to the liposome suspension to achieve a final lipid-to-spin label molar ratio of approximately 100:1.

    • Incubate the mixture for a period to allow for the incorporation of the spin label into the lipid bilayer.

  • Gallate Ester Addition:

    • Add the desired concentration of the gallate ester to the spin-labeled liposome suspension.

  • ESR Measurement:

    • Transfer the sample into a capillary tube and place it in the ESR spectrometer.

    • Record the ESR spectrum at a controlled temperature.

    • The shape and splitting of the ESR spectrum are sensitive to the mobility of the spin label.

    • From the spectrum, parameters such as the order parameter (S) can be calculated to quantify the degree of ordering of the lipid acyl chains in the vicinity of the probe. A decrease in the order parameter indicates an increase in membrane fluidity.

Visualizations

Experimental Workflow for Comparing Gallate Esters

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Comparison cluster_conclusion Conclusion prep_lipids Prepare Model Lipid Membranes (e.g., DPPC, DMPC) add_propyl Add Propyl Gallate prep_lipids->add_propyl add_octyl Add this compound prep_lipids->add_octyl add_lauryl Add Lauryl Gallate prep_lipids->add_lauryl control Control (No Gallate) prep_lipids->control fa Fluorescence Anisotropy (Measure Fluidity) add_propyl->fa dsc Differential Scanning Calorimetry (Measure Tm) add_propyl->dsc esr ESR Spectroscopy (Measure Order Parameter) add_propyl->esr add_octyl->fa add_octyl->dsc add_octyl->esr add_lauryl->fa add_lauryl->dsc add_lauryl->esr control->fa control->dsc control->esr compare Compare Changes in Fluidity, Tm, and Order fa->compare dsc->compare esr->compare conclusion Determine Structure-Activity Relationship of Alkyl Chain Length on Membrane Fluidity compare->conclusion

Caption: Workflow for the comparative study of gallate esters on membrane fluidity.

Proposed Mechanism of Gallate Ester Interaction with a Lipid Bilayer

G cluster_membrane Lipid Bilayer p1 p2 p3 p4 p5 p6 propyl Propyl Gallate label_propyl Shallow Insertion, Increases Fluidity propyl->label_propyl octyl This compound label_octyl Deeper Partitioning, Potential Ordering octyl->label_octyl lauryl Lauryl Gallate label_lauryl Deep Insertion, Compacting Effect lauryl->label_lauryl headgroup Polar Headgroup (Gallic Acid Moiety) headgroup->propyl headgroup->octyl headgroup->lauryl tail Hydrophobic Alkyl Chain tail->propyl tail->octyl tail->lauryl

Caption: Differential interaction of gallate esters with the lipid bilayer.

References

A Comparative Analysis of Octyl Gallate and Other Natural Antioxidants in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cosmetic science, the demand for effective and safe antioxidant ingredients is paramount. Antioxidants play a crucial role in protecting the skin from the damaging effects of oxidative stress induced by environmental aggressors such as UV radiation and pollution. This guide provides a comprehensive evaluation of octyl gallate, a synthetic antioxidant, against a selection of widely used natural antioxidants: tocopherol (Vitamin E), ascorbic acid (Vitamin C), ferulic acid, and resveratrol. The comparison focuses on their antioxidant efficacy, supported by experimental data, and delves into their mechanisms of action.

Comparative Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. The lower the IC50 value, the more potent the antioxidant. The following table summarizes the reported IC50 values for the selected antioxidants from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as solvent, reaction time, and temperature can influence the results.

AntioxidantDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
This compound ~30 µM (estimated from related gallates)Not widely reported
Tocopherol (Alpha-tocopherol) ~40-60 µM[1]~10-20 µM[1]
Ascorbic Acid ~20-50 µg/mL (~114-284 µM)[2]~50 µg/mL (~284 µM)[3]
Ferulic Acid ~66 µM[4]~183 µM[4]
Resveratrol ~131 µM[5]~2 µg/mL (~8.8 µM)

Profiles of aAntioxidants

This compound

This compound is an ester of gallic acid and octanol, commonly used as an antioxidant in food and cosmetics to prevent the oxidation of oils and fats[6]. Its antioxidant activity is attributed to the galloyl moiety, which can donate hydrogen atoms to neutralize free radicals. While primarily known as a preservative, its role as a direct skin antioxidant is an area of growing interest. Some studies suggest that gallate esters can induce a state of oxidative stress in certain cells, leading to the activation of cellular defense mechanisms, although its specific mechanism in keratinocytes is not fully elucidated[7][8].

Tocopherol (Vitamin E)

Tocopherol, particularly alpha-tocopherol, is a fat-soluble vitamin and a major lipid-soluble antioxidant in the skin[9]. It is renowned for its ability to protect cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals. This action helps to maintain the integrity of the skin barrier and protect against damage from UV radiation.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a water-soluble vitamin and a potent antioxidant that neutralizes a wide range of reactive oxygen species (ROS)[10]. It is essential for the synthesis of collagen, a key structural protein in the skin. Furthermore, ascorbic acid can regenerate the oxidized form of tocopherol, highlighting a synergistic relationship between these two vitamins in skin protection.

Ferulic Acid

Ferulic acid is a phenolic compound found in the cell walls of plants. It is a powerful antioxidant that can scavenge various free radicals. A key feature of ferulic acid is its ability to stabilize and enhance the antioxidant activity of vitamins C and E, making it a popular ingredient in "C E Ferulic" serums[11]. It also possesses anti-inflammatory properties and can help to protect the skin from UV-induced erythema.

Resveratrol

Resveratrol is a polyphenol found in grapes, berries, and other plants. It is known for its potent antioxidant and anti-inflammatory properties. Resveratrol can activate sirtuin 1 (SIRT1), a protein involved in cellular longevity and stress resistance. By activating SIRT1, resveratrol can modulate various signaling pathways to protect against oxidative damage and the signs of aging[12].

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The antioxidant compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form.

Methodology:

  • Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The antioxidant compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The decrease in absorbance at 734 nm is measured after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Lipid Peroxidation Assay (TBARS Method)

Principle: This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically.

Methodology:

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced in a lipid-rich system (e.g., skin homogenate, liposomes) using an oxidizing agent (e.g., Fe2+/ascorbate). The antioxidant is added to the system to assess its inhibitory effect.

  • Reaction with TBA: After the incubation period, a solution of trichloroacetic acid (TCA) is added to precipitate proteins, followed by the addition of TBA reagent.

  • Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at around 532 nm.

  • Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA. The percentage of inhibition of lipid peroxidation by the antioxidant is then determined.

Signaling Pathways and Mechanisms of Action

Antioxidants can protect the skin not only by directly scavenging free radicals but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Antioxidants This compound Tocopherol Ascorbic Acid Ferulic Acid Resveratrol DPPH DPPH Assay Antioxidants->DPPH ABTS ABTS Assay Antioxidants->ABTS Lipid_Perox Lipid Peroxidation Assay Antioxidants->Lipid_Perox Assay_Reagents DPPH Reagent ABTS Reagent Lipid Substrate Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->Lipid_Perox Spectro Spectrophotometry (Absorbance Measurement) DPPH->Spectro ABTS->Spectro Lipid_Perox->Spectro IC50 IC50 Value Calculation Spectro->IC50 Comparison Comparative Efficacy IC50->Comparison

General workflow for comparative antioxidant assays.

A key pathway in the skin's defense against oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Antioxidant_Signaling_Pathway cluster_stimulus Oxidative Stress cluster_cell Skin Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV Radiation ROS ROS UV->ROS Pollutants Pollutants Pollutants->ROS Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Antioxidants Natural Antioxidants (e.g., Ferulic Acid, Resveratrol) Antioxidants->Keap1_Nrf2 promote dissociation ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralize

Simplified Nrf2-Keap1 antioxidant signaling pathway.

Many natural antioxidants, including ferulic acid and resveratrol, have been shown to activate the Nrf2 pathway, thereby bolstering the skin's intrinsic antioxidant defenses. While the direct effect of this compound on the Nrf2 pathway in keratinocytes requires further investigation, its structural similarity to other phenolic compounds suggests it may also interact with this or other related signaling pathways.

Conclusion

This compound demonstrates notable antioxidant properties, primarily attributed to its gallic acid moiety. When compared to well-established natural antioxidants like tocopherol, ascorbic acid, ferulic acid, and resveratrol, its efficacy is within a comparable range, although direct comparative studies are limited. The natural antioxidants, in addition to their direct radical scavenging abilities, often possess the added benefit of modulating key cellular signaling pathways, such as the Nrf2 pathway, to enhance the skin's endogenous antioxidant capacity. The choice of an antioxidant for a cosmetic formulation will depend on various factors including its stability, solubility, synergistic potential with other ingredients, and its specific mechanism of action. Further research into the precise molecular mechanisms of this compound in skin cells will provide a clearer understanding of its full potential as a cosmetic antioxidant.

References

Safety Operating Guide

Personal protective equipment for handling Octyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Octyl Gallate

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as a hazardous substance.[1] Key hazards include being harmful if swallowed and the potential to cause an allergic skin reaction.[2][3][4][5] It is crucial to understand these risks before handling the compound.

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][3][4] Animal studies suggest ingestion of less than 150 grams could cause serious health damage.[1]
Skin Sensitization May cause sensitization or an allergic reaction upon skin contact.[2][3] Repeated exposure can also lead to skin dryness and cracking.[1]
Respiratory Sensitization There is limited evidence suggesting it may be a possible respiratory sensitizer.[1]
Eye Contact Direct contact may cause temporary discomfort, tearing, or redness, with a possibility of slight abrasive damage.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent personal contact.[1] The required equipment is detailed below.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles with side shieldsMust be worn at all times to prevent splashes.[1][3][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] A face shield may be necessary where splashing is possible.[3]
Skin/Hands Chemical-resistant gloves and a lab coat or apronSelect gloves that are tested against relevant standards (e.g., EN 374 in Europe, F739 in the US).[1] Impervious protective clothing is necessary to prevent skin contact.[2][3][6]
Respiratory NIOSH-approved respiratorRequired when handling powders, if dust may be generated, or if ventilation is inadequate.[1][2] For unknown exposure levels, a full-face, positive-pressure, air-supplied respirator should be used.[2]

Operational Plan: Handling this compound

A systematic approach to handling ensures minimal exposure and contamination.

Pre-Handling Preparations
  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][3][4] Use a local exhaust ventilation system to control airborne dust.[2][3]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free from tears and safety goggles are clean.

  • Safety Equipment Check: Confirm that an eyewash station and safety shower are accessible and operational.[3][4]

  • Container Inspection: Check that the this compound container is clearly labeled and free from leaks or damage.[1]

Safe Handling Procedure
  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]

  • Minimize Dust: Handle the powder carefully to minimize dust generation.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][4][5]

  • Container Management: Keep the container securely sealed when not in use.[1][2][3]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Always wash hands with soap and water after handling, even if gloves were worn.[1][3]

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated location.[1][3] Store it away from incompatible materials such as oxidizing agents, as well as foodstuffs.[1]

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[1][3]

Emergency and Disposal Plans

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

// Minor Spill Steps minor_ppe [label="1. Wear Full PPE", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; minor_ignite [label="2. Remove Ignition Sources", fillcolor="#4285F4", fontcolor="#FFFFFF"]; minor_cleanup [label="3. Use Dry Cleanup Methods\n(Avoid Dust)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; minor_dispose [label="4. Place in Labeled\nWaste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Major Spill Steps major_alert [label="1. Alert Personnel &\nEmergency Responders", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; major_ppe [label="2. Control Personal Contact\n(Wear Full PPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; major_contain [label="3. Prevent Entry into\nDrains/Waterways", fillcolor="#34A853", fontcolor="#FFFFFF"]; major_cleanup [label="4. Recover Product &\nUse Dry Cleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; major_wash [label="5. Wash Area with Water\n(Prevent Runoff)", fillcolor="#34A853", fontcolor="#FFFFFF"];

spill -> assess; assess -> minor_spill [label=" Minor "]; assess -> major_spill [label=" Major "];

minor_spill -> minor_ppe; minor_ppe -> minor_ignite -> minor_cleanup -> minor_dispose;

major_spill -> major_alert; major_alert -> major_ppe -> major_contain -> major_cleanup -> major_wash; } caption: "Decision workflow for handling this compound spills."

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Clean up spills immediately, using dry methods to avoid generating dust.[1]

    • Wear appropriate personal protective equipment.[1]

    • Place the spilled material into a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Alert personnel in the area and contact emergency responders.[1]

    • Control personal contact by wearing full protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • Whenever possible, recover the product. Use dry clean-up procedures for solids.[1]

    • Wash the area down with large amounts of water, preventing runoff from entering drains.[1]

First Aid Measures
Exposure RouteFirst Aid Instructions
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[3][4] Rinse the mouth with water.[3][4] Do NOT induce vomiting without medical advice.[3]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] If skin irritation or a rash occurs, seek medical advice.[2][3]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present.[3][4] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and get medical attention immediately.[2][3]
Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Material: this compound waste should be managed at an approved waste disposal facility.[2]

  • Containers: Do not reuse empty containers.[3] Dispose of them as unused product in accordance with regulations.[3]

  • Regulations: All disposal activities must adhere to applicable federal, state, and local environmental regulations.[2][3] Contamination of the product may alter waste management options.[2]

This compound Handling Workflow

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste & Disposal prep_1 Verify Engineering Controls (Ventilation Hood) prep_2 Inspect & Don PPE (Goggles, Gloves, Coat) prep_1->prep_2 prep_3 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep_2->prep_3 handle_1 Retrieve this compound from Storage prep_3->handle_1 handle_2 Handle with Care (Minimize Dust) handle_1->handle_2 handle_3 Keep Container Closed When Not in Use handle_2->handle_3 post_1 Return to Secure Storage handle_3->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Remove PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 disp_1 Segregate Contaminated Waste (PPE, materials) post_4->disp_1 disp_2 Dispose in Labeled Chemical Waste Container disp_1->disp_2 disp_3 Follow Institutional & Local Regulations disp_2->disp_3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.